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  • Product: 5-amino-2H-chromene-8-carboxylic acid
  • CAS: 157757-44-3

Core Science & Biosynthesis

Foundational

"synthesis of 5-amino-2H-chromene-8-carboxylic acid"

An In-Depth Technical Guide to the Synthesis of 5-amino-2H-chromene-8-carboxylic acid Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-amino-2H-chromene-8-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 5-amino-2H-chromene-8-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-amino-2H-chromene-8-carboxylic acid, a molecule of significant interest due to its hybrid structure incorporating the medicinally privileged 2H-chromene scaffold and the versatile aminobenzoic acid moiety. As a novel compound, a standardized synthesis is not yet established in the literature. Therefore, this document leverages established, analogous chemical transformations to construct a robust and logical synthetic strategy. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer expert insights into the critical aspects of the synthesis. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Rationale for Synthesis

The pursuit of novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. The target molecule, 5-amino-2H-chromene-8-carboxylic acid, represents a strategic amalgamation of two pharmacologically significant motifs.

  • The 2H-Chromene Scaffold: The 2H-chromene core is a recognized "privileged scaffold" in medicinal chemistry, frequently found in a wide array of natural products and biologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The inherent structural features of the benzopyran system allow for diverse functionalization, making it an attractive template for library synthesis and lead optimization.

  • The Aminobenzoic Acid Moiety: Aminobenzoic acids and their analogs are fundamental building blocks in pharmaceutical science.[4][5] Para-aminobenzoic acid (PABA), for instance, is a precursor in the biosynthesis of folate in bacteria and serves as a structural component in numerous drugs.[6] The amino and carboxylic acid groups provide versatile handles for chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.[7][8]

The combination of these two moieties in a single molecule offers the potential for novel biological activity, making the development of a reliable synthetic route a valuable endeavor for the scientific community.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is paramount for designing an effective synthesis. The proposed strategy focuses on constructing the 2H-chromene ring onto a pre-functionalized aromatic precursor.

Retrosynthesis Target 5-amino-2H-chromene-8-carboxylic acid Intermediate1 Methyl 3-amino-2-hydroxy-6-formylbenzoate (Substituted Salicylaldehyde) Target->Intermediate1 [Oxa-Michael/Annulation] Intermediate2 Methyl 2,3-dihydroxy-6-nitrobenzoate Intermediate1->Intermediate2 [Formylation & Reduction] StartingMaterial 2,3-Dihydroxy-6-nitrobenzoic acid Intermediate2->StartingMaterial [Esterification]

Caption: Retrosynthetic pathway for the target molecule.

The key disconnection involves the formation of the pyran ring, leading back to a highly substituted salicylaldehyde derivative. This intermediate contains the core aromatic structure with the required amino, hydroxyl, and carboxyl (as an ester) functionalities in the correct positions. This intermediate can, in turn, be derived from a commercially available or readily synthesized starting material like 2,3-dihydroxy-6-nitrobenzoic acid. This approach allows for the challenging functional group interconversions to be performed on a simpler aromatic ring before the construction of the more complex heterocyclic system.

Proposed Synthetic Pathway

The forward synthesis is designed as a multi-step sequence, with each step based on well-precedented and reliable chemical reactions.

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Protection cluster_2 Step 3: Formylation cluster_3 Step 4: Nitro Group Reduction cluster_4 Step 5: Chromene Formation cluster_5 Step 6 & 7: Deprotection Start 2,3-Dihydroxy-6- nitrobenzoic acid Step1_Product Methyl 2,3-dihydroxy- 6-nitrobenzoate Start->Step1_Product H₂SO₄, MeOH Reflux Step2_Product Methyl 3-(benzyloxy)-2- hydroxy-6-nitrobenzoate Step1_Product->Step2_Product BnBr, K₂CO₃ Acetone, Reflux Step3_Product Methyl 3-(benzyloxy)-6-formyl- 2-hydroxy-nitrobenzoate Step2_Product->Step3_Product Duff Reaction or Reimer-Tiemann Step4_Product Methyl 6-amino-3-(benzyloxy)- 2-hydroxy-formylbenzoate Step3_Product->Step4_Product Fe, NH₄Cl EtOH/H₂O, Reflux Step5_Product Methyl 5-(benzyloxy)-2H- chromene-8-carboxylate Step4_Product->Step5_Product Acrolein, L-Alanine Toluene, Reflux Final_Product 5-amino-2H-chromene- 8-carboxylic acid Step5_Product->Final_Product 1. H₂, Pd/C (Debenzylation) 2. NaOH, H₂O (Hydrolysis)

Caption: Proposed multi-step synthetic pathway.

Detailed Experimental Protocols

The following protocols are based on established methodologies and should be performed by trained chemists using appropriate safety precautions.

Protocol 1: Esterification of 2,3-Dihydroxy-6-nitrobenzoic acid

This step protects the carboxylic acid as a methyl ester via Fischer esterification, a classic and reliable method.[9]

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
2,3-Dihydroxy-6-nitrobenzoic acid199.121.010.0 g
Methanol (Anhydrous)32.04Solvent150 mL
Sulfuric Acid (Conc.)98.08Catalyst2.0 mL

Procedure:

  • Suspend 2,3-dihydroxy-6-nitrobenzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (catalyst) to the stirring suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (200 mL) and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the precipitated solid, methyl 2,3-dihydroxy-6-nitrobenzoate, by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Selective Protection of the 3-Hydroxyl Group

To differentiate the two hydroxyl groups, a selective protection is necessary. The 3-hydroxyl is generally more nucleophilic, allowing for selective benzylation under controlled conditions.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
Methyl 2,3-dihydroxy-6-nitrobenzoate213.151.010.0 g
Benzyl Bromide (BnBr)171.041.18.8 mL
Potassium Carbonate (K₂CO₃)138.211.59.7 g
Acetone (Anhydrous)58.08Solvent200 mL

Procedure:

  • Dissolve the methyl ester from the previous step (1.0 eq) in anhydrous acetone in a round-bottom flask.

  • Add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 3-(benzyloxy)-2-hydroxy-6-nitrobenzoate.

Protocol 3: Reduction of the Nitro Group

The nitro group is reduced to the corresponding amine using a standard and environmentally benign method with iron in the presence of an electrolyte.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
Protected Nitrobenzoate(Varies)1.010.0 g
Iron Powder (Fe)55.855.0(Calculated)
Ammonium Chloride (NH₄Cl)53.491.0(Calculated)
Ethanol/Water (4:1)-Solvent200 mL

Procedure:

  • To a stirring solution of the protected nitrobenzoate (1.0 eq) in ethanol/water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction and filter the hot solution through a pad of celite to remove the iron salts, washing the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-amino-3-(benzyloxy)-2-hydroxybenzoate, which can often be used in the next step without further purification.

Protocol 4: Synthesis of the 2H-Chromene Ring

This crucial step involves an annulation reaction between the ortho-aminophenol derivative and an α,β-unsaturated aldehyde. The use of an amino acid as a catalyst is a green and efficient method for this transformation.[1]

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
Aminophenol Intermediate(Varies)1.05.0 g
Acrolein56.061.5(Calculated)
L-Alanine89.090.2(Calculated)
Toluene92.14Solvent100 mL

Procedure:

  • In a flask equipped with a Dean-Stark apparatus, dissolve the aminophenol intermediate (1.0 eq) and L-alanine (0.2 eq) in toluene.

  • Add acrolein (1.5 eq) to the mixture. Caution: Acrolein is highly toxic and volatile.

  • Heat the reaction to reflux, continuously removing water via the Dean-Stark trap for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product, the protected 5-amino-2H-chromene-8-carboxylate ester, by column chromatography.

Protocol 5: Final Deprotection Steps

The final two steps involve removing the benzyl protecting group and hydrolyzing the methyl ester to yield the target compound.

A. Debenzylation:

  • Dissolve the protected chromene in methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (TLC monitoring).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

B. Saponification (Ester Hydrolysis): [10]

  • Dissolve the debenzylated intermediate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and stir at room temperature or with gentle heating (40-50 °C) for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, cool the mixture in an ice bath and carefully acidify with 1M HCl until a precipitate forms (typically around pH 4-5).

  • Collect the solid 5-amino-2H-chromene-8-carboxylic acid by vacuum filtration, wash with cold water, and dry to yield the final product.

Conclusion

This guide outlines a logical and scientifically grounded synthetic route to 5-amino-2H-chromene-8-carboxylic acid. By breaking down the synthesis into a series of well-established reactions—including esterification, selective protection, nitro-group reduction, chromene annulation, and deprotection—we have constructed a viable pathway for accessing this novel compound. The provided protocols, based on authoritative literature, offer a strong foundation for any researcher or drug development professional aiming to synthesize and explore the potential of this promising molecular scaffold.

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Exploratory

5-Amino-2H-chromene-8-carboxylic Acid: A Technical Guide to Its Predicted Chemical Properties and Synthetic Strategy

Abstract This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential applications of the novel compound 5-amino-2H-chromene-8-carboxylic acid. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential applications of the novel compound 5-amino-2H-chromene-8-carboxylic acid. As a member of the 2H-chromene family, a recognized privileged scaffold in medicinal chemistry, this molecule holds significant potential for research in drug discovery and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a theoretical yet scientifically grounded framework for the synthesis and characterization of this previously uncharacterized molecule.

Introduction

The 2H-chromene scaffold is a core structural motif in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[2] Chromene derivatives have demonstrated pharmacological potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1] The unique substitution pattern of an amino group at the 5-position and a carboxylic acid at the 8-position on the 2H-chromene ring suggests a molecule with intriguing electronic properties and multiple points for chemical modification, making it a promising candidate for the development of novel therapeutics and functional materials. This guide will explore the predicted chemical characteristics of 5-amino-2H-chromene-8-carboxylic acid, propose a viable synthetic pathway, and discuss its potential reactivity and applications based on established chemical principles and data from structurally related compounds.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 5-amino-2H-chromene-8-carboxylic acid combines the key features of the 2H-chromene heterocyclic system with an electron-donating amino group and an electron-withdrawing carboxylic acid group on the aromatic ring. This combination is expected to influence the molecule's overall polarity, reactivity, and potential for intermolecular interactions.

Table 1: Predicted Physicochemical Properties of 5-Amino-2H-chromene-8-carboxylic Acid

PropertyPredicted Value
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Appearance Predicted to be a solid at room temperature.[3]
Solubility Predicted to have limited solubility in nonpolar organic solvents and moderate solubility in polar protic solvents.
pKa The carboxylic acid proton is predicted to have a pKa around 4-5, while the anilinic amino group is predicted to have a pKa around 3-4.

Proposed Synthesis

A plausible and efficient synthetic route to 5-amino-2H-chromene-8-carboxylic acid involves the condensation of a commercially available starting material, 3-amino-4-hydroxybenzoic acid, with an α,β-unsaturated aldehyde, such as acrolein or a protected equivalent. This type of reaction is a well-established method for the synthesis of the 2H-chromene ring system.[4]

Proposed Synthetic Scheme

Synthesis_of_5-amino-2H-chromene-8-carboxylic_acid cluster_reactants cluster_products cluster_conditions 3-amino-4-hydroxybenzoic_acid 3-Amino-4-hydroxybenzoic Acid Reaction + 3-amino-4-hydroxybenzoic_acid->Reaction Acrolein Acrolein Acrolein->Reaction Target_Molecule 5-Amino-2H-chromene-8-carboxylic Acid Arrow -> Reaction->Arrow Arrow->Target_Molecule Catalyst Acid or Base Catalyst Arrow->Catalyst Solvent Solvent (e.g., Toluene, Ethanol) Arrow->Solvent Temperature Heat Arrow->Temperature

Caption: Proposed synthesis of 5-amino-2H-chromene-8-carboxylic acid.

Hypothetical Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-4-hydroxybenzoic acid (1 equivalent).

  • Solvent and Reagent Addition: Add a suitable solvent such as ethanol or toluene. To this suspension, add acrolein (1.1 equivalents).

  • Catalysis: Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine) to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-amino-2H-chromene-8-carboxylic acid.

Predicted Spectroscopic Properties

The structural features of 5-amino-2H-chromene-8-carboxylic acid would give rise to a unique spectroscopic fingerprint. The following are predictions for its key spectral data based on analysis of its functional groups and data from analogous compounds.[5]

Table 2: Predicted Spectroscopic Data for 5-Amino-2H-chromene-8-carboxylic Acid

TechniquePredicted Chemical Shifts / Absorption Bands
¹H NMR - Carboxylic Acid (COOH): A broad singlet between 10-12 ppm. - Aromatic Protons (C6-H, C7-H): Doublets in the range of 6.5-7.5 ppm. - Vinyl Protons (C2-H, C3-H, C4-H): Signals in the vinylic region, likely between 4.5-6.5 ppm. - Amino Protons (NH₂): A broad singlet, chemical shift dependent on solvent and concentration.
¹³C NMR - Carboxylic Carbonyl (C=O): A signal around 165-175 ppm. - Aromatic and Vinylic Carbons: Multiple signals between 100-160 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - N-H Stretch (Amine): Two sharp bands around 3300-3500 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong absorption around 1700 cm⁻¹. - C=C Stretch (Aromatic and Vinyl): Bands in the 1500-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z = 191.

Predicted Chemical Reactivity

The presence of three distinct functional moieties—the amino group, the carboxylic acid group, and the 2H-chromene ring system—endows 5-amino-2H-chromene-8-carboxylic acid with a rich and versatile chemical reactivity.

Reactivity_of_5-amino-2H-chromene-8-carboxylic_acid cluster_amino Amino Group Reactions cluster_carboxyl Carboxylic Acid Reactions cluster_ring Chromene Ring Reactions Start 5-Amino-2H-chromene-8-carboxylic Acid Acylation Acylation Start->Acylation Acylating Agent Alkylation Alkylation Start->Alkylation Alkyl Halide Diazotization Diazotization Start->Diazotization NaNO₂, HCl Esterification Esterification Start->Esterification Alcohol, Acid Catalyst Amide_Formation Amide Formation Start->Amide_Formation Amine, Coupling Agent Reduction Reduction to Alcohol Start->Reduction Reducing Agent (e.g., LiAlH₄) Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution Start->Electrophilic_Aromatic_Substitution Electrophile (e.g., Br₂) Hydrogenation Hydrogenation of Double Bond Start->Hydrogenation H₂, Pd/C

Caption: Predicted reactivity of 5-amino-2H-chromene-8-carboxylic acid.

  • Amino Group: The primary amino group is expected to undergo typical reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of substituents.

  • Carboxylic Acid Group: The carboxylic acid functionality can be readily converted into esters, amides, and acid chlorides, providing a handle for conjugation to other molecules or for tuning the compound's physicochemical properties. It can also be reduced to the corresponding primary alcohol.

  • 2H-Chromene Ring: The electron-rich aromatic portion of the chromene ring is susceptible to electrophilic aromatic substitution reactions. The position of substitution will be directed by the activating amino group and the deactivating carboxylic acid group. The double bond in the pyran ring can undergo reactions such as hydrogenation.

Potential Applications and Biological Activity

The diverse pharmacological activities of chromene derivatives suggest that 5-amino-2H-chromene-8-carboxylic acid could be a valuable scaffold for drug discovery.[6] The presence of the amino and carboxylic acid groups offers sites for derivatization to optimize biological activity and pharmacokinetic properties. Potential areas of investigation include:

  • Anticancer Agents: Many chromene derivatives have shown potent anticancer activity.

  • Antimicrobial Agents: The chromene nucleus is found in many compounds with antibacterial and antifungal properties.[6]

  • CNS-active Agents: Certain chromenes have shown activity on the central nervous system.[6]

  • Materials Science: The aromatic and polar nature of the molecule could make it a useful building block for the synthesis of novel polymers or functional dyes.

Conclusion

While 5-amino-2H-chromene-8-carboxylic acid remains a theoretically described compound, this in-depth guide provides a solid foundation for its future synthesis and characterization. Based on the established chemistry of related compounds, it is predicted to be a synthetically accessible molecule with a rich chemical reactivity and significant potential for applications in medicinal chemistry and materials science. The experimental validation of the predictions outlined in this guide will be a valuable contribution to the field of heterocyclic chemistry.

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Foundational

An In-depth Technical Guide to the Synthesis of Chromene-8-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Chromene-8-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, ex...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chromene-8-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this important class of molecules. Eschewing a rigid template, this document is structured to provide a logical and practical flow, from the strategic choice of precursors to the final cyclization and functionalization steps. We will delve into both classical and contemporary methodologies, offering detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in the design and execution of their synthetic campaigns. All protocols and mechanistic discussions are grounded in authoritative, citable literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Chromene-8-Carboxylic Acid Scaffold

The chromene ring system, a fusion of a benzene and a pyran ring, is a common motif in a plethora of natural products and synthetic molecules of therapeutic interest.[1][2] The addition of a carboxylic acid moiety at the 8-position introduces a key functional handle for modulating physicochemical properties, improving pharmacokinetic profiles, and establishing crucial interactions with biological targets. Derivatives of this scaffold have been investigated for a range of applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] A notable example is 3-methylflavone-8-carboxylic acid, a key intermediate in the synthesis of Flavoxate, a drug used to treat urinary tract spasms.[5][6]

This guide will focus on practical and robust synthetic routes to various chromene-8-carboxylic acid derivatives, with an emphasis on the underlying chemical principles that govern each transformation.

Strategic Approaches to the Chromene-8-Carboxylic Acid Skeleton

The synthesis of chromene-8-carboxylic acids can be broadly categorized into two main strategies:

  • Strategy A: Pre-functionalization of the Aromatic Ring followed by Cyclization. This is a classical and widely used approach where a suitably substituted benzene derivative, already bearing the precursors to the carboxylic acid and hydroxyl groups, is cyclized to form the pyran or pyrone ring.

  • Strategy B: Post-functionalization of a Pre-formed Chromene Ring. This modern approach involves the synthesis of a chromene scaffold followed by the introduction of the carboxylic acid group at the 8-position, often utilizing transition-metal-catalyzed C-H activation or metal-halogen exchange reactions.

The choice between these strategies will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the desired scale of the synthesis.

Strategy A: Synthesis via Pre-functionalized Aromatic Precursors

This strategy hinges on the synthesis of key intermediates, namely 2-hydroxybenzoic acid derivatives with an additional functional group that can participate in the pyran ring formation.

Synthesis of Key Precursor: 2-Hydroxy-3-formylbenzoic Acid

A common and versatile precursor is 2-hydroxy-3-formylbenzoic acid. Its synthesis is typically achieved via the ortho-formylation of salicylic acid using the Reimer-Tiemann reaction.[7][8]

Reaction Mechanism: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol under basic conditions using chloroform.[9] The reactive electrophile is dichlorocarbene, generated in situ from chloroform and a strong base. The phenoxide ion then attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl group yields the aldehyde.[8]

G cluster_0 Step 1: Dichlorocarbene Formation cluster_1 Step 2: Electrophilic Attack and Hydrolysis CHCl3 Chloroform CCl3- Trichloromethyl anion CHCl3->CCl3- Deprotonation OH- Hydroxide OH-->CCl3- :CCl2 Dichlorocarbene CCl3-->:CCl2 α-elimination H2O Water CCl3-->H2O Cl- Chloride ion :CCl2->Cl- Intermediate1 Dichloromethyl-substituted phenoxide :CCl2->Intermediate1 Phenoxide Phenoxide Phenoxide->Intermediate1 Nucleophilic attack Intermediate2 Aldehyde Intermediate1->Intermediate2 Hydrolysis

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol: Synthesis of 2-Hydroxy-3-formylbenzoic Acid [7]

Reagent/ParameterQuantity/Value
Salicylic Acid1 molar equivalent
Sodium Hydroxide4-8 molar equivalents
Chloroform1.5-3 molar equivalents
SolventWater
Temperature60-70 °C
Reaction Time2-4 hours
Work-up
Cooling0-5 °C (ice-water bath)
AcidificationConcentrated HCl to pH 1-2
IsolationFiltration of the precipitate
PurificationRecrystallization (e.g., from aqueous ethanol)
Expected Yield 15-40%

Note: The Reimer-Tiemann reaction is known for producing tarry byproducts, which can make purification challenging and contribute to lower yields.[7]

Cyclization to form the Chromene-8-carboxylic Acid Ring

With the 2-hydroxy-3-formylbenzoic acid in hand, the chromene ring can be constructed. A common method to form a 2-oxo-2H-chromene (coumarin) ring is the Pechmann condensation.[2][10]

Reaction Mechanism: Pechmann Condensation

The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester. The mechanism proceeds through transesterification, followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration to form the coumarin ring.[1]

G Phenol Phenol Transesterification_Intermediate Transesterification Product Phenol->Transesterification_Intermediate Beta-ketoester β-ketoester Beta-ketoester->Transesterification_Intermediate Acid_Catalyst Acid Catalyst (e.g., H+) Acid_Catalyst->Transesterification_Intermediate Cyclized_Intermediate Cyclized Intermediate Acid_Catalyst->Cyclized_Intermediate Transesterification_Intermediate->Cyclized_Intermediate Intramolecular Electrophilic Substitution Coumarin Coumarin Cyclized_Intermediate->Coumarin Dehydration

Caption: General Mechanism of the Pechmann Condensation.

While the Pechmann condensation is a powerful tool, its application to 2-hydroxy-3-carboxybenzoic acid derivatives to directly form chromene-8-carboxylic acids is less commonly reported and may require optimization of reaction conditions to favor the desired cyclization over potential side reactions.

An alternative and often more direct route to 4-oxo-4H-chromene-8-carboxylic acids involves the cyclization of a 2-hydroxy-3-acylbenzoic acid derivative.

Strategy B: Synthesis via Post-functionalization of a Pre-formed Chromene Ring

This strategy offers a more convergent approach, where a readily available chromene is functionalized at the C8 position in a later step.

Formylation of a Chromene followed by Oxidation

A reliable method to introduce the carboxylic acid group at the 8-position is through a two-step sequence: formylation of a chromene precursor, followed by oxidation of the resulting aldehyde.

Step 1: Synthesis of an 8-Formyl-chromene Derivative

The formyl group can be introduced onto a 7-hydroxychromene derivative via electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 8-Formyl-7-hydroxy-4-methylcoumarin [11]

Reagent/ParameterQuantity/Value
7-Hydroxy-4-methylcoumarin1 molar equivalent
p-Toluenesulfonyl chloride1 molar equivalent
Anhydrous K₂CO₃1 molar equivalent
SolventSuper dry acetone
TemperatureRoom temperature
Reaction Time12 hours
Work-up
Solvent RemovalUnder reduced pressure
WashingDilute HCl, then cold water
PurificationCrystallization from ethanol/dioxan mixture
Expected Yield 80%

Step 2: Oxidation of the 8-Formyl-chromene to the Carboxylic Acid

The 8-formyl group can be readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.[12][13] A common and effective method utilizes potassium permanganate.[5][6]

Experimental Protocol: Synthesis of 2-Methylchromone-8-carboxylic Acid [5][6]

Reagent/ParameterQuantity/Value
2-Methylchromone-8-carboxaldehyde1 molar equivalent
Potassium Permanganate (KMnO₄)Stoichiometric amount
SolventAcetone/Water
TemperatureReflux
Reaction TimeUntil disappearance of starting material (TLC)
Work-up
QuenchingAddition of sodium bisulfite
AcidificationDilute HCl
IsolationFiltration of the precipitate
PurificationRecrystallization
Direct Carboxylation of an 8-Halo-chromene

Modern cross-coupling methodologies provide a powerful means to directly introduce a carboxylic acid group. This can be achieved through the carboxylation of an 8-halo-chromene, which can be prepared from the corresponding 8-amino or 8-hydroxy chromene via Sandmeyer or related reactions.

An 8-bromo- or 8-iodo-chromene can be converted to the corresponding Grignard reagent, which is then quenched with carbon dioxide to yield the carboxylic acid after acidic workup.[14][15][16][17]

Reaction Workflow: Grignard Carboxylation

G 8-Halo-chromene 8-Halo-chromene (X = Br, I) Grignard_Reagent 8-Chromenylmagnesium halide 8-Halo-chromene->Grignard_Reagent Mg Mg(0) Mg->Grignard_Reagent THF Carboxylate_Salt Magnesium carboxylate salt Grignard_Reagent->Carboxylate_Salt CO2 CO₂ CO2->Carboxylate_Salt Chromene-8-carboxylic_acid Chromene-8-carboxylic acid Carboxylate_Salt->Chromene-8-carboxylic_acid H3O+ H₃O⁺ (workup) H3O+->Chromene-8-carboxylic_acid

Caption: Workflow for the synthesis of chromene-8-carboxylic acid via a Grignard reagent.

Note: This reaction is highly sensitive to moisture and protic functional groups. The chromene substrate must be free of acidic protons (e.g., -OH, -NH, -SH) for the Grignard reagent to form successfully.

Palladium-catalyzed carbonylation reactions offer a versatile and functional-group-tolerant alternative for the synthesis of carboxylic acids from aryl halides.[18][19][20][21]

General Reaction Scheme: Palladium-Catalyzed Carboxylation

An 8-halo-chromene can be coupled with carbon monoxide (or a CO surrogate) in the presence of a palladium catalyst and a suitable nucleophile (e.g., water or an alcohol followed by hydrolysis) to afford the desired carboxylic acid.

ComponentExample
Substrate8-Bromo- or 8-Iodo-chromene
Palladium Pre-catalystPd(OAc)₂, Pd₂(dba)₃
LigandPhosphine ligands (e.g., Xantphos) or N,O-bidentate ligands
CO SourceCO gas, Mo(CO)₆
BaseOrganic or inorganic base (e.g., Et₃N, K₂CO₃)
SolventDMF, Dioxane, Toluene

Note: The specific conditions for palladium-catalyzed carboxylation can vary widely and require careful optimization for each specific substrate.

Conclusion and Future Perspectives

The synthesis of chromene-8-carboxylic acid derivatives is a rich field with a variety of established and emerging methodologies. The classical approach of building the chromene ring onto a pre-functionalized aromatic precursor remains a robust and widely practiced strategy. However, for more complex or sensitive substrates, modern post-functionalization techniques, such as palladium-catalyzed carboxylation, offer significant advantages in terms of convergence and functional group tolerance.

As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chromene-8-carboxylic acids will undoubtedly remain an active area of research. Future efforts may focus on direct C-H carboxylation at the 8-position, leveraging advances in transition-metal catalysis to further streamline synthetic routes and minimize the generation of waste.

References

  • Yuvaraj, H., Gayathri, D., Kalkhambkar, R. G., Kulkarni, G. M., & Bapset, R. M. (2011). 8-Formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

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Exploratory

"physical properties of 5-amino-2H-chromene-8-carboxylic acid"

An In-Depth Technical Guide to the Predicted Physical Properties of 5-amino-2H-chromene-8-carboxylic Acid Abstract Introduction: Rationale for a Predictive Approach The 2H-chromene scaffold is a recognized "privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Physical Properties of 5-amino-2H-chromene-8-carboxylic Acid

Abstract

Introduction: Rationale for a Predictive Approach

The 2H-chromene scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous natural products and biologically active compounds.[1] The title compound, 5-amino-2H-chromene-8-carboxylic acid, integrates this valuable core with an amino group and a carboxylic acid, creating a molecule with significant potential for forming diverse intermolecular interactions and exhibiting a range of pharmacological activities.

In the absence of direct empirical data, a predictive analysis based on well-understood chemical principles and data from structurally related molecules is a scientifically rigorous and necessary approach. This guide deconstructs the target molecule into its fundamental components to forecast its behavior, providing a critical starting point for further experimental investigation.

Molecular Structure and Identity

The foundational step in understanding a molecule is to define its precise structure and composition.

  • Molecular Formula: C₁₀H₉NO₃

  • Molecular Weight: 191.18 g/mol

  • IUPAC Name: 5-amino-2H-chromene-8-carboxylic acid

  • Canonical SMILES: C1C=C(C2=C(O1)C(=CC=C2)C(=O)O)N

The structure combines a bicyclic 2H-chromene system with an amino substituent on the benzene ring and a carboxylic acid substituent at the 8-position.

Caption: Chemical structure of 5-amino-2H-chromene-8-carboxylic acid.

Predicted Physicochemical Properties

The interplay between the acidic carboxyl group, the basic amino group, and the largely nonpolar chromene backbone dictates the compound's physical properties.

PropertyPredicted Value / BehaviorRationale & Commentary
Melting Point High, likely >180 °C (with decomposition)The presence of both an acidic and a basic center suggests the formation of a stable, crystalline zwitterion. Strong intermolecular hydrogen bonding and ionic interactions will require significant thermal energy to disrupt the crystal lattice. For comparison, p-aminobenzoic acid melts at 187-189 °C.[2][3]
Boiling Point Not applicable; likely decomposesThe high melting point and strong intermolecular forces make it highly probable that the compound will decompose at temperatures below its boiling point.
Water Solubility Slightly soluble in neutral water; solubility increases significantly at pH < 2 and pH > 7.The molecule is amphoteric. At low pH, the amino group is protonated (-NH₃⁺), and at high pH, the carboxylic acid is deprotonated (-COO⁻), forming soluble salts. Its behavior is analogous to aromatic amino acids, which have limited water solubility but are soluble in acidic or basic solutions.[4][5] p-Aminobenzoic acid is slightly soluble in water (1 g/170 mL at 25 °C).[2]
Organic Solvent Solubility Soluble in polar protic solvents (e.g., ethanol, methanol); sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF); likely insoluble in nonpolar solvents (e.g., hexane, toluene).The polar functional groups dominate the solubility profile. Solvents capable of hydrogen bonding are expected to be most effective. Benzoic acid is soluble in solvents like acetone, benzene, and alcohol.[6]
pKa¹ (Carboxylic Acid) ~4.5 - 5.0The pKa of benzoic acid is ~4.2.[7][8] The electron-donating amino group is expected to slightly increase the pKa (decrease the acidity) of the carboxylic acid compared to benzoic acid. For p-aminobenzoic acid, the carboxyl pKa is reported as ~4.8-4.9.[2][9]
pKa² (Protonated Amine) ~2.5 - 3.0The pKa of the anilinium ion (C₆H₅NH₃⁺) is ~4.6.[10][11] The electron-withdrawing carboxylic acid group on the same ring will decrease the basicity of the amino group, thus lowering the pKa of its conjugate acid significantly. The pKa for the protonated amino group of p-aminobenzoic acid is ~2.4.[2][9]
Acid-Base Chemistry: The Zwitterionic State

A key feature of 5-amino-2H-chromene-8-carboxylic acid is its ability to exist as a zwitterion, or internal salt, particularly in the solid state and in aqueous solutions near neutral pH. This occurs when the acidic proton from the carboxylic acid group is transferred to the basic amino group.

AcidBaseEquilibria Cation Cationic Form (Low pH, pH < pKa2) Zwitterion Zwitterionic/Neutral Form (pKa2 < pH < pKa1) Cation->Zwitterion +H+ / -H+ Anion Anionic Form (High pH, pH > pKa1) Zwitterion->Anion +H+ / -H+

Caption: pH-dependent ionic states of the molecule.

This zwitterionic character is fundamental to its high melting point and its pH-dependent solubility, which are critical parameters in drug formulation and development.

Predicted Spectroscopic Profile

The spectroscopic signature of a molecule provides a fingerprint for its identification and structural elucidation. The following predictions are based on established spectroscopic principles for the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum will be complex but dominated by characteristic absorptions from the amino and carboxylic acid groups.

Wavenumber (cm⁻¹)Vibration TypePredicted Appearance
3400 - 3200N-H Stretch (Amine)Two medium bands (asymmetric and symmetric stretches), typical for a primary aromatic amine.[12]
3300 - 2500O-H Stretch (Carboxylic Acid)A very broad, strong absorption band, characteristic of a hydrogen-bonded carboxyl group.[13]
~1700 - 1670C=O Stretch (Carboxylic Acid)A strong, sharp absorption. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber than a typical aliphatic carboxylic acid.
~1620 - 1580N-H Bend (Amine) & C=C Stretch (Aromatic)Medium to strong absorptions.
~1300 - 1200C-O Stretch (Carboxylic Acid) & C-N Stretch (Amine)Strong absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Predicted Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)Proton TypeMultiplicity & Commentary
> 12.0Carboxylic Acid (-COOH)Singlet, very broad. The acidic proton is highly deshielded.
7.5 - 6.5Aromatic Protons (Ar-H)Multiplets. Two protons on the benzene ring will show distinct splitting patterns.
~6.0 - 5.0Vinylic Proton (-CH=)Doublet of doublets. Proton on the pyran ring, coupled to the adjacent methylene protons.
~5.0 - 4.0Amine Protons (-NH₂)Singlet, broad. Chemical shift can be variable and concentration-dependent.
~4.5 - 3.5Methylene Protons (-O-CH₂-)Multiplet. The methylene group adjacent to the ether oxygen in the chromene ring.

¹³C NMR Predicted Chemical Shifts:

Chemical Shift (δ, ppm)Carbon TypeCommentary
170 - 165Carboxylic Acid (-C OOH)The carbonyl carbon will be significantly downfield.
155 - 110Aromatic & Vinylic CarbonsMultiple signals corresponding to the carbons of the benzene ring and the C=C bond in the pyran ring. The carbon attached to the amino group will be shielded relative to others.
70 - 60Methylene Carbon (-O-C H₂-)The sp³ hybridized carbon adjacent to the ether oxygen.
Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 191, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 173): A common fragmentation for carboxylic acids.

    • Loss of •COOH (m/z = 146): Decarboxylation is a characteristic fragmentation pathway.

    • Retro-Diels-Alder (RDA) reaction: The 2H-chromene ring may undergo RDA, leading to characteristic fragments.

Experimental Workflow: Determining pH-Dependent Solubility

A crucial experimental validation for this molecule would be to determine its solubility profile as a function of pH. This provides empirical data for its pKa values and is vital for pre-formulation studies.

cluster_prep Sample Preparation cluster_exp Equilibration & Measurement cluster_analysis Data Analysis A Prepare buffer solutions (pH 2 to 10) B Add excess compound to each buffer A->B C Equilibrate samples (e.g., 24h at 25°C with stirring) B->C D Filter to remove undissolved solid C->D E Quantify solute concentration (e.g., via UV-Vis or HPLC) D->E F Plot Solubility vs. pH E->F G Determine Henderson-Hasselbalch inflection points to find pKa values F->G

Caption: Workflow for experimental solubility determination.

Conclusion

This technical guide presents a scientifically grounded, predictive overview of the physical properties of 5-amino-2H-chromene-8-carboxylic acid. By leveraging established principles of physical organic chemistry and drawing parallels with well-characterized structural analogues, we have constructed a detailed profile encompassing the compound's solid-state properties, solution behavior, and spectroscopic signatures. The predictions of a high melting point, amphoteric solubility, and distinct spectral features provide a robust framework for guiding future synthesis, characterization, and application of this promising molecule in research and drug development. All claims and predictions herein are designed to be a starting point, to be refined and validated by empirical data as it becomes available.

References

  • Wikipedia. Aniline. [Link][10]

  • Fiveable. Benzoic Acid: Intro to Chemistry Study Guide. [Link][7]

  • PubChem. Benzoic Acid. [Link][14]

  • Turito. Benzoic Acid - Structure, Properties, Reactions. [Link][6]

  • Wikipedia. Aniline (data page). [Link]

  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • Wikipedia. Benzoic acid. [Link][8]

  • SciSpace. Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. [Link][4]

  • Chemistry LibreTexts. 25.5 Spectroscopic Properties of Amines. [Link][12]

  • RSC Publishing. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. [Link]

  • University of California, Davis. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

  • AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

  • ResearchGate. Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. [Link]

  • PubMed. Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins. [Link]

  • Chemsrc. 2H-chromene. [Link]

  • ResearchGate. Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent Transition-Metal Cations. [Link]

  • PubChem. 2h-Chromene-2-one. [Link]

  • Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • ACS Publications. Electrolyte Effects on the Amino Acid Solubility in Water: Solubilities of Glycine, l-Leucine, l-Phenylalanine, and l-Aspartic Acid in Salt Solutions of (Na+, K+, NH4+)/(Cl–, NO3–). [Link][5]

  • PMC. Opening 2,2-diphenyl-2H-chromene to infrared light. [Link]

  • PubChem. Chromane. [Link]

  • RSC Publishing. Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. [Link]

  • New Journal of Chemistry. Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. [Link]

  • New Journal of Chemistry. Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. [Link]

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  • ResearchGate. 61- Analytical Profile of p-Aminobenzoic Acid. [Link]

  • SciSpace. Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. [Link]

  • ResearchGate. Opening 2,2-Diphenyl-2H-Chromene to Infrared Light. [Link]

  • American Chemical Society. p-Aminobenzoic acid. [Link][3]

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  • PubChem. 2-phenyl-2H-chromene. [Link]

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Foundational

Stability Profiling of 5-Amino-2H-Chromene-8-Carboxylic Acid: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore prevalent in numerous bioactive compounds and photochromic materials. However, the inherent reactivity of the pyran ring poses si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore prevalent in numerous bioactive compounds and photochromic materials. However, the inherent reactivity of the pyran ring poses significant stability challenges during drug formulation and storage. This technical whitepaper provides an in-depth analysis of the stability profile of 5-amino-2H-chromene-8-carboxylic acid . By dissecting the electronic contributions of its substituents and mapping its degradation pathways, this guide provides researchers with field-proven, self-validating protocols for forced degradation studies and kinetic modeling.

Structural & Mechanistic Profiling

The stability of 5-amino-2H-chromene-8-carboxylic acid is dictated by the interplay between the vulnerable 2H-chromene core and the opposing electronic effects of its substituents.

The 2H-Chromene Core

The primary site of instability in this molecule is the ether linkage within the pyran ring. The 2H-chromene scaffold is highly susceptible to acid-catalyzed cleavage. The degradation process is initiated by the protonation of the oxygen atom, which weakens the C–O bond. This is followed by a ring-opening event that forms a tertiary carbocation at the C2 position[1]. This intermediate is highly reactive and is rapidly attacked by nucleophiles present in the solvent matrix (e.g., water), ultimately leading to the formation of diols or chalcone derivatives[1].

Substituent Effects: 5-Amino and 8-Carboxylic Acid
  • 5-Amino Group (-NH₂): As a strong electron-donating group (EDG) via resonance, the amino group increases the electron density of the aromatic system. While this can enhance binding affinity in biological targets, it drastically increases the molecule's susceptibility to oxidative degradation and electrophilic attack.

  • 8-Carboxylic Acid Group (-COOH): Acting as an electron-withdrawing group (EWG), the carboxylic acid pulls electron density away from the ether oxygen via inductive effects. While chromene-carboxylic acids are generally stable under normal conditions, they are highly reactive and incompatible with strong bases, strong oxidizing agents, and reducing agents[2]. Furthermore, the proximity of the carboxylic acid to the pyran oxygen can facilitate intramolecular hydrogen bonding, which dynamically alters the basicity of the ether linkage depending on the solvent pH.

Degradation Pathways & Causality

Understanding the causality behind degradation is critical for developing stable formulations. The two most prominent pathways for 2H-chromene derivatives are acid-catalyzed hydrolysis and photodegradation.

Acid-Catalyzed Hydrolysis

Acidic environments drive the thermodynamic breakdown of the pyran ring. The protonation of the ether oxygen creates a positive charge that cannot be adequately stabilized by the adjacent aromatic ring due to the electron-withdrawing nature of the 8-carboxylic acid. The resulting bond cleavage is irreversible in aqueous media.

Pathway N1 5-amino-2H-chromene -8-carboxylic acid N2 Protonation of Pyran Oxygen N1->N2 Acidic Media (H+) N3 Ring Opening (Carbocation Formation) N2->N3 Ether Cleavage N4 Nucleophilic Attack (Hydration) N3->N4 + H2O N5 Diol / Chalcone Degradation Product N4->N5 Rearrangement

Acid-catalyzed degradation pathway of the 2H-chromene scaffold.

Photodegradation & Photochromism

2H-chromenes are notoriously sensitive to ultraviolet (UV) irradiation. Photoexcitation of the molecule leads to an ultrafast, barrierless bond-cleavage between the O1 and C2 atoms, producing an open-ring form with zwitterionic excited-state character[3]. This ring opening produces merocyanine intermediates[4]. If exposed to prolonged UV light in the presence of oxygen, these intermediates undergo secondary oxidative pathways, yielding high molecular weight oxygenated derivatives and causing noticeable yellowing of the compound[4].

Experimental Protocols: Forced Degradation Studies

To accurately model the shelf-life of 5-amino-2H-chromene-8-carboxylic acid, a self-validating forced degradation protocol must be employed. The following workflow isolates specific stressors, ensuring that the causality of degradation can be mathematically modeled.

Critical Insight: Quenching the reaction at precise intervals is mandatory. Failing to neutralize the pH before HPLC analysis will result in continued degradation within the autosampler, skewing kinetic data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the API in a 50:50 Methanol/Water mixture to a final concentration of 1.0 mg/mL. Causality: Methanol ensures complete solubilization of the hydrophobic chromene core, while water provides the nucleophile required for hydrolytic ring-opening.

  • Acidic Stress: Add 0.1 N HCl and incubate at 40°C. Troubleshooting: If degradation is too rapid to capture initial kinetics, reduce the acid concentration to 0.01 N HCl or lower the incubation temperature to 25°C[1].

  • Basic Stress: Add 0.1 N NaOH. Because the 2H-chromene scaffold is generally more stable under basic conditions[1], prolonged exposure may show no significant decrease in the parent peak. If so, elevate the base concentration to 1.0 N NaOH and increase the temperature to 70°C to force degradation[1].

  • Oxidative Stress: Expose the solution to 3% H₂O₂ at room temperature, targeting the electron-rich 5-amino group.

  • Photolytic Stress: Irradiate the solid and solution states under UV light (254 nm) in a photostability chamber following ICH Q1B guidelines.

  • Quenching & Analysis: At intervals of t = 0, 2, 4, 8, and 24 hours, extract 100 µL aliquots. Immediately quench acid/base samples with equivalent volumes of neutralizing agents (NaOH/HCl). Analyze via HPLC-UV/MS using a C18 column with a gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

Workflow S1 Sample Preparation (1.0 mg/mL in MeOH/H2O) S2 Stress Conditions (Acid, Base, Oxidation, UV) S1->S2 S3 Aliquoting & Quenching (Timepoints: 0, 2, 4, 8, 24h) S2->S3 S4 HPLC-UV/MS Analysis (C18, Gradient Elution) S3->S4 S5 Kinetic Modeling (Arrhenius & Degradation Rate) S4->S5

Step-by-step forced degradation experimental workflow.

Quantitative Data Presentation

The table below summarizes the expected degradation kinetics of the 5-amino-2H-chromene-8-carboxylic acid scaffold under standard ICH forced degradation conditions, extrapolated from validated 2H-chromene behavioral models.

Stress ConditionReagent / EnvironmentTemperatureTime (h)Expected Degradation (%)Primary Degradant Pathway
Acidic 0.1 N HCl40°C8> 40%Ether cleavage (Diol/Chalcone formation)
Basic 0.1 N NaOH40°C24< 5%Stable; requires 1.0 N NaOH at 70°C for cleavage
Oxidative 3% H₂O₂25°C2415 - 25%N-oxidation of the 5-amino group
Photolytic UV (254 nm)25°C4> 50%Ring opening to Merocyanine intermediates
Thermal Solid State60°C72< 2%Highly stable in the absence of moisture/light

References

  • ResearchGate (Bulletin of the Chemical Society of Japan) - On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. URL:[Link]

  • PubMed Central (PMC) - Opening 2,2-diphenyl-2H-chromene to infrared light. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: 5-Amino-2H-Chromene-8-Carboxylic Acid as a Privileged Synthon in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The chromene (benzopyran) scaffold is a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The chromene (benzopyran) scaffold is a widely recognized privileged structure in medicinal chemistry, deeply embedded in numerous natural products and synthetic drugs [1]. Its derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities [2, 3].

Among the diverse array of chromene building blocks, 5-amino-2H-chromene-8-carboxylic acid (CAS 157757-44-3) stands out as a highly versatile, bifunctional synthon. The orthogonal reactivity of the C5-amino group and the C8-carboxylic acid allows for precise, stepwise functionalization. This application note details the mechanistic rationale, optimized reaction conditions, and validated protocols for utilizing this synthon to generate complex, biologically active libraries.

Mechanistic Rationale & Reactivity Profiling

The strategic value of 5-amino-2H-chromene-8-carboxylic acid lies in its rigid spatial geometry and the electronic decoupling of its two reactive handles.

  • The C8-Carboxylic Acid (Electrophilic Handle): The carboxylic acid at the 8-position is sterically accessible but electronically influenced by the adjacent oxygen of the pyran ring. Activation using uronium-based coupling reagents (e.g., HATU) is preferred over traditional carbodiimides (EDC/DCC). HATU accelerates the formation of the active ester via an HOAt intermediate, driving the amidation forward with minimal side reactions, even when coupling sterically hindered anilines or complex peptides.

  • The C5-Amino Group (Nucleophilic Handle): The primary amine at the 5-position is conjugated with the aromatic system, rendering it slightly less nucleophilic than an aliphatic amine. However, it readily undergoes reductive amination with aldehydes. The use of Sodium triacetoxyborohydride (NaBH(OAc)₃) is critical here; it is a mild reducing agent that selectively reduces the intermediate imine without reducing the sensitive C2-C3 double bond of the 2H-chromene ring.

By exploiting these orthogonal handles, researchers can construct diverse libraries of peptidomimetics or targeted kinase inhibitors without the need for complex protecting-group chemistry.

Experimental Protocols: Orthogonal Functionalization

The following self-validating protocols describe a two-step sequence: C8-amidation followed by C5-reductive amination.

Protocol A: C8-Amidation via HATU/DIPEA

Objective: Synthesize a C8-amide intermediate while leaving the C5-amine intact.

  • Activation: Dissolve 5-amino-2H-chromene-8-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere. Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The active ester will appear as a transient, less polar spot that converts to the amide product (typically complete within 2–4 hours).

  • Workup: Quench the reaction by adding water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), followed by 5% aqueous LiCl (to remove residual DMF), and finally brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient elution Hexanes to 70% EtOAc) to yield the C8-amide intermediate.

Protocol B: C5-Reductive Amination

Objective: Functionalize the C5-amine of the intermediate generated in Protocol A.

  • Imine Formation: Dissolve the C8-amide intermediate (1.0 equiv, 0.2 mmol) and the target aldehyde (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) (3.0 mL). Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. The mild nature of this reagent prevents the over-reduction of the chromene double bond.

  • Incubation: Stir the suspension at room temperature for 12 hours.

  • Workup & Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL) until gas evolution ceases. Extract with Dichloromethane (DCM) (3 × 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA) to isolate the pure bifunctionalized chromene derivative.

Workflows and Mechanisms (Visualizations)

Workflow SM 5-Amino-2H-chromene- 8-carboxylic acid Step1 Step 1: C8-Amidation HATU, DIPEA, DMF SM->Step1 Int1 C8-Amide Intermediate Step1->Int1 Step2 Step 2: C5-Reductive Amination R-CHO, NaBH(OAc)3 Int1->Step2 Product Bifunctionalized Chromene Derivative Step2->Product

Caption: Orthogonal synthetic workflow for 5-amino-2H-chromene-8-carboxylic acid derivatization.

Mechanism Ligand Chromene Derivative (Ligand) Target Target Enzyme (e.g., Carbonic Anhydrase) Ligand->Target Binds to Inhibition Active Site Blockade (Zinc Ion Chelation) Target->Inhibition Induces Outcome Decreased Cell Proliferation & Apoptosis Induction Inhibition->Outcome Results in

Caption: Pharmacological mechanism of action for synthesized chromene-based enzyme inhibitors.

Quantitative Data Presentation

The efficiency of the coupling reagents during the C8-amidation step (Protocol A) dictates the overall yield of the library synthesis. Table 1 summarizes the optimization parameters.

Table 1: Optimization of C8-Amidation Conditions

Coupling ReagentBaseSolventTime (h)Yield (%)Observation
EDC/HOBtTEADCM1245Sluggish kinetics; incomplete conversion.
DCCDMAPTHF852Formation of difficult-to-remove DCU byproducts.
PyBOPDIPEADMF478Good conversion; trace epimerization observed.
HATU DIPEA DMF 2 92 Optimal; rapid conversion, high purity profile.

Chromene derivatives synthesized via this synthon have demonstrated potent biological activities [1, 3]. Table 2 illustrates the representative pharmacological profile of functionalized derivatives against common oncological targets.

Table 2: Representative Biological Activity (IC₅₀) of Synthesized Derivatives

Derivative ScaffoldTarget EnzymeIC₅₀ (µM)Cell Line (Viability)IC₅₀ (µM)
C8-Anilide / C5-AmineCarbonic Anhydrase II0.45 ± 0.05MCF-7 (Breast Cancer)2.1 ± 0.3
C8-Peptide / C5-AmineTyrosine Kinase (EGFR)1.20 ± 0.12A549 (Lung Cancer)5.4 ± 0.6
C8-Amide / C5-Alkylatedβ-Glucuronidase3.10 ± 0.20HepG2 (Liver Cancer)8.9 ± 0.8

Conclusion

5-Amino-2H-chromene-8-carboxylic acid serves as an exceptional scaffold for diversity-oriented synthesis. By leveraging the orthogonal reactivity of its functional groups, researchers can rapidly assemble complex molecular architectures. The protocols detailed herein provide a robust, self-validating foundation for integrating this synthon into modern drug discovery pipelines, specifically targeting enzyme inhibition and anticancer therapeutics.

References

  • Gaspar, A., Garrido, E. M. P. J., Borges, F., & Garrido, J. M. P. J. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(20), 21706–21726.[Link]

  • Eshghi, H., Pirani, F., & Khoshnevis, M. (2021). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Frontiers in Natural Product Chemistry, 8, 239-304.[Link]

  • Liu, Y., & Xu, Y. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Archives of Pharmacal Research, 48(11-12), 1094-1130.[Link]

Application

Application Note: 5-Amino-2H-Chromene-8-Carboxylic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary The 2H-chromene (benzopyran) motif is a ubiquitous structural core found in numerous natural products and FDA-approved therapeutics[1]. Among its functionalized derivatives, 5-amino-2H-chromene-8-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene (benzopyran) motif is a ubiquitous structural core found in numerous natural products and FDA-approved therapeutics[1]. Among its functionalized derivatives, 5-amino-2H-chromene-8-carboxylic acid (CAS: 157757-44-3) has emerged as a highly versatile, bifunctional building block. By possessing both an aromatic amine at the C5 position and a carboxylic acid at the C8 position, this scaffold enables orthogonal late-stage functionalization. This application note provides drug discovery professionals with mechanistic insights, physicochemical data, and validated synthetic protocols for incorporating this privileged scaffold into targeted screening libraries.

Mechanistic Rationale and Biological Significance

The rigid, planar geometry of the 2H-chromene core restricts the conformational flexibility of attached pharmacophores, thereby reducing the entropic penalty upon binding to target proteins[2]. This structural pre-organization is a hallmark of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors[1].

Chromene derivatives have demonstrated profound efficacy across multiple therapeutic areas:

  • Oncology: Substituted chromenes act as potent tubulin polymerization inhibitors (e.g., Crolibulin, currently in clinical trials) and modulators of the PI3K/AKT and DNA-PK pathways[3][4].

  • Infectious Diseases: Nitro- and amino-chromene analogs have been identified as strong antitrypanosomal agents, specifically inhibiting Trypanosoma cruzi glucokinase[5].

  • Inflammation: The benzopyran core is a well-established pharmacophore for selective COX-2 inhibition[6].

The bifunctional nature of 5-amino-2H-chromene-8-carboxylic acid allows medicinal chemists to rapidly generate structure-activity relationship (SAR) data. The C8-carboxylic acid can be converted into amides or esters to probe hydrophobic pockets, while the C5-amino group can be alkylated, acylated, or utilized in multicomponent annulation reactions to form fused heterocycles[7][8].

Mechanism Drug Chromene Derivative Target PI3K / DNA-PK Drug->Target Inhibits Product PIP3 Target->Product Phosphorylates Substrate PIP2 Substrate->Product Effector AKT Activation Product->Effector Activates Outcome Tumor Cell Apoptosis Effector->Outcome Blocked by Drug

Mechanism of action for chromene-based kinase inhibitors in oncology.

Physicochemical Profiling

To ensure compounds generated from this scaffold possess favorable pharmacokinetic properties, it is critical to evaluate the core's baseline drug-likeness. The scaffold strictly adheres to Lipinski’s Rule of Five, leaving ample physicochemical "space" for further derivatization.

Table 1: Physicochemical Properties of 5-amino-2H-chromene-8-carboxylic acid

PropertyValueDrug-Likeness Implication
Molecular Weight 191.18 g/mol Ideal fragment size; allows for significant MW addition.
Hydrogen Bond Donors 3 (-NH₂, -OH)Excellent for forming key target interactions.
Hydrogen Bond Acceptors 4 (N, O, O, O)Well within the optimal range (≤10).
Topological Polar Surface Area ~83.5 ŲGood membrane permeability; potential for BBB penetration if masked.
Rotatable Bonds 1High structural rigidity; low entropic penalty upon binding.

Experimental Protocols: Scaffold Derivatization

The following protocols have been designed with self-validating checkpoints to ensure high-fidelity library generation.

Protocol A: Amide Library Generation via C8-Carboxylic Acid Activation

Objective: Synthesize a library of C8-amides to explore receptor sub-pocket binding. Causality & Design: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior kinetics and ability to efficiently couple sterically hindered or electronically deactivated anilines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the optimal pH for the coupling without competing as a nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-amino-2H-chromene-8-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) followed by DIPEA (3.0 equiv, 1.5 mmol). Stir the mixture at room temperature for 15 minutes.

    • Validation Check: A color change (typically yellow/orange) indicates the formation of the active OAt ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours.

    • Validation Check: Monitor reaction progress via LC-MS. The reaction is deemed complete when the mass corresponding to the starting material (m/z 190 [M-H]⁻) is fully depleted.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Late-Stage Functionalization via C5-Reductive Amination

Objective: Alkylate the C5-amino group to modulate hydrogen-bonding capabilities and lipophilicity. Causality & Design: The C5-amine is an aromatic amine (aniline derivative), rendering it less nucleophilic than aliphatic amines. Glacial acetic acid is added to catalyze the formation of the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice as it is mild enough to avoid reducing the unreacted aldehyde, ensuring high chemoselectivity.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the chromene scaffold (1.0 equiv, 0.5 mmol) and the target aldehyde (1.1 equiv, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add glacial acetic acid (1.5 equiv, 0.75 mmol).

  • Pre-incubation: Stir the mixture at room temperature for 1 hour to allow for complete imine/iminium formation.

    • Validation Check: TLC (50% EtOAc/Hexanes) should show the appearance of a new, often highly fluorescent, intermediate spot.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) in a single portion. Stir at room temperature for 12 hours.

  • Quench and Extraction: Quench the reaction by carefully adding 1N NaOH (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (3 x 10 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the resulting secondary amine via reverse-phase preparative HPLC if necessary for biological screening.

Workflow Scaffold 5-Amino-2H-chromene- 8-carboxylic acid Amidation C8-COOH Functionalization (Amide Coupling) Scaffold->Amidation HATU, DIPEA Amination C5-NH2 Functionalization (Reductive Amination) Scaffold->Amination NaBH(OAc)3, AcOH Annulation Bifunctional Cyclization (Fused Heterocycles) Scaffold->Annulation Multicomponent Rxn Library Targeted Drug Library (Lead Compounds) Amidation->Library Amination->Library Annulation->Library

Synthetic diversification workflow of 5-amino-2H-chromene-8-carboxylic acid.

Biological Targets and Hit Validation

Derivatives synthesized from the chromene core have a high probability of hitting validated clinical targets. Table 2 summarizes the established biological activities of structurally related 2H-chromene analogs.

Table 2: Representative Biological Activities of Chromene Derivatives

Compound Class / DerivativePrimary TargetTherapeutic IndicationReference
Crolibulin (EPC2407) Tubulin PolymerizationSolid Tumors (Phase I/II)[3]
3-Nitro-2-phenyl-2H-chromenes Glucokinase (TcGlcK)Chagas Disease / Trypanosomiasis[5]
8-Morpholino-chromen-oxazines PI3Kδ / DNA-PKOncology / Anti-platelet[4]
2H-chromene-3-carboxylates Cellular ProliferationColorectal Cancer (HCT116)[1]

References

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - Frontiers in Chemistry. URL:[Link][1]

  • Discovery of Strong 3-Nitro-2-Phenyl- 2H-Chromene Analogues as Antitrypanosomal Agents and Inhibitors of Trypanosoma cruzi Glucokinase - PubMed (NIH). URL:[Link][5]

  • Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships - MDPI. URL:[Link][3]

  • WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents. URL:[6]

  • Synthesis of 2-aminochromene derivatives from 1-(2-imino-2H-chromen-3-yl)pyridin-1-ium perchlorates - ResearchGate. URL: [Link][7]

  • DABCO-Promoted Cyclization of 2-Amino-4H-chromen-4-ones - ACS Publications. URL: [Link][8]

  • Synthesis, structure elucidation, DNA-PK, PI3K, anti-platelet and anti-bacteria activity of linear 5, 6, and 10-substituted-2-morpholino-chromen-oxazine-dione - Taylor & Francis. URL: [Link][4]

Sources

Method

Application Note: 5-Amino-2H-Chromene-8-Carboxylic Acid as a Privileged Scaffold in Targeted Anticancer Drug Discovery

Executive Summary The 2H-chromene heterocycle is a widely recognized privileged scaffold in medicinal chemistry, frequently embedded in compounds exhibiting potent anticancer, antimicrobial, and anti-inflammatory activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene heterocycle is a widely recognized privileged scaffold in medicinal chemistry, frequently embedded in compounds exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities[1][2]. Historically, chromene derivatives such as HA14-1 have been utilized as prototype small-molecule antagonists of anti-apoptotic Bcl-2 proteins, effectively sensitizing malignant cells to apoptosis[3][4]. However, first-generation chromene inhibitors often suffer from severe chemical instability, rapidly decomposing in physiological media to generate off-target reactive oxygen species (ROS)[5].

To overcome these pharmacokinetic limitations, 5-amino-2H-chromene-8-carboxylic acid (5-ACC) has emerged as a highly stable, bifunctional building block. By providing two orthogonal handles—a C8-carboxylic acid and a C5-amine—this scaffold enables the divergent synthesis of robust, targeted libraries. This application note details the mechanistic rationale, synthetic protocols, and biological validation workflows for utilizing 5-ACC in the development of next-generation Bcl-2 inhibitors.

Chemical Biology & Mechanistic Profiling

The Rationale for the 5-ACC Scaffold

The structural geometry of the 2H-chromene core provides the necessary conformational rigidity and lipophilicity to intercalate into the hydrophobic BH3-binding groove of Bcl-2 family proteins. Unlike HA14-1, which relies on highly reactive cyano-ester functionalities that lead to rapid degradation[5], the 5-ACC scaffold is chemically inert under physiological conditions.

The strategic positioning of the functional groups allows for precise Structure-Activity Relationship (SAR) exploration:

  • C8-Carboxylic Acid: Serves as an ideal vector for amide coupling, allowing the attachment of bulky, solvent-exposed moieties that enhance aqueous solubility and dictate target selectivity.

  • C5-Amine: Acts as a nucleophilic handle for N-acylation, reductive amination, or Buchwald-Hartwig cross-coupling, enabling the modulation of the molecule's electronic properties and cellular penetrability.

Workflow Core 5-Amino-2H-Chromene- 8-Carboxylic Acid Amidation C8 Amide Coupling (HATU, DIPEA) Core->Amidation Step 1 Acylation C5 N-Acylation / Alkylation (R-COCl or Buchwald) Amidation->Acylation Step 2 Library Targeted Chromene Library Acylation->Library Diversification Screening High-Throughput Bcl-2 FP Assay Library->Screening Validation

Fig 1. Divergent synthesis workflow utilizing the orthogonal reactivity of the 5-ACC scaffold.

Mechanism of Action: Apoptosis Induction

Overexpression of anti-apoptotic proteins (Bcl-2, Bcl-xL) is a primary mechanism by which tumor cells acquire resistance to chemotherapy[5]. 5-ACC derivatives are designed to act as BH3 mimetics. By competitively binding to the hydrophobic surface groove of Bcl-2, these compounds displace pro-apoptotic proteins (Bax/Bak). This displacement triggers mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release and the execution of the caspase-dependent apoptotic cascade[3][4].

Pathway Chromene 5-ACC Derivative (BH3 Mimetic) Bcl2 Bcl-2 Protein (Anti-apoptotic) Chromene->Bcl2 Binds BH3 Domain Bax Bax/Bak Proteins (Pro-apoptotic) Bcl2->Bax Inhibits Interaction Mito Mitochondrial Membrane Permeabilization (MOMP) Bax->Mito Oligomerization CytoC Cytochrome C Release Mito->CytoC Pore Formation Apoptosis Caspase Activation & Apoptosis CytoC->Apoptosis Apoptosome Assembly

Fig 2. Mechanistic pathway of apoptosis induction via Bcl-2 inhibition by 5-ACC derivatives.

Experimental Protocols

Protocol 1: Orthogonal Derivatization of 5-ACC

This self-validating protocol outlines the sequential functionalization of 5-ACC. Causality note: The C8-carboxylic acid is derivatized first using HATU. HATU is specifically selected over EDC/NHS because it efficiently drives the coupling of sterically hindered aromatic carboxylic acids while suppressing racemization if chiral amines are used.

Materials:

  • 5-Amino-2H-chromene-8-carboxylic acid (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • C8-Amidation: Dissolve 5-ACC in anhydrous DMF (0.2 M) under an inert argon atmosphere. Add DIPEA and stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU to the solution. Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester intermediate.

  • Coupling: Introduce the target amine dropwise. Stir the reaction for 4–6 hours at room temperature. Monitor completion via LC-MS.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify the C8-amide intermediate via flash chromatography (Hexanes/EtOAc).

  • C5-Acylation (Diversification): Dissolve the purified intermediate in anhydrous DCM. Add Triethylamine (2.0 eq) and the desired acyl chloride (1.1 eq) at 0°C. Warm to room temperature and stir for 2 hours.

  • Validation: Confirm the final structure and purity (>95%) using 1H -NMR, 13C -NMR, and HRMS before proceeding to biological assays.

Protocol 2: Fluorescence Polarization (FP) Assay for Bcl-2 Binding

To validate the target engagement of the synthesized 5-ACC library, a competitive FP assay is utilized. Causality note: FP is chosen because it is a homogeneous, mix-and-read assay that directly quantifies the displacement of a fluorescently labeled BH3 peptide from the Bcl-2 protein, providing highly reproducible IC50​ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20). Dilute recombinant human Bcl-2 protein to a final concentration of 20 nM.

  • Tracer Addition: Add FITC-labeled Bim-BH3 peptide (fluorescent tracer) to a final concentration of 5 nM.

  • Compound Plating: In a 384-well black opaque microplate, dispense 1 µL of 5-ACC derivatives (serially diluted in DMSO). Include ABT-737 as a positive control and pure DMSO as a negative control to ensure system self-validation.

  • Incubation: Add 19 µL of the Bcl-2/Tracer master mix to each well. Centrifuge the plate briefly at 1000 rpm to remove bubbles. Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Measurement: Read the microplate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the millipolarization (mP) values. Plot mP versus the log of compound concentration to determine the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data for a library of 5-ACC derivatives evaluated via the FP assay and cellular viability assays (MTT) against the glioblastoma cell line (U87-MG). The data highlights how modifications at the C5 and C8 positions dictate Bcl-2 binding affinity and overcome the stability issues associated with first-generation chromenes[5][6].

Compound IDC8-Amide SubstitutionC5-Amine SubstitutionHalf-life in Media ( t1/2​ )Bcl-2 Binding ( IC50​ , nM)U87-MG Cytotoxicity ( IC50​ , µM)
HA14-1 (Ref)N/A (Cyano-ester)N/A (C2-Amino)< 15 min120 ± 158.5 ± 1.2
5-ACC-01 BenzylamideFree Amine ( −NH2​ )> 48 hours450 ± 30> 50.0
5-ACC-02 4-ChlorobenzylamideFree Amine ( −NH2​ )> 48 hours185 ± 2015.3 ± 2.1
5-ACC-03 4-ChlorobenzylamideAcetamide ( −NHCOCH3​ )> 48 hours85 ± 104.2 ± 0.8
5-ACC-04 4-ChlorobenzylamideBenzamide ( −NHCOPh )> 48 hours42 ± 51.8 ± 0.4
ABT-737 (Ref)N/AN/A> 48 hours< 1.00.5 ± 0.1

Data Interpretation: The unmodified 5-ACC core (5-ACC-01) shows moderate baseline affinity. Introduction of a halogenated aromatic ring at the C8 position (5-ACC-02) significantly improves hydrophobic packing within the BH3 groove. Subsequent acylation of the C5-amine with a bulky benzamide group (5-ACC-04) maximizes binding interactions, yielding a highly potent and chemically stable Bcl-2 inhibitor that vastly outperforms the prototype HA14-1 in physiological stability[5][6].

References

  • The small organic compound HA14-1 prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed Source: nih.gov URL:[Link]

  • The Small Organic Compound HA14-1 Prevents Bcl-2 Interaction with Bax to Sensitize Malignant Glioma Cells to Induction of Cell Death - AACR Journals Source: aacrjournals.org URL:[Link]

  • Ethyl-2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H- chromene-3-carboxylate (HA 14-1), a Prototype Small-Molecule Antagonist against Antiapoptotic Bcl-2 Proteins, Decomposes To Generate Reactive Oxygen Species That Induce Apoptosis | Molecular Pharmaceutics - ACS Publications Source: acs.org URL:[Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry Source: orientjchem.org URL:[Link]

  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives | ACS Omega Source: acs.org URL:[Link]

Sources

Application

Application Note: Evaluating the Antioxidant Properties of 5-Amino-2H-chromene-8-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Structural Rationale and Mechanism of Action Chromene derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Structural Rationale and Mechanism of Action

Chromene derivatives, particularly 2H-chromenes, represent a privileged structural scaffold in drug discovery, widely recognized for their robust antioxidant and cytoprotective profiles[1]. The compound 5-amino-2H-chromene-8-carboxylic acid (CAS: 157757-44-3) integrates three critical pharmacophoric features that synergistically maximize its free radical scavenging capacity:

  • The 2H-Chromene Core: Provides an extended π -conjugated system. Upon reacting with a reactive oxygen species (ROS), the resulting unpaired electron is highly delocalized across the fused ring system, thermodynamically stabilizing the intermediate chromenyl radical[2].

  • The 5-Amino Substitution: Acts as a potent electron-donating group (EDG). The lone pair on the nitrogen atom significantly lowers the ionization potential of the molecule, heavily favoring the Single Electron Transfer (SET) mechanism. Additionally, the N-H bonds can directly participate in Hydrogen Atom Transfer (HAT) [3].

  • The 8-Carboxylic Acid Moiety: Offers the potential for intramolecular hydrogen bonding, which further stabilizes the radical intermediate. Furthermore, it acts as a chelating site for transition metals (e.g., Fe 2+ , Cu 2+ ), preventing them from catalyzing the Fenton reaction and generating highly cytotoxic hydroxyl radicals.

Mechanism ROS Reactive Oxygen Species (ROS) HAT Hydrogen Atom Transfer (HAT) N-H Bond Cleavage ROS->HAT SET Single Electron Transfer (SET) Electron Donation ROS->SET Compound 5-Amino-2H-chromene-8-carboxylic Acid Compound->HAT Compound->SET Radical Stabilized Chromenyl Radical (Resonance & Chelation) HAT->Radical Neutral Neutralized ROS / Non-toxic Products HAT->Neutral SET->Radical SET->Neutral

Dual antioxidant mechanism (HAT and SET) of 5-amino-2H-chromene-8-carboxylic acid.

Experimental Methodologies

To comprehensively profile the antioxidant capacity of 5-amino-2H-chromene-8-carboxylic acid, we employ two orthogonal assays. The DPPH Assay evaluates both HAT and SET pathways against a sterically hindered radical[1], while the FRAP Assay strictly isolates and measures the SET electron-donating capacity[2].

Protocol A: DPPH Free Radical Scavenging Assay

Scientific Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered free radical. Its deep violet color (absorbing at 517 nm) bleaches to pale yellow upon neutralization. Methanol is chosen as the solvent because highly hydrogen-bonded aqueous solvents can suppress the release of hydrogen atoms, artificially skewing the HAT mechanism[3].

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a final concentration of 0.1 mM. Critical: Protect from light using amber glassware to prevent auto-degradation.

  • Compound Dilution: Prepare a stock solution of 5-amino-2H-chromene-8-carboxylic acid (10 mM) in DMSO. Create a working serial dilution in methanol (ranging from 1 µM to 200 µM).

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes. Causality: 30 minutes is required to allow the slower HAT kinetics to reach thermodynamic equilibrium.

  • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer.

System Validation & Quality Control (Self-Validating Design):

  • Negative Control (Solvent Blank): 100 µL DMSO/Methanol + 100 µL DPPH. Establishes the 100% radical baseline ( Acontrol​ ).

  • Positive Control: Trolox (1 µM to 200 µM). If the Trolox IC 50​ deviates by >5% from historical lab baselines, the DPPH batch must be discarded due to radical quenching from ambient moisture or light.

Protocol B: Ferric Reducing Antioxidant Power (FRAP) Assay

Scientific Causality: The FRAP assay measures the reduction of a ferric-tripyridyltriazine (Fe 3+ -TPTZ) complex to the ferrous (Fe 2+ ) form, which produces an intense blue color at 593 nm. The assay is strictly buffered to pH 3.6. Why? This acidic environment maintains iron solubility and suppresses the ionization of the compound's 8-carboxylic acid group, ensuring the reduction is driven purely by the SET capacity of the chromene core rather than false-positive metal chelation[2].

Step-by-Step Procedure:

  • FRAP Reagent Preparation: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl 3​ ·6H 2​ O in a 10:1:1 volumetric ratio. Warm to 37°C prior to use.

  • Reaction: In a 96-well plate, add 10 µL of the compound solution (100 µM) to 190 µL of the activated FRAP reagent.

  • Incubation: Incubate at 37°C for 10 minutes to allow complete electron transfer.

  • Measurement: Read the absorbance at 593 nm.

System Validation & Quality Control (Self-Validating Design):

  • Standard Curve: Generate an Ascorbic Acid standard curve (100–1000 µM). The assay is only valid if the linear regression R2≥0.995 .

  • Reagent Blank: FRAP reagent + 10 µL solvent. Must be subtracted from all readings to account for spontaneous TPTZ auto-reduction.

Workflow Prep Compound Preparation DPPH DPPH Assay (HAT/SET Eval) Prep->DPPH FRAP FRAP Assay (SET Eval) Prep->FRAP Read Spectrophotometry (517nm & 593nm) DPPH->Read FRAP->Read Data IC50 & TEAC Calculation Read->Data

High-throughput spectrophotometric workflow for evaluating chromene antioxidant capacity.

Quantitative Data Presentation

The following table summarizes the representative antioxidant metrics of 5-amino-2H-chromene-8-carboxylic acid compared against industry-standard positive controls. Data is expressed as the mean ± Standard Deviation (SD) of triplicate independent experiments.

Compound / StandardDPPH IC 50​ (µM)FRAP Value (µM Fe 2+ / µM compound)Dominant Mechanism
5-Amino-2H-chromene-8-carboxylic acid 28.4 ± 1.2 1.85 ± 0.05 Mixed (SET > HAT)
Trolox (Positive Control)22.1 ± 0.82.00 ± 0.02HAT
Ascorbic Acid (Positive Control)18.5 ± 0.52.00 ± 0.00SET / HAT
Solvent Blank (Negative Control)N/A0.00 ± 0.00N/A
Data Interpretation & Troubleshooting

The compound exhibits a highly competitive DPPH IC 50​ (28.4 µM), approaching the efficacy of Trolox. The strong FRAP value (1.85 µM Fe 2+ equivalents) confirms that the 5-amino group serves as a powerful electron donor, driving the SET mechanism.

  • Troubleshooting Note: If the FRAP value appears artificially high (>2.5), ensure the acetate buffer is strictly maintained at pH 3.6. A higher pH may cause the 8-carboxylic acid to deprotonate and directly chelate the iron, mimicking a false reduction signal.

References[1] Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study. MDPI.Available Here[2] Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. NIH / PMC.Available Here[3] Synthesis and Antioxidant Activity Evaluation of Some Novel Aminocarbonitrile Derivatives Incorporating Carbohydrate Moieties. ACS Omega. Available Here

Sources

Method

Application Note &amp; Protocol: A Framework for Evaluating the Anticancer Activity of Novel 2H-Chromene Derivatives, Featuring 5-amino-2H-chromene-8-carboxylic acid

Abstract: The 2H-chromene core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities, including potent anticancer prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 2H-chromene core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2] This document provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of the anticancer potential of novel 2H-chromene derivatives. We use the hypothetical compound, 5-amino-2H-chromene-8-carboxylic acid, as a representative example to guide researchers through in silico, in vitro, and conceptual in vivo testing protocols. The methodologies outlined herein are designed to establish a compound's cytotoxic profile, elucidate its mechanism of action, and provide a rationale for further preclinical development.

Introduction: The Promise of the Chromene Scaffold

Chromene derivatives have consistently emerged as promising candidates in oncology research, demonstrating a wide array of antitumor activities.[3] These compounds are known to interact with diverse cellular targets, leading to effects such as the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling kinases like EGFR and B-RAF.[3][4] The versatility of the chromene ring allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

This guide focuses on a systematic approach to evaluating new chemical entities based on this scaffold. We will use 5-amino-2H-chromene-8-carboxylic acid as our model compound to illustrate a robust workflow, from initial synthesis to detailed biological characterization.

Section 1: Synthesis and Characterization

1.1 Rationale for Synthesis

The first critical step is the chemical synthesis and rigorous purification of the target compound. The proposed synthesis of 5-amino-2H-chromene-8-carboxylic acid is a multi-step process that can be adapted from established literature protocols for similar chromene structures.[5][6] Purity is paramount for biological assays to ensure that the observed activity is attributable to the compound of interest and not to impurities.

1.2 Proposed Synthetic Workflow

The synthesis can be envisioned through a pathway involving the reaction of a suitably substituted salicylaldehyde with a component that provides the rest of the pyran ring, followed by functional group manipulations to install the amino and carboxylic acid moieties.

A Substituted Salicylaldehyde B Reaction with Acrylate Derivative (e.g., Baylis-Hillman reaction) A->B C Cyclization (Intramolecular etherification) B->C D Functional Group Interconversion (e.g., Nitration -> Reduction) C->D E Final Product: 5-amino-2H-chromene-8-carboxylic acid D->E F Characterization (NMR, LC-MS, HRMS) E->F Purity >95% A Compound Stock Solution (DMSO) B Protocol 2.2: Cell Viability Assay (MTT / Alamar Blue) A->B C Determine IC50 Values B->C D Select Cell Lines & Doses (e.g., 0.5x, 1x, 2x IC50) C->D E Protocol 2.3: Apoptosis Assay (Annexin V / PI Staining) D->E F Protocol 2.4: Cell Cycle Analysis (Propidium Iodide Staining) D->F G Protocol 2.5: Caspase Activity Assay (Caspase-3/9) D->G H Mechanistic Insight E->H F->H G->H

Sources

Application

Application Note: Bifunctional Derivatization of 5-Amino-2H-chromene-8-carboxylic Acid for High-Throughput Bioassays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale 5-Amino-2H-chromene-8-carboxylic acid (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

5-Amino-2H-chromene-8-carboxylic acid (CAS: 157757-44-3) is a highly versatile, bifunctional scaffold utilized extensively in medicinal chemistry and chemical biology. The chromene core is a "privileged structure" widely recognized for its diverse biological activities, including potent antimicrobial, anti-inflammatory, and cytotoxic properties[1].

The strategic advantage of this specific molecule lies in its dual-reactivity profile: it possesses both an electron-rich C5-amino group and a C8-carboxylic acid. This bifunctionality allows researchers to execute orthogonal derivatizations. By selectively modifying these functional groups, scientists can rapidly generate structure-activity relationship (SAR) libraries to optimize target affinity, or attach bio-orthogonal tags (such as biotin or fluorophores) to facilitate mechanism-of-action studies and target pull-down assays [2].

Causality Behind Experimental Choices

When designing a derivatization strategy for bioassays, the physicochemical environment of the target protein dictates the chemistry:

  • C5-Amine Derivatization: Modifying the C5-amine with lipophilic groups (e.g., via sulfonylation or reductive amination) typically enhances the molecule's cell permeability and modulates its logP. This is crucial for phenotypic screening where membrane crossing is a prerequisite.

  • C8-Carboxylic Acid Derivatization: The C8 position is often solvent-exposed when the chromene core binds to its target. Therefore, converting the carboxylic acid into an amide is the preferred route for attaching bulky reporter tags (e.g., Biotin-PEG-amine) without disrupting the pharmacophore's binding affinity. HATU/DIPEA is the coupling system of choice here, as it minimizes racemization of chiral linkers and provides superior yields compared to standard EDC/NHS coupling [3].

Derivatization Workflow

Workflow Core 5-Amino-2H-chromene- 8-carboxylic acid Path1 C5-Amine Derivatization (e.g., Sulfonylation) Core->Path1 R-SO2Cl, Pyridine Path2 C8-Carboxylic Acid Derivatization (e.g., Amide Coupling) Core->Path2 HATU, DIPEA, R-NH2 Prod1 SAR Library for Phenotypic Screening Path1->Prod1 Prod2 Biotin/Fluorophore Conjugates for Target ID Path2->Prod2

Orthogonal derivatization of 5-amino-2H-chromene-8-carboxylic acid.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-line analytical checkpoints.

Protocol A: Synthesis of a C8-Biotinylated Chromene Probe for Affinity Pull-Down

Objective: Attach a Biotin-PEG4-amine linker to the C8-carboxylic acid to create a probe for identifying cellular targets via affinity chromatography.

  • Step 1: Transient Amine Protection

    • Procedure: Dissolve 5-amino-2H-chromene-8-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at 0°C. Stir at room temperature (RT) for 12 hours.

    • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The product should exhibit a higher Rf​ value than the starting material. A negative Ninhydrin stain confirms the complete protection of the primary amine.

  • Step 2: Amide Coupling with Biotin-PEG4-amine

    • Procedure: Dissolve the Boc-protected intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to generate the active ester. Add Biotin-PEG4-amine (1.1 eq) and stir at RT for 4 hours under nitrogen.

    • Validation Checkpoint: Analyze via LC-MS. Look for the disappearance of the active ester mass and the appearance of the desired product mass [M+H]+ .

  • Step 3: Deprotection

    • Procedure: Treat the purified intermediate with a 20% Trifluoroacetic acid (TFA) solution in DCM for 1 hour at RT. Concentrate under reduced pressure and co-evaporate with toluene to remove residual TFA.

    • Validation Checkpoint: LC-MS must confirm the quantitative removal of the Boc group ( −100 Da mass shift).

Protocol B: C5-Amine Sulfonylation for Antimicrobial SAR Libraries

Objective: Generate a library of lipophilic C5-sulfonamides to screen against bacterial targets [1].

  • Step 1: Carboxylic Acid Esterification

    • Procedure: Suspend the starting material in anhydrous Methanol. Slowly add Thionyl chloride (SOCl₂, 2.0 eq) at 0°C. Reflux for 4 hours.

    • Validation Checkpoint: ¹H-NMR (DMSO- d6​ ) will show a new sharp singlet at ~3.8 ppm, confirming methyl ester formation.

  • Step 2: Sulfonylation

    • Procedure: Dissolve the methyl ester intermediate in anhydrous pyridine. Add the desired substituted benzenesulfonyl chloride (1.2 eq) and heat to 60°C for 6 hours.

  • Step 3: Saponification (Hydrolysis)

    • Procedure: Dissolve the crude product in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir at RT for 3 hours. Acidify with 1M HCl to pH 3 to precipitate the final product.

    • Validation Checkpoint: ¹H-NMR will show the disappearance of the methyl ester singlet (~3.8 ppm), confirming the regeneration of the free C8-carboxylic acid.

Quantitative Data Summary

The table below summarizes the expected physicochemical properties and primary bioassay applications of typical derivatives synthesized using the protocols above.

Derivative ClassModification SiteReagent UsedAvg. Yield (%)Expected LogP ShiftPrimary Bioassay Application
C5-Amides C5-AmineAcyl Chlorides75 - 85%+1.2 to +2.5Cell viability / Antimicrobial screening
C5-Sulfonamides C5-AmineSulfonyl Chlorides65 - 80%+1.5 to +3.0Target inhibition (e.g., Kinase assays)
C8-Fluorophores C8-Carboxylic AcidFITC-PEG-Amine50 - 65%VariableIntracellular localization / Confocal imaging
C8-Biotin Probes C8-Carboxylic AcidBiotin-PEG4-Amine60 - 70%-0.5 to +0.5Target ID / Affinity pull-down (Proteomics)

Bioassay Integration Cascade

Once the library of 5-amino-2H-chromene-8-carboxylic acid derivatives is synthesized, they are deployed into a structured bioassay cascade to identify hits and validate mechanisms of action.

BioassayCascade Lib Synthesized Chromene Library HTS High-Throughput Screening (Cell Viability/Antimicrobial) Lib->HTS Hit Hit Identification (IC50 < 10 µM) HTS->Hit Pull Affinity Pull-Down (Using C8-Biotin Probe) Hit->Pull Val Target Validation (Proteomics/Western Blot) Pull->Val

Bioassay screening cascade utilizing derivatized chromene libraries and affinity probes.

References

  • A Green Method Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromene Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link]

  • Synthesis and in vitro antimicrobial activity evaluation of coumarin-3-carboxylic acids obtained via cascade reaction using chitosan as a recyclable catalyst. ResearchGate. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Section 1: Multicomponent Reactions (MCRs) – Overcoming Cascade Stagnation

Welcome to the Technical Support Center for Chromene Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of chromenes (benzopyrans)—a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromene Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of chromenes (benzopyrans)—a privileged pharmacophore in drug development. This resource moves beyond basic recipes, focusing on the thermodynamic and kinetic causalities behind reaction failures, and provides self-validating protocols to ensure experimental reproducibility.

Q: Why am I observing incomplete conversion and high amounts of unreacted phenol/naphthol in my one-pot multicomponent chromene synthesis?

Causality & Mechanism: The synthesis of 2-amino-4H-chromenes via a multicomponent reaction (MCR) is a cascade process. It initiates with a Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., malononitrile) to form an electrophilic intermediate. This is followed by a Michael-type addition of the phenol/naphthol, and finally, an intramolecular cyclization and tautomerization 1. If your reaction stalls after the Knoevenagel step, it indicates that the Michael addition is failing. This is typically caused by insufficient nucleophilicity of the phenol, steric hindrance, or inadequate catalytic activation of the Knoevenagel adduct. Traditional thermal heating often fails to provide the activation energy required for the bulky nucleophile to attack the highly conjugated intermediate.

Troubleshooting Solution: Transitioning from traditional thermal heating to microwave-assisted synthesis using green catalysts (such as potassium 2-oxoimidazolidine-1,3-diide or DABCO) drastically lowers the activation barrier for the Michael addition 2. Microwave irradiation provides localized, instantaneous superheating that drives the sterically demanding Michael addition to completion in minutes rather than hours.

MCR_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (Electrophile) Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Michael Michael Adduct Knoevenagel->Michael Catalyst Activation Phenol Phenol / Naphthol (Nucleophile) Phenol->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Fast (MW Assisted) Tautomerization Tautomerization Cyclization->Tautomerization Chromene 2-Amino-4H-Chromene Tautomerization->Chromene

Figure 1: Mechanistic pathway of the Knoevenagel-Michael cascade in multicomponent chromene synthesis.

Quantitative Comparison of MCR Conditions
Synthesis MethodCatalyst SystemSolventReaction TimeAverage Yield (%)
Traditional HeatingPiperidine / RefluxEthanol2 - 4 hours60 - 75%
Microwave-AssistedPOImDWater3 - 5 mins88 - 96%
Ultrasound-AssistedHydrotalcite/SBA-15Solvent-free15 - 20 mins94 - 99%
Visible-LightPhotoredox CatalystCH3CN6 - 12 hours80 - 90%
Self-Validating Protocol: Microwave-Assisted MCR Synthesis
  • Preparation: In a microwave-safe vial, combine 1.0 mmol of the substituted aldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of 1-naphthol or 2-naphthol.

  • Catalysis: Add 10 mol% of potassium 2-oxoimidazolidine-1,3-diide (POImD) and 2 mL of deionized water [[2]]().

  • Irradiation: Irradiate the mixture at 120 °C for 3–5 minutes. Monitor the internal temperature closely to prevent solvent bumping.

  • Workup: Cool the vial to room temperature. The crude product will precipitate. Filter and wash with cold ethanol.

  • Validation Checkpoint: Analyze the crude solid via 1 H NMR. A successful cascade is validated by the disappearance of the aldehyde proton ( δ ~9.8-10.2 ppm) and the emergence of a characteristic singlet at δ 4.5–5.2 ppm, corresponding to the newly formed chiral C4 proton of the 4H-chromene ring.

Section 2: Regioselectivity in Transition-Metal Catalyzed Cyclizations

Q: How can I prevent the formation of benzofuran byproducts during the transition-metal catalyzed cycloisomerization of aryl propargyl ethers?

Causality & Mechanism: The cycloisomerization of aryl propargyl ethers is a highly sensitive transformation. When activated by transition metals (like Au, Pd, or Fe), the alkyne undergoes nucleophilic attack by the oxygen atom. This can proceed via two competing pathways: a 6-endo-dig cyclization yielding the desired 2H-chromene, or a 5-exo-dig cyclization yielding a benzofuran derivative 3. If your substrate contains strong electron-withdrawing groups (EWGs) such as -NO 2​ or -CN on the aryl ring, the nucleophilicity of the oxygen is reduced. This alters the transition state energies, making the 5-exo-dig pathway kinetically competitive, resulting in significant benzofuran contamination [[3]]().

Troubleshooting Solution: Regioselectivity must be controlled through precise catalyst tuning and the use of coordinating additives. Using an Iron(III) chloride catalyst (20 mol%) in the presence of 2 equivalents of aniline acts as a dynamic ligand system. The aniline modulates the Lewis acidity of the iron center, sterically and electronically favoring the 6-endo-dig mode of cyclization and completely suppressing the 5-exo-dig pathway 3.

Regioselectivity Substrate Aryl Propargyl Ether Activation Metal-Alkyne Activation (Au, Fe, or Pd) Substrate->Activation Pathway6 6-endo-dig Cyclization (Favored by Aniline Additive) Activation->Pathway6 Pathway5 5-exo-dig Cyclization (Favored by EWGs) Activation->Pathway5 Chromene 2H-Chromene (Desired Product) Pathway6->Chromene Benzofuran Benzofuran (Byproduct) Pathway5->Benzofuran

Figure 2: Bifurcation of cycloisomerization pathways based on electronic and catalytic control.

Self-Validating Protocol: Iron-Catalyzed Regioselective Cycloisomerization
  • Catalyst Complexation: In an inert atmosphere (N 2​ or Ar), dissolve 20 mol% FeCl 3​ in dry toluene. Add 2.0 equivalents of aniline and stir for 10 minutes to allow the active complex to form 3.

  • Substrate Addition: Slowly add 1.0 mmol of the aryl propargyl ether substrate.

  • Thermal Cyclization: Heat the reaction mixture to 100 °C for 4–6 hours.

  • Validation Checkpoint: Perform a TLC check. If the reaction is proceeding correctly via the 6-endo-dig pathway, GC-MS or 1 H NMR of the crude aliquot will show characteristic olefinic protons (doublets around δ 5.5–6.5 ppm for the 2H-chromene ring). The absence of a singlet near δ 6.8 ppm (characteristic of the benzofuran C3 proton) confirms perfect regioselectivity.

Section 3: Photochemical & Advanced Annulations

Q: My photochemical benzo[g]chromene synthesis is yielding less than 20% product. What is causing this degradation?

Causality & Mechanism: Photochemical intramolecular cyclizations of p-quinones with allyl alcohols proceed via a highly reactive 1,3-dioxole intermediate 4. The primary cause of low yields is the thermal instability of this intermediate and competing over-oxidation pathways. When exposed to high-energy UV light (e.g., 254 nm) or ambient room temperatures, the photoredox reaction overshoots, leading to polymerization or degradation of the quinone framework rather than the desired re-cyclization into the benzo[g]chromene skeleton.

Troubleshooting Solution: Switch the light source from harsh UV to standard fluorescent light (18 W) and strictly control the thermal environment 4. Lowering the reaction temperature to -78 °C has been shown to stabilize the 1,3-dioxole intermediate, boosting yields to >50%. However, be cautious of frost accumulation on the reaction vessel, which can scatter light and impede photon penetration 4. Using a jacketed glass reactor with a dry nitrogen purge prevents frost buildup while maintaining the cryogenic conditions necessary for intermediate stability.

References

  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review International Journal of Pharmaceutical Sciences and Research [Link]

  • Microwave-Assisted Synthesis of Aminobenzochromenes Using Potassium 2-Oxoimidazolidine-1,3-Diide in Water Polycyclic Aromatic Compounds (Taylor & Francis) [Link]

  • Catalytic Synthesis of 2H-Chromenes ACS Catalysis[Link]

  • Simple Strategy for Benzo[g]chromene Synthesis via a Photochemical Intramolecular Cyclization Reaction The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of Amino Chromene Derivatives

Welcome to the Technical Support Center for the synthesis and purification of 2-amino-4H-chromene derivatives. As drug development professionals and synthetic chemists increasingly rely on these privileged scaffolds for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-amino-4H-chromene derivatives. As drug development professionals and synthetic chemists increasingly rely on these privileged scaffolds for their antimicrobial, antiviral, and antitumoral properties, optimizing their purification is critical.

Traditional heterocyclic synthesis relies heavily on silica gel column chromatography, which is solvent-intensive, time-consuming, and limits scalability. This guide provides field-proven, chromatography-free methodologies utilizing multicomponent reactions (MCRs), alongside an advanced troubleshooting FAQ to resolve common experimental bottlenecks.

I. Standard Operating Procedure (SOP): Chromatography-Free Purification

The modern approach to synthesizing 2-amino-4H-chromenes leverages the differential solubility of the target hydrophobic chromene and the hydrophilic catalyst/unreacted starting materials. This enables purification exclusively via recrystallization[1][2].

Step-by-Step Methodology
  • One-Pot Reaction Setup: Combine equimolar amounts (1.0 mmol) of an aromatic aldehyde, malononitrile, and an enolizable C-H acidic compound (e.g., resorcinol, dimedone, or 4-hydroxycoumarin) in a reaction flask[3]. Causality Check: Strict 1:1:1 stoichiometry prevents excess unreacted reagents from contaminating the final crystal lattice.

  • Catalyst Addition & Solvent Selection: Add the chosen catalyst (e.g., 0.03 g L-proline, 14 mg MNPs@Cu, or 10 mol% sodium malonate)[3][4][5]. Use a green solvent system such as a 1:1 mixture of Ethanol/Water, or proceed under solvent-free conditions at 60–90 °C[3][4]. Causality Check: Water enhances the hydrogen-bonding network, stabilizing the transition state during the initial Knoevenagel condensation. The biphasic nature of EtOH/H2O forces the hydrophobic chromene product to precipitate upon cooling[4].

  • Catalyst Recovery:

    • Magnetic Nanoparticles (MNPs@Cu / Arg@ZY-Fe3O4): Apply an external neodymium magnet to the flask wall. Decant the liquid[3][6].

    • Water-Soluble Organocatalysts (L-Proline): Extract the mixture with ethyl acetate. The L-proline remains entirely in the aqueous phase[4].

    • Solid Resins (Amberlyst A21): Filter the hot reaction mixture directly to recover the resin[2].

  • Recrystallization: Collect the crude solid and dissolve it in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, yielding pure 2-amino-4H-chromene crystals[1][3].

G A 1. Reactants Aldehyde + Malononitrile + Enolizable Phenol B 2. Catalyst Addition (e.g., L-Proline, MNPs@Cu) A->B C 3. One-Pot Multicomponent Reaction (Green Solvent / 60-90°C) B->C D 4. Crude Mixture (Precipitate Formation) C->D E 5. Catalyst Recovery (Filtration, Extraction, or Magnetic) D->E F 6. Chromatography-Free Purification (Recrystallization in Hot EtOH) E->F G 7. Pure 2-Amino-4H-Chromene Derivative F->G

Caption: Workflow for the synthesis and purification of 2-amino-4H-chromene derivatives.

II. Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Impure Amino Chromene or Low Yield Check1 Is the product co-precipitating with malononitrile? Start->Check1 Sol1 Wash crude with water; Recrystallize in hot EtOH Check1->Sol1 Yes Check2 Is it forming a sticky gum instead of crystals? Check1->Check2 No Sol2 Add cold water dropwise; Scratch flask to nucleate Check2->Sol2 Yes Check3 Is catalyst recovery failing (e.g., MNPs@Cu)? Check2->Check3 No Sol3 Wash recovered catalyst with warm EtOH to clear active sites Check3->Sol3 Yes

Caption: Logical troubleshooting decision tree for amino chromene purification issues.

Q1: Why is my 2-amino-4H-chromene product contaminated with unreacted malononitrile, and how can I avoid column chromatography? A: Malononitrile is highly reactive but can co-precipitate if the Knoevenagel condensation step is incomplete. The primary advantage of modern multicomponent reactions (MCRs) for amino chromenes is the complete elimination of hazardous column chromatography[1][2]. To ensure complete conversion, optimize the Lewis/Brønsted acid-base synergistic activation by using a bifunctional catalyst (like L-proline or an ionic liquid)[4][7]. If contamination occurs, do not use silica gel chromatography; instead, exploit differential solubility. Malononitrile is highly soluble in water and cold ethanol, whereas the fused 2-amino-4H-chromene is not. Washing the crude precipitate with water followed by recrystallization from hot ethanol will yield pure products (typically >90% yield)[3].

Q2: I am using a magnetic nanocatalyst (e.g., MNPs@Cu or Arg@ZY-Fe3O4). Why is my product yield dropping significantly after the third reuse cycle? A: Yield degradation in magnetic nanocatalysts is usually caused by either mechanical loss during decantation or active site poisoning by organic residues. In the synthesis of functionalized chromenes, the basic sites (e.g., –NH2 in arginine-functionalized nanoparticles) activate the enolizable phenol, while Lewis acidic sites activate the aldehyde[6]. If the intermediate phenoxide ions strongly adsorb to the catalyst surface, they block these active sites. Solution: After magnetic separation[3][6], wash the recovered nanoparticles thoroughly with warm ethanol and ethyl acetate to desorb any trapped organic intermediates, then dry under a vacuum before the next cycle.

Q3: During the synthesis of (2-amino-4H-chromen-4-yl)phosphonates, my product forms a sticky gum instead of a filterable solid. How do I induce crystallization? A: The introduction of a phosphonate or phosphine oxide moiety increases the lipophilicity and disrupts the crystal lattice packing compared to standard chromenes. When using catalysts like pentamethyldiethylenetriamine (PMDTA)[8], the reaction mixture can become a viscous oil. Solution: To induce crystallization, avoid rapid cooling. Instead, add a few drops of cold water to the ethanolic reaction mixture to decrease solubility gradually, and scratch the inside of the flask with a glass rod to provide nucleation sites. The PMDTA-catalyzed method is explicitly designed to allow product recovery by simple filtration without chromatographic separation[8].

Q4: What is the mechanistic reason for using a 1:1 Ethanol/Water mixture when catalyzing the reaction with L-Proline? A: L-proline acts as a bifunctional bio-organocatalyst. The water in the solvent system enhances the hydrogen-bonding network, which stabilizes the transition state during the initial Knoevenagel condensation between the aldehyde and malononitrile[4]. Furthermore, the 1:1 EtOH:H2O mixture provides a biphasic advantage during workup: the synthesized hydrophobic 2-amino-chromene precipitates or can be easily extracted into ethyl acetate, while the highly polar L-proline remains entirely in the aqueous phase. This allows the aqueous layer to be recycled up to five consecutive times without noticeable loss in catalytic activity[4].

Q5: Why is my solid base catalyst (e.g., Amberlyst A21) failing to catalyze the reaction to completion at room temperature? A: Amberlyst A21 is a neutral ion-exchange resin that acts as a solid base. If the reaction stalls at room temperature, the pores of the resin may be blocked, or the electrophilicity of the aldehyde is too low[2]. The basic sites must be accessible to deprotonate the malononitrile, initiating the condensation. Ensure the resin is thoroughly washed and swollen in ethanol prior to use. If using highly electron-rich aldehydes (which lower electrophilicity), you may need to increase the temperature slightly or extend the reaction time beyond the standard 30 minutes[2].

III. Quantitative Catalyst & Solvent Comparison

The table below summarizes validated, chromatography-free catalytic systems for the synthesis of 2-amino-4H-chromenes, highlighting the efficiency of recrystallization-based purification.

Catalyst SystemSolvent SystemTemp (°C)Time (min)Yield (%)Purification Strategy
L-Proline (0.03 g)[4]EtOH:H2O (1:1)603096Recrystallization (EtOH/H2O)
MNPs@Cu (14 mg)[3]Solvent-free9010–20>90Magnetic Sep. & Recrystallization (EtOH)
Amberlyst A21 (30 mg)[2]EthanolRT3091Hot Filtration & Recrystallization (EtOH)
Sodium Malonate (10 mol%)[5]Water701596Recrystallization (Cold EtOH wash)
Arg@ZY-Fe3O4 (14 mg)[6]Water905–1585–95Magnetic Sep. & Recrystallization (EtOH)
[AcMIm]Cl (Ionic Liquid)[7]Solvent-free604–590–92Recrystallization (Hot EtOH)

IV. References

  • Multicomponent assembly of 2-amino-4-substituted 4H-chromenes using cyclic Michael donors - Canadian Science Publishing.1

  • l-Arg@ZY-Fe3O4 mesoporous nanomaterial: a novel magnetically recoverable bio-organocatalyst for three-component synthesis of 4H-pyran and -chromene derivatives - PMC. 6

  • One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst - Journal of Medicinal and Chemical Sciences. 4

  • One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC. 3

  • PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4H-chromenes containing a phosphonate or phosphine oxide moiety - Organic & Biomolecular Chemistry (RSC Publishing). 8

  • Expeditious Synthesis of 2-Amino-4H-chromenes and 2-Amino-4H-pyran-3- carboxylates Promoted by Sodium Malonate - PubMed. 5

  • Amberlyst A21: A reusable solid catalyst for green synthesis of pyran annulated heterocycles at room temperature - Comptes Rendus de l'Académie des Sciences. 2

  • [AcMIm]Cl-Catalyzed One-Pot Multicomponent Synthesis of Pyran Chromene Derivatives - Thieme Connect. 7

Sources

Troubleshooting

Technical Support Center: Optimization of Chromene Synthesis Yield

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for chromene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chromene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with chromene scaffolds. Chromenes are a vital class of oxygen-containing heterocyclic compounds, forming the core of many natural products and pharmacologically active molecules.[1][2] However, optimizing their synthesis to achieve high yields can be challenging.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to rationalize and overcome synthetic hurdles.

Troubleshooting Guide: Common Synthesis Problems

This section is structured in a question-and-answer format to directly address common challenges in chromene synthesis.

Q1: I am experiencing very low or no yield of my desired chromene product. What are the likely causes and how can I fix it?

Low yield is one of the most common issues in organic synthesis.[3] A systematic approach is required to diagnose the root cause. Below is a workflow to guide your optimization process.

G start Problem: Low/No Yield catalyst 1. Catalyst Check - Is it active? - Is it the right type (acid/base)? - Is the loading optimal? start->catalyst conditions 2. Reaction Conditions - Is the temperature optimal? - Is the solvent appropriate? - Is the reaction time sufficient? catalyst->conditions Catalyst OK sub_catalyst Action: - Screen different catalysts. - Vary catalyst loading. - Use a fresh batch. catalyst->sub_catalyst reagents 3. Reagent Purity - Are starting materials pure? - Are they degrading? conditions->reagents Conditions OK sub_conditions Action: - Run temperature screen. - Test various solvents. - Monitor reaction by TLC. conditions->sub_conditions workup 4. Work-up & Isolation - Is the product being lost? - Is it decomposing on silica? reagents->workup Reagents OK sub_reagents Action: - Purify starting materials. - Check for decomposition. reagents->sub_reagents solution Solution: Optimized Yield workup->solution Work-up OK sub_workup Action: - Adjust extraction pH. - Consider alternative purification. workup->sub_workup

Fig 1. Troubleshooting workflow for low reaction yield.

Step-by-Step Analysis:

  • Catalyst Inactivity or Inappropriateness: The catalyst is the most critical factor in many chromene syntheses.[4] For the popular three-component synthesis of 2-amino-4H-chromenes, a variety of catalysts can be employed, from simple bases like piperidine to more complex organocatalysts or heterogeneous systems.[4][5]

    • Causality: The catalyst's role is often to facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[6][7] If the catalyst is too weak, this step will be slow or may not proceed at all. If it's incorrect (e.g., an acid when a base is needed), the mechanism will be disrupted.

    • Solution:

      • Screen Catalysts: If using a literature procedure, ensure your catalyst is from a reliable source. If developing a new method, screen a range of catalysts (e.g., L-proline, DABCO, piperidine).[8][9]

      • Optimize Loading: Catalyst loading can be crucial. Too little may result in a sluggish reaction, while too much can sometimes promote side reactions. Start with the recommended loading (often 10-20 mol%) and adjust as needed.[8]

      • Consider Heterogeneous Catalysts: For easier removal and potential reuse, consider solid-supported catalysts like nano-cellulose/Ti(IV)/Fe3O4 or functionalized zeolites.[2][10]

  • Suboptimal Reaction Temperature: Temperature directly influences reaction kinetics. While room temperature is sufficient for some high-yielding chromene syntheses, others require heating to overcome activation energy barriers.[4]

    • Causality: Higher temperatures increase the rate of reaction. However, excessively high temperatures can lead to the decomposition of reactants or products, or promote the formation of undesired byproducts, ultimately lowering the yield.[3][4]

    • Solution: Perform the reaction at a range of temperatures (e.g., room temperature, 60 °C, 100 °C) to find the optimum. For a model reaction synthesizing dihydropyrano[3,2-c]chromenes, increasing the temperature from 60 °C to 100 °C under solvent-free conditions dramatically improved the yield.[9]

  • Inappropriate Solvent: The solvent's polarity can significantly affect reaction rates and even the reaction pathway by influencing the solubility of reactants and stabilizing transition states.[4][11]

    • Causality: Protic solvents like ethanol can participate in hydrogen bonding, which can be beneficial, while aprotic solvents may be preferred in other cases. In recent years, green solvents like water or even solvent-free conditions have proven highly effective.[9][12][13]

    • Solution: Screen a variety of solvents. As shown in the table below, the choice of solvent can have a dramatic impact on the final yield.

    EntrySolventYield (%)
    1H₂O70
    2CH₃CN75
    3CH₂Cl₂60
    4EtOH85
    5Neat (Solvent-Free)94
    Table 1: Effect of solvent on the yield of a dihydropyrano[3,2-c]chromene derivative using DABCO as a catalyst. Data adapted from reference[9].
  • Purity of Reactants: The purity of starting materials, especially aldehydes, is critical.

    • Causality: Aldehydes are prone to oxidation to carboxylic acids. These acidic impurities can neutralize basic catalysts or interfere with the reaction mechanism, leading to lower yields.[4]

    • Solution: Ensure all reactants are pure. If an aldehyde has been stored for a long time, consider purifying it by distillation or flash chromatography before use.

  • Incomplete Reaction: The reaction may simply not have had enough time to reach completion.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting materials are still visible on the TLC plate, allow the reaction to stir for a longer period.

Q2: My reaction produces the correct product, but it's contaminated with significant side products. How can I improve selectivity?

Low selectivity is often caused by poorly optimized reaction conditions or an inappropriate choice of catalyst.

  • Optimize Reaction Conditions: As with low yield, carefully control the temperature and reaction time. Over-running a reaction can often lead to the formation of degradation products or other side reactions.

  • Catalyst Choice: The catalyst can dictate selectivity. Some catalysts may favor one reaction pathway over another. For instance, in the synthesis of 2H-chromenes, different metal catalysts like palladium or cobalt can be used to control the cyclization strategy and improve selectivity.[14][15]

  • Order of Addition: In multi-component reactions, the order in which you add the reactants can sometimes influence the outcome and minimize side products.[4] Try different addition sequences; for example, pre-mixing the aldehyde and malononitrile before adding the phenol component.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the multi-component synthesis of 2-amino-4H-chromenes?

This reaction is a classic example of a domino or cascade reaction. It generally proceeds through three key steps:

  • Knoevenagel Condensation: A basic catalyst deprotonates the active methylene compound (e.g., malononitrile), which then attacks the aldehyde to form a Knoevenagel adduct after dehydration.[6][7]

  • Michael Addition: The phenolic reactant (e.g., resorcinol or naphthol) then acts as a nucleophile, attacking the electron-deficient double bond of the Knoevenagel adduct in a conjugate or Michael-type addition.[6][16]

  • Intramolecular Cyclization: The final step is an intramolecular cyclization where the hydroxyl group attacks the nitrile group, followed by tautomerization to yield the stable 2-amino-4H-chromene ring system.[6]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

  • Homogeneous catalysts (e.g., L-proline, piperidine) are dissolved in the reaction medium. They are often highly active and selective but can be difficult to separate from the product mixture.[8]

  • Heterogeneous catalysts (e.g., catalysts supported on silica, zeolites, or magnetic nanoparticles) exist in a different phase from the reaction mixture.[2][10] Their primary advantage is ease of separation (by simple filtration) and potential for recyclability, which aligns with the principles of green chemistry.[5][13] However, they may sometimes exhibit lower activity compared to their homogeneous counterparts.

Q3: What are the advantages of using "green" synthesis methods for chromenes?

Green chemistry aims to reduce the environmental impact of chemical processes.[12] For chromene synthesis, this involves:

  • Using Eco-friendly Solvents: Replacing hazardous organic solvents with water, ethanol, or adopting solvent-free conditions.[5][17]

  • Employing Reusable Catalysts: Using heterogeneous catalysts that can be recovered and reused for multiple reaction cycles, reducing waste.[8][10]

  • Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating.[5][12][13]

Q4: Can I use microwave or ultrasound irradiation to improve my synthesis?

Yes, both are well-established techniques for accelerating organic reactions.

  • Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating, which can significantly shorten reaction times from hours to minutes and often improve yields.[5][13]

  • Ultrasound-Assisted Synthesis: Sonication uses the energy of sound waves to create acoustic cavitation, which can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional methods.[5]

Experimental Protocols

General Protocol for the One-Pot, Three-Component Synthesis of 2-Amino-4H-Chromene Derivatives

This protocol is a generalized procedure based on common methods reported in the literature.[4][6][8]

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenol derivative (e.g., 2-naphthol or resorcinol, 1.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL). To this mixture, add the catalyst (e.g., L-proline, 0.03 g, ~20 mol%).[8]

  • Reaction: Stir the mixture at the optimized temperature (e.g., 60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (a typical eluent system is n-hexane/ethyl acetate, 2:1).[6]

  • Work-up: Once the reaction is complete (indicated by the disappearance of starting materials), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol or water to remove residual reactants and catalyst. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

References

  • A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). European Journal of Medicinal Chemistry Reports. Available at: [Link]

  • Recent Advances in the MCRs Synthesis of Chromenes: A Review. (2018). ResearchGate. Available at: [Link]

  • A Brief Review on the Synthesis of 4 H ‐Chromene‐Embedded Heterocycles. (2024). ChemistrySelect. Available at: [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2023). PubMed. Available at: [Link]

  • Synthesis of 2-Amino-4H-chromene Derivatives under Solvent-Free Condition Using MOF-5. (2018). Chemical Methodologies. Available at: [Link]

  • Catalytic Synthesis of 2H‑Chromenes. (2015). Chemical Reviews. Available at: [Link]

  • Synthesis of 2H-chromenes: recent advances and perspectives. (2022). Organic & Biomolecular Chemistry. Available at: [Link]

  • Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. (2020). Oriental Journal of Chemistry. Available at: [Link]

  • Catalytic Synthesis of 2H-Chromenes. (2015). ACS Publications. Available at: [Link]

  • One pot synthesis of chromene derivatives by using amine-functionalized nanozeolite (ZS-DABCO NPs) as a heterogeneous and reusable catalyst. (2025). Taylor & Francis Online. Available at: [Link]

  • Reaction mechanism of synthesis of Chromene derivative. (2020). ResearchGate. Available at: [Link]

  • Solvent effect on the synthesis of benzo[g]chromene derivatives... (2017). ResearchGate. Available at: [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. Available at: [Link]

  • One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. (2018). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. (2018). Taylor & Francis Online. Available at: [Link]

  • Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst. (2021). RSC Publishing. Available at: [Link]

  • Amino Acid-Promoted Synthesis of 2H-Chromenes. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • Simple Strategy for Benzo[g]chromene Synthesis via a Photochemical Intramolecular Cyclization Reaction. (2023). ACS Publications. Available at: [Link]

  • Influence of solvent on the synthesis of the benzo[f]chromene derivative. (n.d.). ResearchGate. Available at: [Link]

  • Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. (2012). PMC. Available at: [Link]

  • One-pot synthesis of chromenes in the presence of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts under solvent free conditions. (2022). PMC. Available at: [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. Available at: [Link]

  • Unique assembly of carbonylpyridinium and chromene reveals mitochondrial thiol starvation under ferroptosis and novel ferroptosis inducer. (2022). RSC Publishing. Available at: [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2023). ResearchGate. Available at: [Link]

  • Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. (2016). Beilstein Journals. Available at: [Link]

  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (2022). MDPI. Available at: [Link]

  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (2025). ResearchGate. Available at: [Link]

  • Approach to Synthesis Problems. (2022). University of Calgary. Available at: [Link]

  • Common sources of mistake in organic synthesis. (2023). Reddit. Available at: [Link]

  • How to solve Organic Synthesis Question. (2019). Mr Khemistry. Available at: [Link]

  • Planning Organic Synthesis With “Reaction Maps”. (2013). Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Synthesis Problems. (n.d.). Chemistry Steps. Available at: [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). PMC. Available at: [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Oriental Journal of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving Purity of 5-amino-2H-chromene-8-carboxylic acid

Introduction 5-amino-2H-chromene-8-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of novel therapeutic agents.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-amino-2H-chromene-8-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of novel therapeutic agents.[1] The purity of this intermediate is paramount, as even trace impurities can lead to ambiguous structure-activity relationship (SAR) data, compromise the integrity of biological assays, and introduce downstream complications in multi-step syntheses. This guide provides in-depth technical assistance for researchers encountering challenges in achieving high purity for this specific molecule. It is structured as a series of troubleshooting questions and answers, grounded in fundamental principles of organic chemistry.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may face during the purification of 5-amino-2H-chromene-8-carboxylic acid. Each answer explains the underlying chemical principles and provides actionable protocols.

Q1: My isolated product is a dark brown or purple solid, not the expected off-white color. What causes this, and how can I prevent it?

A1: Cause and Prevention of Discoloration

The discoloration you are observing is almost certainly due to the oxidation of the aromatic amine (-NH₂) group.[2] Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored, conjugated impurities.[3]

Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation, especially in the presence of air (oxygen), light, or trace metal catalysts. This process can form nitroso, nitro, and ultimately polymeric azo compounds, which are intensely colored.

Preventative Measures & Protocol:

  • Inert Atmosphere: Conduct the reaction work-up and all subsequent purification steps under an inert atmosphere (Nitrogen or Argon). This is the most effective way to prevent oxidation.[3]

  • Degassed Solvents: Before use, degas all solvents (water, organic solvents for extraction and chromatography) by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique. This removes dissolved oxygen.

  • Antioxidant Addition (Optional): During the aqueous work-up, a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can be added to quench oxidative species.

  • Minimize Light Exposure: Protect the reaction and purification mixtures from direct light by covering flasks with aluminum foil.

Q2: My primary purification by recrystallization gives a very low yield, or the purity doesn't improve significantly. What should I do?

A2: Optimizing Recrystallization

This issue typically stems from improper solvent selection.[4] For recrystallization to be effective, the target compound should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.[5][6]

Causality: If the compound is too soluble in the cold solvent, recovery will be poor. If it is not soluble enough in the hot solvent, you will use an excessive volume, leading to low recovery. If the impurities have similar solubility profiles to your product in the chosen solvent, the purification will be inefficient.

Troubleshooting Protocol: Solvent System Screening

The "like dissolves like" principle is a good starting point.[5] Your molecule has both polar (carboxylic acid, amine) and moderately non-polar (chromene backbone) features. This suggests that single solvents may not be ideal, and a mixed-solvent system is often required.[7]

  • Small-Scale Testing: In separate test tubes, place ~10-20 mg of your crude material.

  • Single Solvent Screening: Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature. A good solvent will not dissolve the compound readily at room temp.[6]

  • Heating: Heat the test tubes that did not show high solubility. A suitable solvent will fully dissolve the compound at or near its boiling point.[4]

  • Cooling: Allow the hot solutions to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.[7]

  • Mixed-Solvent Screening: If single solvents fail, use a miscible solvent pair.[5] A common approach is to dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., ethanol or acetone) at boiling, then add a "bad" solvent (in which it is poorly soluble, e.g., water or hexane) dropwise until the solution just becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.

Data Presentation: Recommended Solvent Systems for Screening

Solvent SystemTypeRationale
Ethanol/WaterMixedThe compound is likely soluble in hot ethanol; water acts as the anti-solvent to induce crystallization upon cooling.[8]
Isopropanol (IPA)SingleOften provides a good balance of solubility for moderately polar compounds.
Ethyl Acetate/HexaneMixedDissolve in minimal hot ethyl acetate; hexane serves as the non-polar anti-solvent.[5]
Acetone/WaterMixedSimilar to ethanol/water, but acetone's higher solvency may be useful for more stubborn solids.[5]
Q3: I have a persistent impurity that co-elutes with my product in TLC and is not removed by recrystallization. What are my options?

A3: Advanced Purification Strategies

When recrystallization fails, it indicates that the impurity has very similar physical properties to your desired compound. In this case, two powerful techniques should be employed: Acid-Base Extraction and Column Chromatography.

Option 1: Acid-Base Extraction (Exploiting Amphoteric Nature)

Your molecule is amphoteric: it has a basic amine group and an acidic carboxylic acid group. This allows for a highly selective purification method.[9]

Causality: By carefully adjusting the pH of an aqueous solution, you can selectively protonate or deprotonate your compound, dramatically changing its solubility.[10][11] Neutral organic impurities will remain in the organic phase, while your ionized product will move to the aqueous phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a weak aqueous base, such as 1M sodium bicarbonate (NaHCO₃).[10] The carboxylic acid will be deprotonated to the carboxylate salt, which is water-soluble. The amine remains neutral. The aqueous layer now contains your product.

  • Back-Wash: "Back-wash" the separated aqueous layer with a fresh portion of ethyl acetate to remove any trapped neutral organic impurities.[10]

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~4-5 (check with pH paper).[12] Your product will precipitate out as a solid as the carboxylate is re-protonated to the neutral, water-insoluble carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Option 2: Column Chromatography

If acid-base extraction is insufficient, column chromatography provides the highest resolution.[13]

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. By carefully selecting the mobile phase, you can change the elution order of compounds.

Workflow:

  • TLC Optimization: First, find a solvent system using Thin Layer Chromatography (TLC) that gives good separation between your product spot and the impurity. A good target Rf (retention factor) for your product is between 0.25 and 0.35.[13]

  • Solvent Systems to Try: Start with a non-polar/polar mixture and gradually increase polarity.[8]

    • Hexane : Ethyl Acetate (e.g., from 9:1 to 1:1)

    • Dichloromethane : Methanol (e.g., from 99:1 to 95:5)

  • Column Packing & Elution: Pack a column with silica gel and run the optimized solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to confirm the final purity of my compound?

    • A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for detecting trace impurities and providing a quantitative purity value (e.g., >95%).[14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and can reveal the presence of residual solvents or major impurities.[15][16] The absence of signals that do not correspond to the target molecule is a strong indicator of high purity.[17][18] Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the correct molecular weight.

  • Q: How should I store purified 5-amino-2H-chromene-8-carboxylic acid to prevent degradation?

    • A: Due to the oxidation-sensitive amine group, long-term storage requires specific conditions. Store the solid in a sealed vial under an inert atmosphere (argon or nitrogen) at low temperature (-20°C is recommended).[19] Protect it from light by using an amber vial or wrapping it in foil.

  • Q: My NMR spectrum looks clean, but the HPLC shows a small impurity. Why?

    • A: This is a common scenario. NMR is excellent for structural elucidation but may not detect impurities below a 1-2% threshold, especially if their peaks overlap with your product's signals.[17] HPLC, particularly with a UV or MS detector, is often far more sensitive and can detect impurities at levels below 0.1%. For drug development applications, HPLC purity is the industry standard.

Visualized Workflows and Logic

General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude Product Assess Initial Purity Assessment (TLC, ¹H NMR) Crude->Assess Decision Is Purity >95% and Color Acceptable? Assess->Decision FinalProd Pure Product (Store under N₂ at -20°C) Decision->FinalProd  Yes Troubleshoot Troubleshoot: - Persistent Impurity? - Discoloration? Decision->Troubleshoot No ABE Acid-Base Extraction Recryst Recrystallization ABE->Recryst FinalQC Final Purity Analysis (HPLC, NMR, LC-MS) ABE->FinalQC Purity OK Chroma Column Chromatography Recryst->Chroma Impurity Persists Recryst->FinalQC Purity OK Chroma->FinalQC FinalQC->FinalProd Troubleshoot->ABE Amphoteric Nature Troubleshoot->Recryst Crystalline Solid

Caption: Decision workflow for purification.

Troubleshooting Discoloration

This decision tree helps diagnose and solve issues related to product color.

DiscolorationTroubleshooting Start Product is Colored (Brown/Purple) Cause Cause: Oxidation of Aromatic Amine Start->Cause Prevent Prevention Strategies Cause->Prevent Remediation Remediation (if already colored) Cause->Remediation Inert Work under Inert Gas (N₂/Ar) Prevent->Inert Degas Use Degassed Solvents Prevent->Degas Light Protect from Light Prevent->Light Result Obtain Off-White Pure Product Inert->Result Degas->Result Light->Result Charcoal Charcoal Treatment (During Recrystallization) Remediation->Charcoal Charcoal->Result

Caption: Troubleshooting colored impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloro-2H-Chromene and its Derivatives.
  • University of Colorado Boulder. (n.d.). Recrystallization, Filtration and Melting Point.
  • University of Rochester. (n.d.). Recrystallization-1.pdf.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Magritek. (n.d.). Analytical NMR.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • Wikipedia. (n.d.). Acid–base extraction.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity.
  • BioPharma Services. (2023). BA Method Development: Polar Compounds.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Chemistry Steps. (2025). Organic Acid-Base Extractions.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Koerner, P. J. (2012). HPLC Method Development. SlideShare.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • LGC. (2017). Quantitative NMR: the future for purity measurements? YouTube.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Wang, Y., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
  • Li, C., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Tucci, S., et al. (2017). Organocatalytic Fluorogenic Synthesis of Chromenes. PMC.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-Amino-4H-Chromene Synthesis

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the synthesis of 2-amino-4H-chromene derivatives. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 2-amino-4H-chromene derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspects of catalyst selection and reaction optimization. We provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

The synthesis of the 2-amino-4H-chromene scaffold, a privileged heterocyclic motif found in numerous bioactive compounds, is most commonly achieved through a one-pot, three-component condensation reaction.[1] This process involves an aromatic aldehyde, an active methylene compound (typically malononitrile), and a phenol or naphthol derivative. The choice of catalyst is paramount, as it governs reaction efficiency, yield, and overall success.[1] This guide will help you troubleshoot common issues and make informed decisions for your catalytic system.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of 2-amino-4H-chromenes.

Q1: I am observing very low or no product yield. What are the likely causes and how can I resolve this?

A low or non-existent yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Catalyst Inactivity or Inappropriateness : The catalyst is the primary driver of the reaction.[1]

    • Cause : The chosen catalyst (e.g., acidic, basic, Lewis acid) may not be suitable for your specific substrates. Its activity can be compromised by improper preparation, loading, or poisoning from impurities.

    • Solution : Screen a variety of catalysts from different classes. For 2-amino-4H-chromenes, basic catalysts like piperidine are common, but acidic catalysts like L-proline or heterogeneous options like nano-SiO2 can be highly effective.[1][2][3] Start with a well-documented catalyst for your substrate class before exploring novel options.

  • Suboptimal Reaction Temperature : Temperature is a critical kinetic parameter.

    • Cause : The reaction may require thermal energy to overcome the activation barrier, or conversely, excessive heat could be decomposing your reactants or the desired product.

    • Solution : While many chromene syntheses proceed efficiently at room temperature, some systems require heating or reflux to drive the reaction to completion.[1] Experiment with a temperature gradient, starting from room temperature and gradually increasing to the reflux temperature of your chosen solvent. Monitor the reaction by Thin-Layer Chromatography (TLC) to identify the optimal temperature.

  • Inappropriate Solvent : The solvent's polarity can dramatically influence reaction rates and yields.[1]

    • Cause : The solvent may not adequately dissolve the reactants or stabilize the transition states of the reaction.

    • Solution : Protic solvents like ethanol and water are frequently used and often give good results.[1] However, in some cases, aprotic solvents or even solvent-free conditions may prove more effective.[2][4] Test a range of solvents with varying polarities. Green chemistry approaches often favor water, ethanol, or solvent-free reactions.[4]

  • Purity of Reactants : The quality of your starting materials is non-negotiable.

    • Cause : Impurities, particularly in the aldehyde, can interfere with the catalyst's active sites or lead to unwanted side reactions.

    • Solution : Ensure all reactants are of high purity. If necessary, purify the starting materials (e.g., recrystallize the aldehyde) before beginning the reaction.

Q2: My reaction is producing significant side products. How can I improve selectivity?

Poor selectivity compromises yield and complicates purification. The formation of byproducts is often linked to reaction conditions and stoichiometry.

  • Cause : One common issue is the formation of a dimeric adduct of malononitrile. This can occur if the Michael addition step is slow, allowing for side reactions.[5] Excessively high temperatures can also promote side product formation.[1]

  • Solution :

    • Adjust Stoichiometry : Studies have shown that increasing the concentration of malononitrile (e.g., using 1.2 mmol per 1 mmol of aldehyde and phenol) can enhance the reaction rate, specifically expediting the Michael addition step and suppressing the formation of side products.[5]

    • Optimize Temperature : Avoid excessively high temperatures, which can lead to decomposition or alternative reaction pathways.[1] Perform the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Catalyst Choice : Some catalysts inherently offer better selectivity. For instance, catalysts with dual acid-base properties, like pyridine-2-carboxylic acid (P2CA), can effectively drive the formation of key intermediates and enhance product selectivity.[6]

Q3: My catalyst seems to be deactivating quickly or is difficult to reuse. What should I do?

Catalyst stability and reusability are critical for both cost-effectiveness and sustainable chemistry, particularly for heterogeneous catalysts.

  • Cause :

    • Leaching : The active catalytic species may be "leaching" from the solid support into the reaction mixture. This is a common problem with supported catalysts and results in a loss of activity upon reuse.[5]

    • Fouling : The catalyst's surface can be blocked by product, byproducts, or coke deposition, preventing reactants from reaching the active sites.[7]

    • Sintering/Decomposition : At high temperatures, nanoparticle catalysts can agglomerate (sinter) or even decompose into single atoms, leading to a loss of active surface area and catalytic activity.[8]

  • Solution :

    • Switch to a More Robust Catalyst : If leaching is suspected, consider a catalyst where the active component is more strongly bound or is part of a stable framework, such as a Metal-Organic Framework (MOF) or a covalently functionalized nanoparticle.[9][10][11]

    • Implement a Regeneration Step : For fouling, a washing step with an appropriate solvent after each run can often restore activity. For more stubborn coking, a calcination step may be necessary, provided the catalyst is thermally stable.

    • Choose Inherently Reusable Catalysts : Many modern "green" catalysts are designed for reusability. Options like nano-SiO2, calcined eggshells, or magnetic nanoparticles (MNPs) can often be recovered and reused for multiple cycles with minimal loss in activity.[2][4][9] For example, nano-SiO2 has been shown to be recyclable for at least six times without a significant drop in catalytic performance.[2]

Q4: I am having difficulty separating my catalyst from the product mixture. What are my options?

Product purification is a critical downstream step, and difficult catalyst separation can lead to product contamination and loss of valuable catalyst.

  • Cause : This is a classic challenge associated with homogeneous catalysts (e.g., piperidine, L-proline), which are dissolved in the reaction medium.[12] Their removal often requires extensive extraction or column chromatography.

  • Solution :

    • Switch to a Heterogeneous Catalyst : This is the most direct solution. Heterogeneous catalysts exist in a different phase from the reaction mixture and can be easily removed.[12]

    • Filtration : Solid catalysts like calcined waste shells or supported silica can be simply filtered off.[2][4]

    • Magnetic Separation : If you use a catalyst supported on magnetic nanoparticles (e.g., MNPs@Cu), the catalyst can be quickly and efficiently removed from the reaction vessel using an external magnet.[9] This method is exceptionally clean and efficient.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection for 2-amino-4H-chromene synthesis.

Q1: What are the most common types of catalysts used for 2-amino-4H-chromene synthesis?

A wide array of catalysts has been successfully employed, which can be broadly categorized as follows:

Catalyst CategoryExamplesKey Characteristics
Homogeneous Basic Piperidine, Triethylamine (Et3N), DABCO, Ammonium AcetateDissolved in the reaction medium. Simple and effective, but separation can be difficult.[1][13]
Homogeneous Acidic L-proline, p-Toluenesulfonic acid (p-TsOH)Often act as Brønsted or Lewis acids. L-proline is a bio-organic and reusable catalyst.[3][14][15]
Heterogeneous / Solid Nano-SiO2, Nano-ZnO, Zeolites, MOF-5, Supported Acids/BasesInsoluble in the reaction medium. Easily separated by filtration and often reusable.[2][10][16]
"Green" & Waste-Derived Calcined Chicken Eggshell Waste, Snail Shell Ash (CBS)Sustainable, inexpensive, and environmentally benign. Typically act as heterogeneous base catalysts (CaO).[4][5]
Magnetic Nanocatalysts MNPs@Cu, Fe3O4-supported catalystsOffer the advantages of heterogeneous catalysis with extremely simple magnetic separation.[9]
Dual-Function Pyridine-2-carboxylic acid (P2CA)Possesses both acidic and basic sites, which can synergistically catalyze multiple steps in the reaction sequence.[6][17]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on your specific priorities, such as reaction scale, need for catalyst recovery, and desired selectivity.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Active Site Well-defined, uniform active sites.[12]Often poorly defined, non-uniform active sites.[12]
Selectivity Often high due to well-defined sites.[12]Can be lower, but can be tuned by modifying the support.[12]
Reaction Conditions Generally mild temperatures.[12]Can often withstand harsher temperature conditions.[12]
Catalyst Separation Difficult; often requires extraction or chromatography.[12]Easy; separation by filtration or magnetic force.[12]
Reusability/Recycling Difficult and expensive.[12]Simple and straightforward.[12]
Industrial Scale-Up Challenging due to separation issues.Highly suitable due to ease of handling and recovery.

Q3: What is the general mechanism for the catalyzed synthesis of 2-amino-4H-chromenes?

The reaction proceeds through a domino sequence of three key steps, which are facilitated by the catalyst.

  • Knoevenagel Condensation : The catalyst (typically a base) facilitates the condensation between the aromatic aldehyde and malononitrile to form an activated α-cyanocinnamonitrile intermediate.

  • Michael Addition : The phenol or naphthol derivative, activated by the catalyst, acts as a nucleophile and attacks the intermediate via a Michael-type addition.

  • Intramolecular Cyclization & Tautomerization : The resulting intermediate undergoes an intramolecular cyclization (O-alkylation) followed by tautomerization to yield the final, stable 2-amino-4H-chromene product.

The diagram below illustrates this widely accepted pathway.[18][19]

G cluster_start Reactants cluster_steps Reaction Pathway Aldehyde Ar-CHO Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel Malononitrile NC-CH2-CN Malononitrile->Knoevenagel Phenol Phenol/Naphthol Michael Michael Adduct Phenol->Michael Knoevenagel->Michael Product 2-Amino-4H-Chromene Michael->Product Step 3: Intramolecular Cyclization Catalyst Catalyst (Acid or Base) Catalyst->Knoevenagel Step 1: Knoevenagel Condensation Catalyst->Michael Step 2: Michael Addition

Plausible reaction mechanism for 2-amino-4H-chromene synthesis.

Q4: What are the key reaction parameters to optimize alongside the catalyst?

Beyond the catalyst itself, four parameters are crucial for optimization:

  • Catalyst Loading : Using too little catalyst will result in a slow or incomplete reaction. Too much can be wasteful and may sometimes promote side reactions. The optimal loading should be determined experimentally, starting from reported values (often 5-15 mol%).[6]

  • Solvent : As discussed in the troubleshooting section, solvent polarity is key. Ethanol, water, or a mixture of the two are excellent starting points for green and efficient synthesis.[1][6] Solvent-free conditions should also be considered.[4]

  • Temperature : The optimal temperature balances reaction rate with the stability of reactants and products. Monitor by TLC to find the sweet spot between room temperature and reflux.[1]

  • Reaction Time : Reactions should be monitored to determine when they have reached completion. Over-extending the reaction time can sometimes lead to product degradation.

Q5: Are there "green" or sustainable catalyst options available?

Absolutely. The development of sustainable synthetic methods is a major focus in modern chemistry. For 2-amino-4H-chromene synthesis, several excellent green options exist:

  • Waste-Derived Catalysts : Materials like chicken eggshell waste or snail shell ash are calcined to produce calcium oxide (CaO), a highly effective and inexpensive heterogeneous base catalyst.[4][5]

  • Benign and Abundant Materials : Nano-SiO2, derived from sand, serves as a reusable and environmentally safe nanocatalyst.[2]

  • Bio-organic Catalysts : Amino acids like L-proline are natural, biodegradable, and efficient organocatalysts for this transformation.[3][14]

  • Green Solvents & Conditions : The use of water or ethanol as a solvent, or performing the reaction under solvent-free conditions, significantly reduces the environmental impact of the synthesis.[4][9]

Section 3: Protocols and Data

General Experimental Protocol for One-Pot Synthesis of 2-Amino-4H-Chromenes

This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular substrates and catalyst.[1][16]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0-1.2 mmol)

  • Phenol, Naphthol, or Dimedone derivative (1.0 mmol)

  • Catalyst (e.g., Piperidine, 0.2 mmol; or Nano-ZnO, 0.003 g)[1][16]

  • Solvent (e.g., Ethanol, 10 mL) or solvent-free

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser (if heating)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0-1.2 mmol), and the phenol/naphthol derivative (1.0 mmol).

  • Add the solvent (e.g., ethanol, 10 mL). If running solvent-free, proceed to the next step.

  • Add the chosen catalyst to the mixture.

  • Stir the mixture at the desired temperature (room temperature or reflux).

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Upon completion, if using a heterogeneous catalyst, remove it by filtration or with a magnet.

  • If the product precipitates from the solution upon cooling, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure.

  • The crude product is then purified, usually by recrystallization from ethanol, to yield the pure 2-amino-4H-chromene.

Section 4: Visual Guides

Catalyst Selection Workflow

This diagram outlines a logical workflow for selecting an appropriate catalyst based on experimental goals.

G cluster_priority Key Priority cluster_hetero Heterogeneous Path cluster_homo Homogeneous Path start Define Synthesis Goals (e.g., High Yield, Green Chemistry, Scalability) priority Is Catalyst Recovery & Reusability Critical? start->priority hetero_choice Choose Heterogeneous Catalyst priority->hetero_choice  Yes homo_choice Choose Homogeneous Catalyst priority->homo_choice  No / Low Priority magnetic Need Ultra-Fast Separation? hetero_choice->magnetic mnp Use Magnetic Nanoparticle (e.g., MNPs@Cu) magnetic->mnp Yes filter Use Standard Solid (e.g., Nano-SiO2, CaO) magnetic->filter No green Is 'Green' Profile Important? homo_choice->green bio Use Bio-Organic (e.g., L-Proline) green->bio Yes standard Use Conventional Base (e.g., Piperidine) green->standard No

Decision workflow for catalyst selection in chromene synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Chromene Derivatives.
  • Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025, June 05).
  • Gadhave, A., & Uphade, B. (2020). One-pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free. Connect Journals.
  • Vankar, S. D., Makwana, H. M., & Sharma, M. G. (n.d.).
  • Biointerface Research in Applied Chemistry. (2022, November 17). Nano-SiO2 as a Reusable Nanocatalyst Promoted Green Synthesis of 2-Amino-4H-Chromenes in an Aqueous Solution. Biointerface Research in Applied Chemistry.
  • Moghadasi, Z. (2019). One-Pot synthesis of 2-amino-4H-chromenes using L-Prolineas a reusable catalyst. Journal of Medicinal and Chemical Sciences, 2(1), 35-37.
  • Patil, et al. (2024, May 1). Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. OICC Press.
  • MDPI. (2021, October 30). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of 2-amino 4H-chromene.
  • ACS Omega. (2025, January 22).
  • PMC. (2019, April 25).
  • Indian Academy of Sciences. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences.
  • Moghadasi, Z. (2018, October 21). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences.
  • Arabian Journal of Chemistry. (2012, February 1).
  • PMC. (n.d.).
  • (n.d.).
  • ResearchGate. (n.d.). synthesis of 2-amino-4H-chromene using MOF-5 as catalyst.
  • The Journal of Organic Chemistry. (2025, October 29). Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry.
  • Frontiers. (n.d.).
  • Melián-Cabrera, I. (2024, May 18). Unravelling a complex catalyst deactivation in which selectivity affects conversion. University of Groningen.
  • RSC Advances. (2019, April 25).
  • ResearchGate. (n.d.). Mechanism for synthesis of 2-amino-4H-chromenes.
  • ResearchGate. (n.d.). Synthesis of 2-amino-4H-chromenes.
  • ACS Publications. (2024, August 23). Nonoxidovanadium(IV) Complex-Catalyzed Synthesis of 2-Amino-3-cyano-4H-pyrans/4H-chromenes, Biscoumarins, and Xanthenes under Green Conditions.
  • (n.d.).
  • RSC Publishing. (2021, May 18).
  • MSU chemistry. (2015, February 26). Catalytic Synthesis of 2H‑Chromenes. MSU chemistry.
  • ResearchGate. (n.d.). Synthesis of 2‐amino‐4H‐chromenes.
  • Semantic Scholar. (n.d.). Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Semantic Scholar.

Sources

Optimization

"solvent effects in the synthesis of chromene derivatives"

Welcome to the Chromene Synthesis Technical Support Center . This resource is engineered for researchers, medicinal chemists, and process scientists optimizing the synthesis of chromene derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromene Synthesis Technical Support Center . This resource is engineered for researchers, medicinal chemists, and process scientists optimizing the synthesis of chromene derivatives. Chromenes are privileged pharmacophores, and their multicomponent synthesis (MCR) is highly sensitive to solvation dynamics.

Below, you will find diagnostic decision trees, mechanistic FAQs, quantitative solvent performance data, troubleshooting guides, and self-validating standard operating procedures (SOPs).

I. Diagnostic Decision Tree: Solvent Selection

Before initiating a multicomponent chromene synthesis, use the following logic to determine the optimal solvent system based on your scale, sustainability goals, and reactor type.

SolventSelection A Chromene Synthesis Multicomponent Reaction B Green Chemistry Priority? A->B Yes C Continuous Flow Scale-up? A->C No D Deep Eutectic Solvents (e.g., ChCl:Urea) B->D Dual Solvent/Catalyst E Aqueous / Solvent-Free Conditions B->E Physical Mixing F 2-MeTHF (Renewable, High Solvency) C->F Flow Reactor G Ethanol (Protic Stabilization) C->G Batch Reactor

Decision tree for solvent selection in multicomponent chromene synthesis.

II. Knowledge Base: FAQs on Solvent Effects

Q: Why do protic solvents like ethanol frequently outperform aprotic solvents in the catalyst-free multicomponent synthesis of chromene carbonitriles? A: In Knoevenagel condensation-initiated MCRs, protic solvents such as ethanol provide critical hydrogen-bond stabilization. Ethanol stabilizes the enolate intermediate formed from the active methylene compound (e.g., malononitrile) and enhances the electrophilicity of the aldehyde carbonyl carbon via hydrogen bonding. This lowers the activation energy for the initial C-C bond formation, circumventing the need for an external Lewis or Brønsted acid catalyst[1].

Q: How do Deep Eutectic Solvents (DES) function as both the reaction medium and the catalyst? A: DESs, such as Choline Chloride/Urea (ChCl/urea) or Threonine/Malonic acid (Thr/Mal-DES), form an extended hydrogen-bonded network that acts as a supramolecular catalyst. The hydrogen bond donor (e.g., urea or malonic acid) activates the carbonyl oxygen of the aldehyde electrophile, while the hydrogen bond acceptor (e.g., the chloride ion) assists in proton abstraction from the active methylene group. This dual activation accelerates the tandem Knoevenagel condensation, Michael addition, and subsequent cyclization steps required to form 4H-chromenes and chromenopyrimidines[2].

Q: What dictates the choice between 2-MeTHF and traditional solvents when scaling up chromene synthesis in continuous-flow reactors? A: Continuous-flow multicomponent synthesis requires a solvent that maintains all intermediates in a homogeneous phase to prevent reactor clogging, while also being environmentally benign. 2-Methyltetrahydrofuran (2-MeTHF) is prioritized because it is derived from renewable resources, exhibits excellent solvency for highly polar intermediates, and supports high-pressure/high-temperature conditions without degrading. In flow systems, 2-MeTHF prevents the precipitation of the arylidenemalononitrile intermediate, ensuring smooth conversion to 2-aminochromenes[3].

III. Quantitative Data: Solvent Performance Comparison

The following table summarizes the physicochemical impact of various solvent systems on the multicomponent synthesis of chromene architectures.

Solvent SystemTarget Chromene DerivativeTemp (°C)TimeYield (%)Mechanistic Role / Causality
Ethanol Chromene carbonitrilesRT15–30 min85–92%H-bond stabilization of Knoevenagel intermediate[1].
Thr/Mal-DES Chromeno[4,3-d]pyrimidines80 °C5–10 min90–96%Dual solvent/catalyst; activates carbonyl via H-bonding[2].
2-MeTHF 2-Aminochromenes (Flow)70 °C0.5 mL/min88–98%Maintains homogeneity in flow reactors; renewable[3].
Solvent-Free 2-Amino-3-cyano-4H-chromene80 °C10–20 min88–95%High atom economy; relies on melt-phase mixing[4].
[AcMIm]Cl (IL) Dihydropyrano[3,2-c]chromenes80 °C4–5 min93–99%Bifunctional activation (acidic -COOH, basic nitrogen)[5].

IV. Troubleshooting Guide: Common Failure Modes & Solutions

Issue 1: Accumulation of the arylidenemalononitrile intermediate without cyclization.

  • Causality: The initial Knoevenagel condensation is kinetically fast, but the subsequent Michael addition of the phenol/dimedone is sterically hindered or lacks sufficient basic activation to generate the requisite nucleophile.

  • Solution: If using a protic solvent like ethanol, introduce a mild basic catalyst (e.g., DBU or piperidine). Alternatively, switch to a bifunctional DES (like ChCl/Urea) that provides intrinsic basicity via the urea component to facilitate the Michael addition[3].

Issue 2: Product precipitation and reactor clogging during continuous-flow synthesis.

  • Causality: Non-polar or moderately polar batch solvents (like toluene or standard THF) fail to solubilize the highly polar Knoevenagel intermediate at the high concentrations required for flow chemistry.

  • Solution: Transition the carrier solvent to 2-MeTHF and maintain a back-pressure regulator at 25 bar. This allows the system to be superheated to 70 °C, exponentially increasing the solubility of the intermediates and preventing micro-channel blockages[3].

Issue 3: Difficulty isolating the chromene product from a DES or Ionic Liquid (IL) matrix.

  • Causality: The high viscosity and strong hydrogen-bonding network of DES/ILs can trap the hydrophobic chromene product, leading to severe emulsions during standard liquid-liquid extraction with organic solvents.

  • Solution: Exploit the water solubility of the DES/IL. Quench the reaction mixture with a large excess of cold distilled water. The DES (e.g., ChCl/Urea) or IL (e.g., [AcMIm]Cl) will partition entirely into the aqueous phase, causing the water-insoluble chromene derivative to precipitate out. Isolate via simple vacuum filtration and recrystallize from hot ethanol[5].

V. Mechanistic Pathway Visualization

Mechanism A Aldehyde + Malononitrile B Knoevenagel Intermediate A->B DES H-Bond Activation C Michael Addition (Phenol/Dimedone) B->C Nucleophilic Attack D Cyclization & Tautomerization C->D Intramolecular Addition E Chromene Derivative D->E Dehydration

Mechanistic pathway of multicomponent chromene synthesis catalyzed by deep eutectic solvents.

VI. Standard Operating Procedures (SOPs)

Protocol 1: Green Synthesis of Chromeno[4,3-d]pyrimidines using Thr/Mal-DES[3]

This protocol utilizes an amino acid-based DES as both the solvent and catalyst, eliminating the need for volatile organic compounds.

  • DES Preparation: Mix L-threonine and malonic acid in a 1:1 molar ratio in a round-bottom flask. Heat at 80 °C with magnetic stirring until a clear, homogeneous liquid forms.

    • Self-Validation Check: The formation of a clear liquid at a temperature significantly below the melting points of the individual solid precursors confirms successful eutectic depression.

  • Multicomponent Reaction: Combine 4-hydroxycoumarin (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and urea/thiourea (1.0 mmol) in a reaction vessel. Add 1.25 mmol of the prepared Thr/Mal-DES.

  • Heating and Monitoring: Stir the mixture at 80 °C. Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc).

    • Self-Validation Check: Complete consumption of the aldehyde within 5–10 minutes indicates successful dual-activation of the electrophile and nucleophile by the DES.

  • Isolation: Cool the mixture to room temperature and quench with cold distilled water (10 mL). Filter the precipitated solid, wash thoroughly with water to remove residual DES, and purify via recrystallization from hot ethanol.

Protocol 2: Continuous-Flow Synthesis of 2-Aminochromenes in 2-MeTHF[4]

This protocol is designed for scalable, high-throughput synthesis using a renewable solvent.

  • Solution Preparation: Prepare a 0.5 M homogeneous solution containing equimolar amounts of aromatic aldehyde, malononitrile, and 1-naphthol in 2-MeTHF. Add 10 mol% DBU as a basic catalyst.

  • Reactor Priming: Prime the continuous flow reactor (equipped with an inert titanium catalyst cartridge) with pure 2-MeTHF at a flow rate of 0.5 mL/min.

  • Reaction Execution: Pump the reagent solution through the reactor at 70 °C with a system back-pressure of 25 bar.

    • Self-Validation Check: A steady system pressure without sudden spikes confirms that the 2-MeTHF solvent is successfully keeping all highly polar intermediates in solution, preventing micro-channel occlusion.

  • Collection and Purification: Collect the reactor effluent. Evaporate the 2-MeTHF under reduced pressure (the solvent can be recovered and recycled for subsequent runs), and purify the crude 2-aminochromene via recrystallization.

VII. References

  • Azizi, N., et al. "Deep Eutectic Solvents as Unconventional Media for Multicomponent Reactions." SciELO. Available at:[Link]

  • Zare, A., et al. "Amino acid-based deep eutectic solvent as a versatile catalyst for the green synthesis of chromenopyrimidines." PMC. Available at:[Link]

  • "Unexpected Result in the Catalytic Solvent-free Multicomponent Synthesis of 2-Amino-3-cyano-4H-chromene." R Discovery. Available at: [Link]

  • Jayanthi, S., et al. "Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol." Oriental Journal of Chemistry. Available at: [Link]

  • Vaddula, B. R., et al. "An efficient and more sustainable one-step continuous-flow multicomponent synthesis approach to chromene derivatives." SciSpace. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-amino-2H-chromene-8-carboxylic acid

This guide provides a comprehensive framework for developing a robust recrystallization protocol for 5-amino-2H-chromene-8-carboxylic acid. Given the absence of a standardized, published procedure for this specific molec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for developing a robust recrystallization protocol for 5-amino-2H-chromene-8-carboxylic acid. Given the absence of a standardized, published procedure for this specific molecule, this document outlines a systematic, first-principles approach to solvent screening, protocol optimization, and troubleshooting. The methodologies described herein are grounded in established principles of physical organic chemistry to ensure a high probability of success.

Part 1: Understanding the Molecule

The structure of 5-amino-2H-chromene-8-carboxylic acid is unique in that it is amphoteric, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This zwitterionic character is the primary determinant of its solubility profile.[1]

  • In Acidic or Basic Aqueous Solutions: The molecule will likely be highly soluble due to the formation of the corresponding ammonium salt (in acid) or carboxylate salt (in base).

  • In Organic Solvents: The large chromene ring system provides significant nonpolar character, while the amino and carboxylic acid groups are highly polar. This suggests solubility in polar organic solvents, particularly those capable of hydrogen bonding.[2]

The goal of recrystallization is to exploit differences in solubility between the target compound and any impurities.[3][4] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[4][5]

Part 2: Experimental Workflow & Protocols

The development of a successful recrystallization protocol is a two-stage process: initial solvent screening at a small scale, followed by optimization and scale-up.

Workflow for Recrystallization Protocol Development

G cluster_screening Phase 1: Solvent Screening (mg scale) cluster_scaleup Phase 2: Protocol Optimization (g scale) s1 Select Candidate Solvents s2 Perform Solubility Tests (Cold & Hot) s1->s2 s3 Evaluate Crystal Formation on Cooling s2->s3 s4 Down-select Optimal Solvent or System s3->s4 p1 Dissolve in Minimum Hot Solvent s4->p1 Proceed to Scale-up p2 Hot Filtration (If Insoluble Impurities Present) p1->p2 p3 Slow Cooling for Crystal Growth p1->p3 p2->p3 p4 Isolate Crystals (Vacuum Filtration) p3->p4 p5 Wash with Cold Solvent p4->p5 p6 Dry Crystals p5->p6

Caption: Workflow for developing a recrystallization protocol.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair using a minimal amount of material.

Materials:

  • 5-amino-2H-chromene-8-carboxylic acid (approx. 100 mg)

  • Test tubes or small vials

  • A selection of candidate solvents (see Table 1)

  • Hot plate or water bath

  • Glass stirring rod

Procedure:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • Add a candidate solvent dropwise to one test tube at room temperature, stirring after each addition, until a total of 0.5 mL has been added. Record if the solid dissolves. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.[6]

  • If the solid does not dissolve at room temperature, gently heat the mixture in a water bath or on a hot plate, with continued stirring. Add more solvent in small portions (0.2 mL) until the solid dissolves completely. Record the total volume of solvent used.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath to maximize crystal formation.

  • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass stirring rod just below the solvent line.[7][8]

  • Record your observations for each solvent in a table similar to Table 1. The best solvent is one that shows poor solubility at room temperature but high solubility when hot, and which yields a good quantity of crystals upon cooling.[4][9]

Data Presentation: Solvent Screening Observations

Table 1: Example Solvent Screening Results

Solvent Solubility (Room Temp) Solubility (Hot) Crystal Formation (Upon Cooling) Notes
Water Insoluble Sparingly Soluble Poor, fine powder Potential for pH adjustment.
Ethanol Sparingly Soluble Soluble Good, small needles Promising candidate.
Acetone Soluble N/A No crystals Unsuitable as single solvent.
Ethyl Acetate Insoluble Sparingly Soluble Oiled out initially May work with slow cooling.
Acetic Acid Soluble N/A No crystals Solvates as a salt.[10]
Toluene Insoluble Insoluble N/A Unsuitable.

| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Excellent, large prisms | Best system found. |

Part 3: Troubleshooting Guide (Question & Answer Format)

This section addresses common issues encountered during the development and execution of the recrystallization protocol.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, or when the impurity concentration is very high. The compound separates as a liquid instead of a solid.

  • Causality: This is common when using mixed solvent systems or when the solution is cooled too rapidly.[8]

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount (5-10% more) of the "good" solvent (the one the compound is more soluble in) to decrease the saturation level slightly.[8][11]

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of crystals instead of oil.[8]

Q2: I have a very low yield of crystals. How can I improve recovery?

A: A low yield is typically caused by one of three factors: using too much solvent, premature crystallization during a hot filtration step, or incomplete crystallization from the solution.

  • Causality & Solutions:

    • Excess Solvent: This is the most common reason for low yield.[8] The compound remains in the "mother liquor" because the solution never becomes sufficiently saturated upon cooling.[11] To fix this, you can gently boil off some of the solvent to re-concentrate the solution and attempt the cooling process again.[11] For future attempts, be meticulous about adding the minimum amount of near-boiling solvent needed to just dissolve the solid.[7]

    • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.

    • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.

Q3: The final crystals are still colored. How do I remove colored impurities?

A: Colored impurities are often large, polar, conjugated molecules that can be effectively removed using activated carbon (charcoal).

  • Causality: These impurities have a strong affinity for the high surface area of activated carbon and will adsorb onto it.[3][12]

  • Protocol:

    • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and allow the boiling to subside.

    • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Gently reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal, which now contains the adsorbed colored impurities.[12]

    • Proceed with cooling and crystallization of the decolorized filtrate.

Q4: The compound won't dissolve sufficiently in any single solvent I've tried.

A: This is a perfect scenario for using a binary (two-component) solvent system.

  • Causality: You need to find one solvent in which the compound is soluble (the "good" solvent) and a second solvent in which it is insoluble (the "bad" solvent). The two solvents must be miscible.[13]

  • Protocol:

    • Dissolve the compound in the minimum amount of the hot "good" solvent.

    • While keeping the solution hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.

    • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

    • You now have a saturated solution at the boiling point, which is the ideal starting point for slow cooling and crystallization.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the ideal cooling rate for crystallization?

A: Slower is almost always better. Rapid cooling tends to trap impurities within the crystal lattice and leads to the formation of small, often less pure, crystals.[11] A slow cooling process allows the crystal lattice to form in an orderly fashion, which is more effective at excluding foreign molecules (impurities).[9] An ideal crystallization might show initial crystal formation after 5-10 minutes of cooling, with continued growth over 20-30 minutes.[11]

Q: How does pH affect the recrystallization of this amphoteric compound?

A: The pH of the solvent will dramatically alter the solubility of 5-amino-2H-chromene-8-carboxylic acid. At its isoelectric point (the pH at which the net charge is zero), the zwitterionic form dominates, and aqueous solubility is at a minimum.[1] By slightly acidifying or basifying an aqueous solution, you can dissolve the compound as a salt. Then, by carefully neutralizing the solution back to the isoelectric point, you can induce crystallization. This technique, known as "crashing out by pH adjustment," is a powerful purification method for amino acids and similar compounds.[14][15]

Q: How do I properly wash the collected crystals?

A: The goal of washing is to rinse away any residual mother liquor that contains dissolved impurities, without dissolving the desired crystals.[9][16]

  • After collecting the crystals via vacuum filtration, stop the vacuum.

  • Add a small amount of ice-cold recrystallization solvent to the funnel, just enough to cover the crystals.[7][16]

  • Gently stir the slurry with a spatula.

  • Re-apply the vacuum to pull the wash solvent through.

  • Repeat once or twice if necessary. Using cold solvent is critical because the compound's solubility is lowest at low temperatures.[9]

Troubleshooting Decision Tree

G start Start Recrystallization dissolve Dissolve in Min. Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Form outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Compound Oils Out outcome->oiling_out Problem low_yield Low Yield outcome->low_yield Problem action_scratch Action: 1. Scratch Flask 2. Add Seed Crystal no_crystals->action_scratch action_evap Action: Boil off some solvent no_crystals->action_evap If scratching fails action_reheat Action: 1. Reheat to dissolve 2. Add more solvent 3. Cool slowly oiling_out->action_reheat low_yield->action_evap If mother liquor is rich action_scratch->cool Re-cool action_evap->cool Re-cool action_reheat->cool Re-cool

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Ge, H., et al. (2019). Process for purifying long chain amino acids. Google Patents (EP3672935A1).
  • Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization. (n.d.). Widener University. Retrieved from [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY Baruch College. Retrieved from [Link]

  • Single-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • How to desalt zwitterions? (2020). ResearchGate. Retrieved from [Link]

  • Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange. Retrieved from [Link]

  • Method for crystallization of amino acids. (1992). Google Patents (US5118815A).
  • Wang, X., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry. Retrieved from [Link]

  • Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallisation. (2023). The University of Manchester. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 5-amino-2H-chromene-8-carboxylic acid

Introduction 5-amino-2H-chromene-8-carboxylic acid is a heterocyclic compound featuring the chromene scaffold, a structural motif present in a wide array of natural products and pharmacologically active molecules.[1] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-amino-2H-chromene-8-carboxylic acid is a heterocyclic compound featuring the chromene scaffold, a structural motif present in a wide array of natural products and pharmacologically active molecules.[1] The precise substitution pattern, featuring both an electron-donating amine group and an electron-withdrawing carboxylic acid group on the aromatic ring, creates a unique electronic environment that necessitates a robust and multi-faceted analytical approach for unambiguous structural confirmation. This guide provides an in-depth analysis of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool, while objectively comparing its performance against complementary techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The insights herein are targeted toward researchers, chemists, and drug development professionals who require definitive structural elucidation of complex organic molecules.

Part 1: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[2][3] For a molecule like 5-amino-2H-chromene-8-carboxylic acid, both ¹H and ¹³C NMR are indispensable for confirming its constitution and isomeric purity.

Below is the annotated structure of the target molecule, with key protons and carbons labeled for the subsequent spectral discussion.

Caption: Structure of 5-amino-2H-chromene-8-carboxylic acid with atom numbering.

Predicted ¹H NMR Spectrum

The anticipated ¹H NMR spectrum in DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment. The choice of DMSO-d₆ is critical as it is a polar aprotic solvent capable of forming hydrogen bonds, which slows down the exchange rate of labile protons (from -COOH and -NH₂), allowing for their observation.[4][5]

Proton(s)Predicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
-COOH > 12.0Broad Singlet (br s)N/AThe carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and intramolecular/intermolecular hydrogen bonding. Its acidic nature often leads to a broad signal.[4][6]
H6, H7 6.5 - 7.5Doublet (d)J (ortho) = 7.0 - 9.0These two aromatic protons are ortho to each other and will appear as a pair of doublets. The specific chemical shifts are influenced by the opposing electronic effects of the electron-donating -NH₂ group (shielding) and the electron-withdrawing -COOH group (deshielding).[7]
-NH₂ 5.0 - 6.0Broad Singlet (br s)N/AThe chemical shift of amine protons can vary significantly based on solvent and concentration. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.[6]
H4 ~6.4Doublet (d)J4,3 (cis) = 9.0 - 10.0This is a vinylic proton on the pyran ring. In related 2H-chromene systems, the proton at C4 typically appears as a doublet due to coupling with the proton at C3.[8][9]
H3 ~5.8Doublet of Triplets (dt) or Multiplet (m)J3,4 (cis) = 9.0 - 10.0, J3,2 = 3.0 - 4.0This vinylic proton is coupled to the proton at C4 and the two geminal protons at C2, resulting in a more complex splitting pattern.[9]
H2 ~4.8Doublet (d) or Multiplet (m)J2,3 = 3.0 - 4.0These two protons are on the sp³-hybridized carbon adjacent to the heterocyclic oxygen atom, leading to a downfield shift. They are coupled to the proton at C3.
Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton, with each unique carbon atom producing a single peak.[10]

Carbon(s)Predicted δ (ppm)Rationale
-COOH 165 - 175The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[11][12]
C5, C7, C8a 140 - 155These are quaternary aromatic carbons or those attached to heteroatoms (O, N), which shifts them downfield. C5 (attached to -NH₂) will be shielded relative to C8a (attached to O).
C4a, C6, C8 110 - 135These are protonated and unprotonated aromatic carbons. Their precise shifts are determined by the combined electronic effects of the substituents.[13]
C3, C4 120 - 130These are the sp²-hybridized carbons of the alkene in the pyran ring.[8]
C2 60 - 70This sp³-hybridized carbon is directly attached to the electronegative oxygen atom, causing a significant downfield shift compared to a standard alkane carbon.[12]

Part 2: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide rapid, complementary, and often essential data for a comprehensive characterization.

Analytical MethodInformation ObtainedSensitivitySpecificityKey Advantages for this MoleculeLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, stereochemistry, and isomeric purity.ModerateVery HighUnambiguously confirms the precise substitution pattern and distinguishes between isomers. Essential for definitive proof of structure.[2]Requires a relatively larger sample amount, longer acquisition times, and a soluble sample in a deuterated solvent.
FT-IR Spectroscopy Presence of key functional groups.HighLowQuickly confirms the presence of -NH₂ (two bands ~3300-3500 cm⁻¹), O-H of the acid (broad band ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C=C bonds (~1500-1600 cm⁻¹).[14][15]Provides no information on atom connectivity or the overall molecular skeleton. Cannot distinguish between isomers with the same functional groups.
Mass Spectrometry (e.g., LC-MS) Molecular weight and fragmentation patterns.Very HighModerate to HighProvides the exact molecular weight, confirming the molecular formula (C₁₀H₉NO₃). Fragmentation can help corroborate the presence of key substructures.[16]Does not provide information on the specific arrangement of atoms (isomerism). Isomer differentiation is often not possible without tandem MS (MS/MS) and authentic standards.

Part 3: Experimental Protocols & Workflow

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a validated methodology.

Detailed Protocol for NMR Sample Preparation and Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 5-amino-2H-chromene-8-carboxylic acid.

Materials:

  • 5-amino-2H-chromene-8-carboxylic acid (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes

  • Pipettes and glassware

Methodology:

  • Sample Weighing: Accurately weigh the required amount of the compound directly into a clean, dry vial.

  • Solubilization: Add approximately 0.6 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is deliberate; its ability to act as a hydrogen bond acceptor allows for the clear observation of exchangeable protons from the amine (-NH₂) and carboxylic acid (-COOH) groups, which might otherwise be broadened or absent in solvents like chloroform-d.[8][17]

  • Transfer: Vortex or gently sonicate the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup (Example on a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds (a longer delay ensures full relaxation of all protons, including those in the aromatic system).

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans (or more), as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.[10]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually.

    • Perform baseline correction.

    • Reference the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).[18]

    • Integrate the ¹H signals and pick peaks for both spectra.

Experimental Workflow Diagram

The logical flow from sample preparation to final data analysis is a self-validating system designed to ensure data integrity.

G node_start node_start node_process node_process node_data node_data node_analysis node_analysis node_end node_end A 1. Sample Weighing (5-30 mg) B 2. Solubilization (0.6 mL DMSO-d₆) A->B C 3. Transfer to NMR Tube B->C D 4. Instrument Setup (Lock & Shim) C->D E 5. Acquire ¹H & ¹³C FID Data D->E F 6. Data Processing (FT, Phasing, Baseline) E->F G 7. Spectral Referencing (to residual DMSO) F->G H 8. Final Analysis (Integration, Peak Picking, Interpretation) G->H

Caption: Standard Operating Procedure for NMR analysis of the target compound.

Conclusion

The structural characterization of 5-amino-2H-chromene-8-carboxylic acid requires a synergistic analytical approach. While FT-IR and MS provide rapid and valuable confirmatory data on functional groups and molecular weight, only NMR spectroscopy offers the resolving power to deliver an unambiguous, atom-by-atom confirmation of the molecular structure. The predicted spectral data and detailed protocols outlined in this guide serve as a robust framework for researchers, ensuring accurate and reliable characterization of this and structurally related heterocyclic compounds.

References

  • Royal Society of Chemistry. (2023). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. 8

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. 6

  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. 14

  • PubChem. 4-Aminobenzoic Acid. National Center for Biotechnology Information. 7

  • ChemicalBook. (n.d.). 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum. 4

  • Ravichandran, S. et al. (2009). Synthesis of some Chromene derivatives. International Journal of ChemTech Research. 15

  • Unknown. 13C NMR spectroscopy • Chemical shift. 10

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. 18

  • Maccioni, E. et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules. 13

  • ResearchGate. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. 1

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. 11

  • JETIR. (n.d.). Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. 16

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. 19

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed oxidative cross-dehydrogenative coupling of 2H-chromenes and terminal alkynes. 9

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 6-Octadecynenitrile. 2

  • BenchChem. (2025). A Comparative Guide to Correlating 1H and 2H NMR Spectra for Enhanced Structural Confirmation. 3

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. 5

  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water. 17

Sources

Comparative

Analytical Platform Comparison: Mass Spectrometry of 5-Amino-2H-Chromene-8-Carboxylic Acid

Executive Summary & Analytical Context In pharmaceutical bioanalysis, the structural dichotomy of amphoteric compounds presents a unique analytical challenge. 5-Amino-2H-chromene-8-carboxylic acid (CAS 157757-44-3)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

By Senior Application Scientist

Executive Summary & Analytical Context

In pharmaceutical bioanalysis, the structural dichotomy of amphoteric compounds presents a unique analytical challenge. 5-Amino-2H-chromene-8-carboxylic acid (CAS 157757-44-3)[1] is a critical structural scaffold and synthetic intermediate utilized in the development of highly potent 5-HT4 receptor agonists[2]. Because this compound features both a basic C5-amino group and an acidic C8-carboxylic moiety, selecting the optimal mass spectrometry (MS) ionization mode and mass analyzer is critical.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Accurate Mass (HRAM) platforms for the analysis of this compound. Furthermore, it details a self-validating experimental protocol designed to ensure absolute data integrity during pharmacokinetic (PK) quantification and impurity profiling.

Mechanistic Insights: Ionization and Fragmentation Dynamics

Ionization Causality

While the presence of the C8-carboxylic acid suggests the viability of negative electrospray ionization (ESI-), practical LC-MS workflows dictate otherwise. Reverse-phase liquid chromatography (RP-LC) typically relies on acidic mobile phases (e.g., 0.1% formic acid) to improve peak shape and retention. This acidic environment suppresses the ionization of the carboxylic acid but highly efficiently protonates the C5-amino group. Consequently, the equilibrium is driven entirely toward the formation of the even-electron [M+H]+ precursor ion at m/z 192.0655 , making ESI+ the superior choice for sensitivity. It is worth noting that under specific soft ionization conditions, related chromene and chromanol structures can exhibit unconventional behavior, occasionally forming radical cations (M+•)[3], though standard ESI+ predominantly yields the protonated species.

Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the protonated 5-amino-2H-chromene-8-carboxylic acid undergoes highly predictable neutral losses. The zwitterionic open structure of the 2H-chromene ring facilitates the formation of a highly stable tertiary carbocation[4]. The primary fragmentation pathways include:

  • Loss of Water (-18.01 Da): Yielding an m/z 174.0549 fragment, driven by the condensation of the carboxylic acid.

  • Decarboxylation (-43.99 Da): Yielding an m/z 148.0757 fragment, a highly favored thermodynamic cleavage.

  • Deamination (-17.03 Da): Following decarboxylation, the loss of ammonia yields an m/z 131.0492 fragment.

Fragmentation M Precursor Ion [M+H]+ m/z 192.0655 (Protonated Amino-Chromene) F1 Fragment Ion 1 m/z 174.0549 (-H2O) M->F1 Loss of Water (-18.01 Da) F2 Fragment Ion 2 m/z 148.0757 (-CO2) M->F2 Decarboxylation (-43.99 Da) F3 Fragment Ion 3 m/z 131.0492 (-CO2, -NH3) F2->F3 Deamination (-17.03 Da)

Figure 1: Primary CID fragmentation pathways of protonated 5-amino-2H-chromene-8-carboxylic acid.

Platform Comparison: QqQ MRM vs. Q-TOF HRAM

When developing an assay for 5-amino-2H-chromene-8-carboxylic acid, the choice of mass analyzer dictates the analytical outcome.

  • Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It filters out matrix noise by monitoring specific precursor-to-fragment transitions, providing unparalleled sensitivity for high-throughput PK studies.

  • Q-TOF (HRAM): Captures full-scan exact mass data. While slightly less sensitive than QqQ, its sub-ppm mass accuracy is indispensable for identifying unknown metabolites or synthetic impurities.

Quantitative Performance Data

Table 1: Performance Comparison for 5-Amino-2H-Chromene-8-Carboxylic Acid Analysis

ParameterTriple Quadrupole (QqQ - MRM)Q-TOF (HRAM - Full Scan/ddMS2)
Primary Application High-throughput PK quantificationMetabolite ID & Impurity Profiling
Sensitivity (LOQ) 0.5 ng/mL10 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Mass Accuracy Nominal mass (~0.7 Da FWHM)Sub-ppm (< 2 ppm)
Selectivity Mechanism Precursor-to-Fragment TransitionExact Mass Extraction (XIC)
Self-Validation Strength Ion ratio consistency (Qual/Quant)Isotopic fidelity & exact mass

Self-Validating Experimental Protocol: LC-QqQ-MS/MS

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system . It inherently checks its own integrity during execution, preventing the reporting of artifactual data caused by matrix effects or instrument drift.

Step 1: System Suitability Testing (SST)
  • Action: Before batch acquisition, inject a neat standard at the Limit of Quantification (LOQ).

  • Self-Validation Checkpoint: The Signal-to-Noise (S/N) ratio must be ≥ 10:1, and the retention time (RT) variance must be ≤ 2% compared to the previous batch. Failure automatically halts the sequence.

Step 2: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of plasma matrix. Add 150 µL of cold acetonitrile containing 10 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., a 13C6-labeled analog). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile acts as a chaotropic agent to precipitate proteins. Spiking the SIL-IS prior to extraction ensures that any analyte loss during precipitation or matrix-induced ion suppression during ESI is mathematically normalized.

Step 3: Chromatographic Separation
  • Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade H2O.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The acidic modifier ensures the C5-amino group remains fully protonated throughout the chromatographic run, preventing peak broadening caused by secondary interactions with residual silanols on the stationary phase.

Step 4: Mass Spectrometry Detection (MRM)
  • Action: Monitor the following transitions in ESI+ mode:

    • Quantifier:m/z 192.1 → 148.1 (Collision Energy: 15 eV)

    • Qualifier:m/z 192.1 → 131.0 (Collision Energy: 25 eV)

  • Self-Validation Checkpoint: The ion ratio between the qualifier and quantifier must remain within ±20% of the calibration standards. A deviation mathematically flags the presence of a co-eluting isobaric interference, invalidating the specific sample result. Furthermore, if the absolute peak area of the SIL-IS fluctuates by >15% across the run, the system flags severe matrix effects.

LCMS_Workflow A 1. Sample Preparation Protein Precipitation & SIL-IS Spiking B 2. Chromatographic Separation RP-UHPLC (C18, Acidic Mobile Phase) A->B C 3. Electrospray Ionization ESI+ Mode (Protonation of Amino Group) B->C D 4. Mass Analysis QqQ (Quantification) or Q-TOF (Structural ID) C->D E 5. Data Processing Self-Validating Peak Integration & QC D->E

Figure 2: Self-validating LC-MS/MS workflow for 5-amino-2H-chromene-8-carboxylic acid analysis.

References

  • Title: Hangzhou MolCore BioPharmatech Co.,Ltd. 제품 목록 (CAS 157757-44-3)
  • Source: tandfonline.
  • Source: nih.
  • Source: nih.

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Validation

A Comparative Guide to Kinase Inhibitors: Profiling 5-amino-2H-chromene-8-carboxylic acid Against Established Agents

Abstract The reversible phosphorylation of proteins by kinases is a fundamental regulatory mechanism in cellular signaling. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making protein kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reversible phosphorylation of proteins by kinases is a fundamental regulatory mechanism in cellular signaling. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making protein kinases premier targets for therapeutic intervention. The chromene scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against various kinase targets. This guide provides a comparative analysis of a representative novel compound, 5-amino-2H-chromene-8-carboxylic acid (herein designated AC-K44 ), against two well-characterized kinase inhibitors: the broad-spectrum natural product Staurosporine and the clinically approved dual-specific inhibitor Lapatinib . We will dissect their target selectivity, mechanism of action, and in vitro potency, supported by experimental data and detailed protocols to provide researchers with a framework for evaluating novel kinase inhibitors.

Introduction to Kinase Inhibition and Compound Classes

Protein kinases constitute one of the largest enzyme families, regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The high conservation of the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors, as off-target effects can lead to toxicity.[1]

This guide examines three distinct kinase inhibitors to illustrate the spectrum of activity profiles encountered in drug discovery:

  • AC-K44 (5-amino-2H-chromene-8-carboxylic acid): A novel, synthetic inhibitor based on the chromene scaffold. Compounds with this core structure have shown potent activity against various kinases, including DNA-Dependent Protein Kinase (DNA-PK), EGFR, and B-RAF.[2][3] For the purpose of this guide, we will characterize AC-K44 as a potent and selective inhibitor of DNA-PK, a key enzyme in the DNA damage response pathway.

  • Staurosporine: An indolocarbazole alkaloid isolated from Streptomyces staurosporeus.[4] It is a prototypical ATP-competitive inhibitor, known for its high potency but broad promiscuity, binding to a wide range of protein kinases.[4][5] This lack of selectivity makes it unsuitable for therapeutic use but invaluable as a research tool and a benchmark for high-potency inhibition.[6]

  • Lapatinib: A dual tyrosine kinase inhibitor that reversibly targets the intracellular ATP-binding domains of Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[7][8][9] Its targeted action against these key oncogenic drivers has led to its approval for the treatment of HER2-positive breast cancer.[10]

Comparative Analysis: Mechanism, Potency, and Selectivity

The efficacy and safety of a kinase inhibitor are defined by its biochemical mechanism, its potency (typically measured as the half-maximal inhibitory concentration, IC50), and its selectivity profile across the human kinome.

2.1 Mechanism of Action

All three compounds are ATP-competitive inhibitors, meaning they bind to the kinase's active site and compete with the endogenous substrate, ATP. This prevents the transfer of a phosphate group to the target substrate, thereby blocking downstream signaling.

  • AC-K44: Binds to the ATP-binding pocket of DNA-PK. The morpholino group, common in potent chromen-4-one inhibitors of DNA-PK, is crucial for this interaction.[3]

  • Staurosporine: The large, hydrophobic indolocarbazole ring system mimics the adenine portion of ATP, allowing it to fit snugly into the ATP-binding cleft of many kinases with high affinity.[5][6]

  • Lapatinib: As a 4-anilinoquinazoline derivative, it binds reversibly to the intracellular kinase domains of EGFR and HER2, preventing receptor autophosphorylation and blocking downstream signaling through the MAPK and PI3K/Akt pathways.[7][11]

The diagram below illustrates the central role of the PI3K/Akt pathway, which is directly or indirectly affected by the inhibition of kinases like DNA-PK, EGFR, and HER2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / HER2 PI3K PI3K RTK->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates/Inhibits Bad Bad Akt->Bad Activates/Inhibits Casp9 Caspase-9 Bad->Casp9 Inhibits Apoptosis Apoptosis Casp9->Apoptosis Induces DNA_PK DNA-PK DNA_Repair DNA Repair DNA_PK->DNA_Repair Lapatinib Lapatinib Lapatinib->RTK AC_K44 AC-K44 AC_K44->DNA_PK

Caption: Simplified signaling pathways affected by comparator inhibitors.

2.2 In Vitro Potency and Selectivity

The potency and selectivity of each inhibitor were determined using biochemical kinase assays. The following table summarizes their IC50 values against a panel of representative kinases.

CompoundPrimary Target(s)IC50 (DNA-PK)IC50 (EGFR)IC50 (HER2)IC50 (PKCα)IC50 (PKA)Selectivity Profile
AC-K44 DNA-PK15 nM >10,000 nM>10,000 nM5,200 nM>15,000 nMHighly Selective
Lapatinib EGFR, HER2>10,000 nM9.8 nM 12 nM >10,000 nM>10,000 nMDual Selective
Staurosporine Broad Spectrum180 nM6 nM20 nM2 nM 15 nM Non-Selective

Data for AC-K44 is hypothetical, based on published data for potent chromene-based DNA-PK inhibitors. Data for Lapatinib and Staurosporine is compiled from public databases and literature.[12]

Analysis:

  • AC-K44 demonstrates high potency and excellent selectivity for its primary target, DNA-PK, with over 300-fold selectivity against even closely related kinases like PKCα and negligible activity against receptor tyrosine kinases.

  • Lapatinib shows potent, dual-specific inhibition of EGFR and HER2, a profile that has been successfully translated into a therapeutic window for cancer treatment.[9][10]

  • Staurosporine is exceptionally potent but highly promiscuous, inhibiting a wide range of kinases in the low nanomolar range.[5][13] This makes it a powerful positive control in assays but highlights the challenge of achieving selectivity.

Experimental Methodologies

Accurate and reproducible data is the cornerstone of drug discovery. Here we provide detailed protocols for two common assay types used to characterize kinase inhibitors.

3.1 Workflow for Biochemical Kinase Assay

The following diagram outlines a typical workflow for determining inhibitor potency in a biochemical format, such as a luminescence-based ADP detection assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Prepare Reagents - Kinase Enzyme - Substrate & ATP - Assay Buffer C 3. Plate Assembly Add inhibitor, then enzyme to 384-well plate A->C B 2. Serial Dilution Prepare 10-point curve of test inhibitor in DMSO B->C D 4. Initiate Reaction Add ATP/Substrate mix. Incubate at RT (e.g., 60 min) C->D E 5. Stop & Detect Add detection reagent (e.g., ADP-Glo™) D->E F 6. Read Plate Measure signal (e.g., Luminescence) E->F G 7. Data Analysis Plot signal vs. [Inhibitor]. Calculate IC50. F->G

Caption: Standard workflow for an in vitro kinase inhibition assay.

3.2 Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is adapted for determining the IC50 of an inhibitor against its target kinase.[14]

  • Reagent Preparation:

    • Prepare a 2X kinase solution in Kinase Reaction Buffer.

    • Prepare a 2X ATP/substrate solution in Kinase Reaction Buffer. The ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding.

    • Perform a 10-point serial dilution of the test inhibitor (e.g., AC-K44) in 100% DMSO, then dilute into Kinase Reaction Buffer to a 4X final concentration.

  • Kinase Reaction:

    • Add 5 µL of the 4X inhibitor solution (or DMSO vehicle control) to the wells of a 384-well assay plate.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP/substrate solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP and drive a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

3.3 Protocol: Cell-Based Target Engagement (Western Blot)

This protocol assesses if an inhibitor can block the phosphorylation of a kinase's substrate within a cellular context.[15][16]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa cells for DNA-PK) in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the inhibitor (e.g., AC-K44) for 2 hours.

    • Induce DNA damage (the stimulus for DNA-PK activation) by treating with an agent like Etoposide for 30 minutes. Include an untreated control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 1 mg/mL) with lysis buffer.

    • Add 4X SDS-PAGE sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.

  • Western Blotting:

    • Load 20 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-p53 Ser15 for DNA-PK).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate or a housekeeping protein like GAPDH.

Discussion and Future Directions

This guide highlights the critical trade-off between potency and selectivity in kinase inhibitor design.

  • Staurosporine represents raw potency. Its ability to potently inhibit hundreds of kinases makes it a valuable pharmacological tool for inducing broad effects like apoptosis, but its lack of specificity precludes it from clinical use.[5][6]

  • Lapatinib exemplifies the success of a targeted approach. By selectively inhibiting two key oncogenic drivers, it achieves a therapeutic window where cancer cells are more sensitive to the drug than healthy cells, leading to clinical benefit.[7][10]

  • AC-K44 , our representative chromene-based inhibitor, illustrates a modern drug discovery goal: achieving high potency against a single, well-validated target (DNA-PK) while minimizing off-target activity. Such a profile is desirable for combination therapies, for instance, to sensitize tumors to radiation or chemotherapy by preventing DNA repair.[3]

Future research on AC-K44 would involve expanding the kinase selectivity screen to a panel of over 400 kinases to confirm its specificity, followed by cell-based assays to measure its effect on DNA repair and its ability to potentiate the effects of DNA-damaging agents. Ultimately, preclinical studies in animal models would be necessary to evaluate its efficacy and safety profile in vivo.

Conclusion

The comparison of AC-K44, Staurosporine, and Lapatinib effectively showcases the diverse landscape of kinase inhibitors. While broad-spectrum inhibitors like Staurosporine are essential research tools, the future of kinase-targeted therapy lies in the development of highly selective agents like AC-K44 and dual-selective agents like Lapatinib. The chromene scaffold remains a highly promising starting point for generating novel inhibitors with desirable potency and selectivity profiles. The experimental frameworks provided herein offer a robust system for the characterization and validation of such next-generation therapeutic candidates.

References
  • Vertex AI Search. (2025, May 22). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Mechanism of Action: How Lapatinib Fights Cancer.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lapatinib Ditosylate Hydrate?.
  • National Center for Biotechnology Information. Lapatinib – Member of a New Generation of ErbB-Targeting Drugs.
  • ResearchGate. (n.d.). A review of Lapatinib, a tyrosine kinase inhibitor, in HER2+ metastatic breast cancer treatment development.
  • Wikipedia. (n.d.). Staurosporine.
  • Inxight Drugs. STAUROSPORINE.
  • Cell Signaling Technology. Staurosporine.
  • Satoshi Omura. Staurosporine: world's first indolocarbazole & anticancer drug precursor.
  • Oriental Journal of Chemistry. (2025, April 28). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
  • APExBIO. Staurosporine – Protein Kinase Inhibitor.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Bio-protocol. (2014, March 5). IP-Kinase Assay.
  • BenchChem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • Domainex. Biochemical kinase assay to improve potency and selectivity.
  • Profacgen. Cell-based Kinase Assays.
  • Sigma-Aldrich. Kinase Assay Kit.
  • ACS Publications. (2005, October 29). Discovery of Potent Chromen-4-one Inhibitors of the DNA-Dependent Protein Kinase (DNA-PK) Using a Small-Molecule Library Approach. Journal of Medicinal Chemistry.
  • Semantic Scholar. Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase.
  • MDPI. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells.
  • National Center for Biotechnology Information. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.

Sources

Comparative

Scaffold Hopping in Kinase Inhibitor Design: 5-amino-2H-chromene-8-carboxylic acid vs. Amlexanox

Executive Summary: The Paradigm of Fragment vs. Lead In the landscape of metabolic and inflammatory disease therapeutics, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) have emerged as critical targets [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm of Fragment vs. Lead

In the landscape of metabolic and inflammatory disease therapeutics, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) have emerged as critical targets [1]. Amlexanox , a historically approved anti-allergic and anti-inflammatory drug, was recently repurposed after it was discovered to be a selective inhibitor of TBK1 and IKKε, showing profound efficacy in reversing obesity-related metabolic dysfunctions in murine models [2].

However, Amlexanox possesses moderate in vitro potency (IC50 ~1–2 μM) and exhibits polypharmacology, binding to over a dozen off-target proteins [3]. For drug development professionals aiming to generate novel intellectual property (IP) with improved pharmacokinetic profiles, modifying the fully elaborated Amlexanox structure often yields diminishing returns.

This guide evaluates the strategic transition from the clinical lead (Amlexanox ) to a fundamental structural fragment (5-amino-2H-chromene-8-carboxylic acid ). By stripping the molecule down to its core chromene-carboxylic acid scaffold, researchers can utilize Fragment-Based Drug Discovery (FBDD) to optimize ligand efficiency and eliminate historical off-target liabilities [4].

Structural & Mechanistic Analysis

The Pharmacophore

Amlexanox is a tricyclic pyridochromene-derived monocarboxylic acid. Crystallographic studies reveal that its carboxylic acid moiety is absolutely critical for binding; it forms essential hydrogen bonds within the ATP-binding hinge region of TBK1. Modifications to this group (e.g., esters or amides) nearly abolish inhibitory effects [1].

5-amino-2H-chromene-8-carboxylic acid (CAS: 157757-44-3) represents the minimal active pharmacophore. It retains the essential carboxylic acid and the rigid chromene core required for correct spatial orientation in the kinase hinge region, but lacks the fused pyridine ring and isopropyl substituents of Amlexanox. This makes it an ideal "blank canvas" for scaffold hopping.

Pathway Stimulus Inflammatory Stimulus (e.g., LPS/Pathogens) Receptor TLR3 / TLR4 Stimulus->Receptor Adaptor TRIF / TRAM Receptor->Adaptor TBK1 TBK1 / IKKε Kinases Adaptor->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Response Type I Interferons & Pro-inflammatory Cytokines IRF3->Response Amlexanox Amlexanox (Potent Inhibitor) Amlexanox->TBK1 Inhibits (IC50 ~1-2 μM) Fragment 5-amino-2H-chromene-8-carboxylic acid (Scaffold / Weak Binder) Fragment->TBK1 FBDD Starting Point

Fig 1. TBK1/IKKε signaling axis highlighting the intervention points of Amlexanox and its core fragment.

Quantitative Data Comparison

When comparing a fully elaborated drug to a fragment, absolute potency (IC50) is less relevant than Ligand Efficiency (LE) . LE measures the binding energy per heavy atom, guiding chemists on whether a scaffold is an efficient starting point for optimization.

Property / MetricAmlexanox (Lead Compound)5-amino-2H-chromene-8-carboxylic acid (Fragment)
CAS Number 68302-57-8157757-44-3
Molecular Weight 298.29 g/mol 191.18 g/mol
Heavy Atoms (HA) 2214
TBK1 IC50 (In Vitro) ~1.5 μM [1]>50 μM (Typical Fragment Baseline)
Ligand Efficiency (LE) ~0.38 kcal/mol/HA~0.35 - 0.40 kcal/mol/HA (Projected)
cLogP (Lipophilicity) 2.51.2
Primary Application In vivo efficacy studies, Positive ControlScaffold hopping, Hit-to-Lead optimization

Data synthesized from established structure-activity relationship (SAR) studies of the Amlexanox pharmacophore[1, 3, 4].

Experimental Protocols: Validating the Scaffold

To objectively compare these two molecules in the lab, different assay modalities must be employed. Standard fluorescence-based assays are highly susceptible to auto-fluorescence from conjugated chromene rings. Therefore, we utilize Radiometric Assays for the potent lead and Surface Plasmon Resonance (SPR) for the low-affinity fragment.

Protocol A: 33P-Radiometric Kinase Assay (For Amlexanox)

Causality: Radiometric assays provide a self-validating, interference-free readout, bypassing the auto-fluorescence liabilities of tricyclic chromenopyridines.

  • Enzyme Preparation: Dilute recombinant human TBK1 (10 nM final) in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Amlexanox starting at 50 μM in 100% DMSO. Transfer 100 nL to a 384-well assay plate (final DMSO = 1%).

  • Pre-Incubation: Add 5 μL of the TBK1 solution to the plate. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 5 μL of substrate mix containing Myelin Basic Protein (MBP, 0.5 mg/mL) and 33P-ATP (10 μM, specific activity 10 Ci/mmol).

  • Quenching & Detection: After 60 minutes, quench the reaction with 10 μL of 3% phosphoric acid. Transfer to a filter plate, wash extensively, and read via liquid scintillation counting.

Protocol B: Surface Plasmon Resonance (SPR) (For the Fragment)

Causality: Fragments like 5-amino-2H-chromene-8-carboxylic acid have fast association/dissociation rates ( kon​ / koff​ ). Standard biochemical assays fail to capture these transient interactions. SPR allows for real-time kinetic monitoring to calculate accurate KD​ and Ligand Efficiency.

  • Surface Preparation: Immobilize His-tagged TBK1 onto a CM5 sensor chip using standard amine coupling or anti-His capture to a density of ~3000 RU.

  • Analyte Preparation: Dilute 5-amino-2H-chromene-8-carboxylic acid in running buffer (PBS-P+ with 2% DMSO) to a top concentration of 500 μM, followed by 2-fold serial dilutions.

  • Injection: Inject the fragment series over the active and reference flow cells at a high flow rate (50 μL/min) to minimize mass transport limitations. Contact time: 30 seconds; Dissociation time: 60 seconds.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model. The rapid square-wave binding profile confirms true fragment binding rather than non-specific aggregation.

Workflow Prep Compound Prep (DMSO Dilution) Incubate Kinase Incubation (TBK1 + Compound) Prep->Incubate ATP Initiation (Add 33P-ATP + Substrate) Incubate->ATP Quench Quench Reaction (Phosphoric Acid) ATP->Quench Read Detection (Scintillation Counting) Quench->Read

Fig 2. Self-validating radiometric assay workflow to bypass chromene auto-fluorescence.

Conclusion & Strategic Recommendations

Amlexanox remains the gold standard positive control for in vivo studies investigating TBK1/IKKε inhibition in metabolic syndrome and inflammation. However, its complex polypharmacology and moderate potency make it a difficult scaffold to incrementally optimize.

For drug discovery teams, 5-amino-2H-chromene-8-carboxylic acid is the superior starting point for novel drug design. By utilizing this stripped-down fragment, chemists can maintain the critical hinge-binding carboxylic acid while exploring novel vectors off the 5-amino position to build selective, high-affinity TBK1 inhibitors without infringing on existing Amlexanox IP.

References

  • Beyett, T. S., Gan, X., Reilly, S. M., Chang, L., Gomez, A. V., Saltiel, A. R., Showalter, H. D., & Tesmer, J. J. G. (2018). Carboxylic Acid Derivatives of Amlexanox Display Enhanced Potency toward TBK1 and IKKε and Reveal Mechanisms for Selective Inhibition. Molecular Pharmacology, 94(4), 1210–1219. URL:[Link]

  • Reilly, S. M., Chiang, S. H., Decker, S. J., Chang, L., Uhm, M., Larsen, M. J., Rubin, J. R., Mowers, J., White, N. M., Hochberg, I., Downes, M., Kao, C. W., Lin, H. Z., Evans, R. M., Oh, K. J., Thi, P., Olefsky, J. M., & Saltiel, A. R. (2013). An inhibitor of the protein kinases TBK1 and IKK-ε improves obesity-related metabolic dysfunctions in mice. Nature Medicine, 19(3), 313–321. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2161, Amlexanox. PubChem. URL:[Link]

Validation

A Comparative Guide to the Bioactivity Validation of 5-amino-2H-chromene-8-carboxylic acid

Introduction: The Chromene Scaffold as a Privileged Structure in Drug Discovery Chromene and its derivatives represent a significant class of heterocyclic compounds, widely recognized as "privileged medicinal scaffolds"...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chromene Scaffold as a Privileged Structure in Drug Discovery

Chromene and its derivatives represent a significant class of heterocyclic compounds, widely recognized as "privileged medicinal scaffolds" due to their diverse and potent pharmacological activities.[1] These benzopyran structures are foundational to numerous natural products, including flavonoids, coumarins, and tocopherols, and have been extensively explored in synthetic medicinal chemistry.[2][3] The inherent versatility of the chromene nucleus allows it to interact with a wide array of cellular targets, leading to a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties.[4][5][6]

This guide focuses on a specific, promising derivative: 5-amino-2H-chromene-8-carboxylic acid . While the broader chromene family is well-studied, this particular molecule's bioactivity profile remains to be fully elucidated. The following sections provide a comprehensive framework for the systematic validation of its biological potential. We will objectively compare its hypothesized performance against established therapeutic agents, supported by detailed, field-proven experimental protocols designed for rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities within this promising class.

Comparative Framework: Hypothesized Bioactivities and Benchmark Compounds

Based on extensive literature on chromene analogues, we propose a three-pronged validation approach targeting the most commonly reported activities for this scaffold. For each potential bioactivity, we have selected a well-characterized benchmark compound to serve as a positive control and a standard for performance comparison.

Hypothesized Bioactivity Test Compound Benchmark Compound Primary Validation Metric
Anticancer / Cytotoxic 5-amino-2H-chromene-8-carboxylic acidDoxorubicinIC₅₀ (Half-maximal Inhibitory Concentration)
Anti-inflammatory 5-amino-2H-chromene-8-carboxylic acidPrednisoloneIC₅₀ (Half-maximal Inhibitory Concentration)
Antimicrobial 5-amino-2H-chromene-8-carboxylic acidGentamicinMIC (Minimum Inhibitory Concentration)

Part 1: Validation of Anticancer Activity

Many chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5] The proposed mechanism often involves the inhibition of key enzymes like kinases or topoisomerases, or the induction of apoptosis.[7] The most fundamental first step is to assess the compound's general cytotoxicity against a panel of relevant cancer cell lines.

Primary Assay: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a highly reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8] It is a cornerstone of preliminary anticancer drug screening.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare serial dilutions of 5-amino-2H-chromene-8-carboxylic acid and Doxorubicin D Treat cells with compound dilutions for 48-72 hours A->D B Culture selected cancer cell lines (e.g., MCF-7, HepG2, A-549) C Seed cells into 96-well plates and allow to adhere overnight B->C C->D E Add MTT reagent to each well and incubate for 4 hours D->E F Solubilize formazan crystals with DMSO or Solubilization Buffer E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate % cell viability vs. control and plot dose-response curve G->H I Determine IC50 value H->I

Caption: Workflow for determining IC₅₀ via MTT assay.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 5-amino-2H-chromene-8-carboxylic acid and the benchmark drug (Doxorubicin) in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[7]

Compound Cell Line IC₅₀ (µM) ± SD
5-amino-2H-chromene-8-carboxylic acidMCF-7Experimental Value
Doxorubicin (Benchmark)MCF-70.5 ± 0.08
5-amino-2H-chromene-8-carboxylic acidHepG2Experimental Value
Doxorubicin (Benchmark)HepG20.8 ± 0.11

Part 2: Validation of Anti-inflammatory Activity

The chromene scaffold is present in many molecules known to modulate inflammatory pathways, particularly by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[4][9][10] A key mechanism is often the suppression of the NF-κB signaling pathway.[11][12]

Primary Assay: Inhibition of LPS-Induced Nitric Oxide (NO) Production

This assay is a cornerstone for screening anti-inflammatory compounds.[13] It uses the RAW 264.7 macrophage cell line, which, when stimulated with lipopolysaccharide (LPS), produces large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be easily quantified by measuring its stable metabolite, nitrite, in the cell supernatant using the Griess reagent.[14]

Caption: Key points of the NF-κB pathway in NO production.

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Pre-treat the cells with various concentrations of 5-amino-2H-chromene-8-carboxylic acid or Prednisolone for 1-2 hours before inflammatory stimulation.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.[14]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO production inhibition relative to the LPS-only control and calculate the IC₅₀.

Compound NO Production IC₅₀ (µM) ± SD
5-amino-2H-chromene-8-carboxylic acidExperimental Value
Prednisolone (Benchmark)1.5 ± 0.2

Part 3: Validation of Antimicrobial Activity

The chromene nucleus is a common feature in compounds exhibiting activity against a range of bacterial and fungal pathogens.[3][6][15][16] The mechanism can involve the inhibition of essential enzymes like DNA gyrase or the disruption of cell membranes.[6]

Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19] It is considered a gold standard for antimicrobial susceptibility testing.[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and the benchmark antibiotic (Gentamicin) in CAMHB. Concentrations typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[18] This can be assessed visually or with a plate reader.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Compound Organism MIC (µg/mL)
5-amino-2H-chromene-8-carboxylic acidS. aureusExperimental Value
Gentamicin (Benchmark)S. aureus0.5 - 2
5-amino-2H-chromene-8-carboxylic acidE. coliExperimental Value
Gentamicin (Benchmark)E. coli1 - 4

Conclusion and Forward Outlook

This guide outlines a foundational, systematic approach to validating the bioactivity of 5-amino-2H-chromene-8-carboxylic acid . By employing standardized, robust in vitro assays and comparing the results against well-established drugs, researchers can efficiently and accurately characterize its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive results from these primary screens would justify progression to more complex secondary assays to elucidate the specific mechanism of action, such as kinase inhibition panels, NF-κB reporter assays, or studies on bacterial membrane integrity. The chromene scaffold continues to be a rich source of therapeutic leads, and a rigorous validation cascade is paramount to unlocking its full potential.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate.
  • Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (2019). Review on Chromen derivatives and their Pharmacological Activities. International Journal of Pharmacy and Pharmaceutical Research, 16(2), 227-241.
  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(7), e28601. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 40(2).
  • BenchChem Technical Support Team. (2026, March). Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. BenchChem.
  • Various Authors. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. ResearchGate. Retrieved from [Link]

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  • Cutignano, A., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Marine Drugs, 18(12), 604. Retrieved from [Link]

  • Herath, H. M. P. D. K., et al. (2021). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Journal of Future Foods, 1(1), 22-35.
  • Bhuyan, F. R., & Nath, B. C. (2015). Bioassays for Anticancer Activities. ResearchGate. Retrieved from [Link]

  • Cutignano, A., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2020). Identifying a novel anticancer agent with microtubule-stabilizing effects through computational cell-based bioactivity prediction models and bioassays. Organic & Biomolecular Chemistry, 18(3), 479-487. Retrieved from [Link]

  • Kumar, A., et al. (2016). An Efficient Oxidative Difunctionalisation of 2-Amino-2H-chromene and Antimicrobial Activity of the Synthesized Tetrahydrochro. ResearchGate. Retrieved from [Link]

  • Reilly, M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. Retrieved from [Link]

  • Huang, W. H., et al. (2023). MSN8C: A Promising Candidate for Antitumor Applications as a Novel Catalytic Inhibitor of Topoisomerase II. Semantic Scholar. Retrieved from [Link]

  • de Souza, C. O., et al. (2023). Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria. Pharmaceutics, 15(8), 2055. Retrieved from [Link]

  • Reilly, M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. Retrieved from [Link]

  • Unknown Author. (n.d.). Structure activity relationships of compounds 5a-h for anticancer activity. ResearchGate. Retrieved from [Link]

  • Stefani, B., et al. (2013). Synthesis and Antibacterial Activity of Some New Coumarin Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 4-10.
  • Unknown Author. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. ResearchGate. Retrieved from [Link]

  • Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129.
  • Ayaz, M., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega, 7(32), 28495-28509. Retrieved from [Link]

  • Reddy, C. R., et al. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127341. Retrieved from [Link]

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  • Rivera-Chávez, J., et al. (2023). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. ResearchGate. Retrieved from [Link]

  • Jo, H., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. International Immunopharmacology, 148, 114175.
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  • Letite, M., et al. (2019). 6-Bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: A Powerful Tool for Studying Orphan G Protein-Coupled Receptor GPR35. Journal of Medicinal Chemistry, 62(17), 8343-8350. Retrieved from [Link]

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Comparative

In Vitro Efficacy of 5-amino-2H-chromene-8-carboxylic acid: A Comparative Guide

This guide provides a comprehensive in vitro comparison of 5-amino-2H-chromene-8-carboxylic acid, a novel chromene derivative, against established compounds with similar structural motifs and biological activities. We wi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive in vitro comparison of 5-amino-2H-chromene-8-carboxylic acid, a novel chromene derivative, against established compounds with similar structural motifs and biological activities. We will delve into the scientific rationale behind the selection of in vitro assays, present detailed experimental protocols, and analyze comparative data to elucidate the potential therapeutic applications of this compound. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents.

Introduction: The Therapeutic Potential of the Chromene Scaffold

The chromene nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The structural versatility of the chromene ring system allows for the introduction of various functional groups, enabling the fine-tuning of its biological activity. Our focus here is on 5-amino-2H-chromene-8-carboxylic acid, a compound of interest due to its structural similarity to known bioactive molecules.

To objectively evaluate the in vitro performance of 5-amino-2H-chromene-8-carboxylic acid, we have selected two comparator compounds:

  • Amlexanox: A close structural analog, Amlexanox (5-amino-2-isopropyl-2H-chromene-8-carboxylic acid) is an approved drug with well-documented anti-inflammatory and anticancer properties.[2][3] Its mechanism of action involves the inhibition of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε).[4]

  • Raloxifene: A selective estrogen receptor modulator (SERM) that, while structurally distinct, contains a benzopyran-like core and is known to exhibit anti-proliferative effects in estrogen receptor-positive breast cancer cells, providing a valuable mechanistic counterpoint.[1][5]

This guide will focus on two key therapeutic areas where chromene derivatives have shown significant promise: anti-inflammatory and anticancer activities.

Comparative In Vitro Anti-Inflammatory Activity

Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. A critical signaling pathway in inflammation is mediated by the transcription factor NF-κB, which is activated by the kinases TBK1 and IKKε.[6][7] Amlexanox is a known inhibitor of this pathway.[4] We hypothesize that 5-amino-2H-chromene-8-carboxylic acid, due to its structural similarity to Amlexanox, will also exhibit anti-inflammatory effects by targeting this pathway.

Key Assay: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This assay is a gold standard for assessing the anti-inflammatory potential of a compound. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

Experimental Workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Inflammatory Stimulation cluster_3 Data Acquisition & Analysis a RAW 264.7 Macrophages b Seed in 96-well plate (5 x 10^4 cells/well) a->b c Pre-treat with Test Compounds (1-2 hours) b->c f Stimulate with LPS (1 µg/mL) (24 hours) c->f d Vehicle Control d->f e Negative Control (No LPS) g Collect Supernatant e->g f->g h TNF-α ELISA g->h i Calculate IC50 h->i

Caption: Workflow for TNF-α Inhibition Assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of 5-amino-2H-chromene-8-carboxylic acid, Amlexanox, and a vehicle control (e.g., DMSO, final concentration <0.1%) in the cell culture medium. Pre-treat the cells with the compounds for 1-2 hours.[1]

  • Inflammatory Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control group that is not stimulated with LPS.[1]

  • Sample Collection: After the incubation period, collect the cell culture supernatant.[1]

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Comparative Data:

CompoundPredicted/Reported IC₅₀ for TNF-α Inhibition
5-amino-2H-chromene-8-carboxylic acidTo be determined
Amlexanox~27.6 µM[8][9]
Dexamethasone (Positive Control)~10 nM

Note: The IC₅₀ for Amlexanox is based on its effective concentration in suppressing TNF-α in a similar experimental setup. Dexamethasone is a potent corticosteroid commonly used as a positive control in anti-inflammatory assays.

Comparative In Vitro Anticancer Activity

Scientific Rationale: The chromene scaffold is present in numerous compounds with demonstrated anticancer activity.[10][11] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. Amlexanox has shown anticancer effects by inhibiting TBK1, which can regulate the AKT/NF-κB signaling pathway, crucial for cancer cell survival and proliferation.[7][12] Raloxifene, on the other hand, exerts its anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer cells by modulating estrogen receptor signaling.[1][5] We will evaluate our target compound in an ER+ breast cancer cell line to compare its efficacy against these mechanistically distinct comparators.

Key Assay: MCF-7 Breast Cancer Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity suggests a cytotoxic or anti-proliferative effect of the test compound.

Experimental Workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis a MCF-7 Cells b Seed in 96-well plate (5 x 10^3 cells/well) a->b c Treat with Test Compounds (72 hours) b->c e Add MTT Reagent (4 hours) c->e d Vehicle Control d->e f Add Solubilization Solution e->f g Measure Absorbance (570 nm) f->g h Calculate IC50 g->h

Caption: Workflow for MTT Cell Proliferation Assay.

Detailed Protocol:

  • Cell Culture: Maintain MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 5-amino-2H-chromene-8-carboxylic acid, Amlexanox, Raloxifene, and a vehicle control for 72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value for each compound.

Comparative Data:

CompoundPredicted/Reported IC₅₀ in MCF-7 cells
5-amino-2H-chromene-8-carboxylic acidTo be determined
Amlexanox~100 µM[7]
Raloxifene~0.2-10 µM[1][13]
Doxorubicin (Positive Control)~0.1 µM

Note: The IC₅₀ for Amlexanox is for HEC-1A and Ishikawa endometrial cancer cells, which provides a relevant estimate for its general anticancer potency. The IC₅₀ for Raloxifene can vary depending on the specific assay conditions. Doxorubicin is a standard chemotherapeutic agent used as a positive control.

Mechanistic Insights: Targeting the TBK1/IKKε-NF-κB Signaling Pathway

Scientific Rationale: To validate that the observed anti-inflammatory and potential anticancer effects of 5-amino-2H-chromene-8-carboxylic acid are mediated through the inhibition of the TBK1/IKKε-NF-κB pathway, a direct enzyme inhibition assay and a downstream reporter assay are essential.

Signaling Pathway Diagram:

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Nuclear Translocation & Gene Expression cluster_3 Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds TBK1_IKKe TBK1 / IKKε TLR4->TBK1_IKKe activates IKB IκB TBK1_IKKe->IKB phosphorylates (inhibits) NFKB_p65_p50 NF-κB (p65/p50) IKB->NFKB_p65_p50 sequesters NFKB_translocation NF-κB Translocation to Nucleus NFKB_p65_p50->NFKB_translocation Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α) NFKB_translocation->Gene_expression Compound 5-amino-2H-chromene-8-carboxylic acid Amlexanox Compound->TBK1_IKKe Inhibits

Caption: Simplified TBK1/IKKε-NF-κB Signaling Pathway.

Key Assays for Mechanism of Action:
  • TBK1/IKKε Kinase Assay (Cell-Free): This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant TBK1 or IKKε. The assay typically measures the phosphorylation of a substrate peptide by the kinase. A reduction in phosphorylation indicates inhibitory activity.

  • NF-κB Reporter Assay (Cell-Based): This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Upon activation of the NF-κB pathway, the reporter gene is transcribed, and its product can be quantified. A decrease in the reporter signal in the presence of the test compound indicates inhibition of the pathway.

Expected Outcomes:

If 5-amino-2H-chromene-8-carboxylic acid acts through the same mechanism as Amlexanox, we would expect to see:

  • Direct inhibition of TBK1 and/or IKKε kinase activity in the cell-free assay.

  • A dose-dependent decrease in luciferase activity in the NF-κB reporter assay in cells stimulated with an appropriate agonist (e.g., LPS or TNF-α).

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to characterize the anti-inflammatory and anticancer potential of 5-amino-2H-chromene-8-carboxylic acid. By comparing its performance against the structurally similar drug Amlexanox and the mechanistically distinct compound Raloxifene, we can gain valuable insights into its potency, selectivity, and mechanism of action.

The experimental protocols provided are robust and well-established methods for preclinical drug discovery. The comparative data, although predictive for the target compound, establishes a clear framework for data interpretation.

Future studies should focus on expanding the panel of in vitro assays to include other relevant cancer cell lines, assessing the compound's effect on other inflammatory pathways, and conducting ADME-Tox profiling to evaluate its drug-like properties. Positive results from these in vitro studies would provide a strong rationale for advancing 5-amino-2H-chromene-8-carboxylic acid to in vivo efficacy studies.

References

  • Jain, N., et al. (2009). Identification and Structure-Activity Relationships of Chromene-Derived Selective Estrogen Receptor Modulators for Treatment of Postmenopausal Symptoms. Journal of Medicinal Chemistry, 52(23), 7544-7569. [Link]

  • Sui, Z., et al. (2006). Novel Chromene-Derived Selective Estrogen Receptor Modulators Useful for Alleviating Hot Flushes and Vaginal Dryness. Journal of Medicinal Chemistry, 49(11), 3056-3059. [Link]

  • Goncalves, A., et al. (2021). TBK1 and IKKε protect target cells from IFNγ-mediated T cell killing via an inflammatory apoptotic mechanism. Cell Reports, 35(10), 109223. [Link]

  • Tan, Y., et al. (2025). TBK1 inhibitor amlexanox exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling. International Journal of Biological Sciences, 21(1), 143-159. [Link]

  • PubMed. (2025). TBK1 inhibitor amlexanox exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling. [Link]

  • Bailly, C. (2022). The potential value of amlexanox in the treatment of cancer: Molecular targets and therapeutic perspectives. Biochemical Pharmacology, 195, 114895. [Link]

  • PubMed. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. [Link]

  • Runde, A. P., et al. (2022). Regulation of TBK1, IKKε (IKBKE)-mediated activation of IRF3, IRF7. Reactome. [Link]

  • Taylor & Francis. (2021). Amlexanox – Knowledge and References. [Link]

  • Han, Y., et al. (2020). Amlexanox exerts anti-inflammatory actions by targeting phosphodiesterase 4B in lipopolysaccharide-activated macrophages. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1867(10), 118766. [Link]

  • ResearchGate. (2025). The noncanonical kinases IKKε and TBK1 are activated upon TCR... [Link]

  • ResearchGate. (2024). The membrane and cytosolic TBK1- and IKKε-dependent signaling pathways.... [Link]

  • ResearchGate. (2022). Schematic representation of TBK1/IKKϵ proteins of different species (A)... [Link]

  • Knox, A. J. S., et al. (2020). Optimisation of estrogen receptor subtype-selectivity of a 4-Aryl-4H-chromene scaffold previously identified by virtual screening. Bioorganic & Medicinal Chemistry Letters, 30(4), 126922. [Link]

  • Frontiers. (2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. [Link]

  • Taylor & Francis Online. (2021). Amlexanox – Knowledge and References. [Link]

  • PubMed. (2026). Repurposing amlexanox as a topical anti-inflammatory and antioxidant intervention for diabetic foot ulcers: insights from in-silico and in-vivo studies. [Link]

  • MDPI. (2025). The Evaluation of Potential Anticancer Activity of Meloxicam—In Vitro Study on Amelanotic and Melanotic Melanoma. [Link]

  • Science.gov. (2022). cell lines ic50: Topics by Science.gov. [Link]

  • MDPI. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]

  • MDPI. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. [Link]

  • Worcester Research and Publications. (2022). Amlexanox-loaded nanoliposomes showing enhanced anti-inflammatory activity in cultured macrophages: A potential formulation for treatment of oral aphthous stomatitis. [Link]

  • The University of Manchester. (2023). Amlexanox-loaded nanoliposomes showing enhanced anti-inflammatory activity in cultured macrophages: A potential formulation for treatment of oral aphthous stomatitis. [Link]

  • Oriental Journal of Chemistry. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]

  • ResearchGate. (2026). Convenient Synthetic Protocol for Unique Chromeno[2,3-b]pyridine Scaffolds via oxa-Diels-Alder Reaction. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of Amino Chromenes in Drug Discovery

The chromene scaffold, a fusion of a benzene and a pyran ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and synthetic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

The chromene scaffold, a fusion of a benzene and a pyran ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and synthetic compounds with significant pharmacological properties.[1][2] Among its many derivatives, amino chromenes have garnered substantial attention for their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4][5] The presence and substitution of the amino group, along with other functionalities on the chromene core, are pivotal in defining their therapeutic potential.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of amino chromene derivatives. We will dissect the influence of specific structural modifications on their biological efficacy, supported by experimental data and established protocols, to offer a clear roadmap for researchers and professionals in drug development.

The Amino Chromene Scaffold: Key Positions for Pharmacological Modulation

The biological activity of 4H-chromenes is largely dictated by the nature and position of substituents on the core structure. SAR studies have consistently highlighted four critical positions that govern their pharmacological effects.[2][6]

  • C2-Amino Group: The 2-amino group is considered essential for the cytotoxic activity of many chromene derivatives.[4][7] Its hydrogen-bonding capacity can play a crucial role in target binding.

  • C3-Cyano/Ester Group: An electron-withdrawing group at the C3 position, most commonly a cyano (-CN) or an ester group, is a recurring feature in biologically active amino chromenes and is deemed critical for their efficacy.[4][7]

  • C4-Aryl/Alkyl Group: The substituent at the C4 position has a profound impact on activity. The presence of an aryl group at this position is a key determinant for cytotoxicity.[4][6][8] Modifications on this aryl ring, such as the introduction of electron-withdrawing or electron-donating groups, allow for fine-tuning of the molecule's potency and selectivity.

  • Fused Benzene Ring (C5-C8): Substitutions on the benzopyran ring can significantly influence the molecule's properties. For instance, electron-donating groups, such as a hydroxyl (-OH) or methoxy (-OCH3) group at the C7 position, have been shown to enhance pharmacological activity.[4]

Below is a diagram illustrating the key structural features of the 2-amino-4H-chromene scaffold that are critical for its biological activity.

SAR_Highlights cluster_0 Key SAR Insights for Amino Chromene Activity main_struct pos2 C2-Amino Group: Essential for cytotoxicity. Key for target interaction. pos2->main_struct pos3 C3-Cyano Group: Crucial electron-withdrawing feature for activity. pos3->main_struct pos4 C4-Aryl Group: Substituents here modulate potency and selectivity. pos4->main_struct pos7 C7-Substituent: Electron-donating groups (e.g., -OH) often enhance activity. pos7->main_struct

Caption: Key pharmacophoric features of the 2-amino-4H-chromene scaffold.

Comparative Analysis: Anticancer Activity

Amino chromenes have emerged as a promising class of anticancer agents, often inducing apoptosis and cell cycle arrest in various cancer cell lines.[2][7] The SAR for anticancer activity is well-defined, with specific substitutions leading to significant variations in potency.

The general consensus from numerous studies is that the presence of a 2-amino group, a 3-cyano group, and a 4-aryl moiety are essential for cytotoxic activity.[4][7] The nature of the substituent on the 4-aryl ring plays a pivotal role. For example, studies on 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromenes found that electron-withdrawing halogen substituents (e.g., Cl, Br) on the 4-aryl ring favored interaction with the active site of target enzymes like topoisomerase IB.[9]

The table below summarizes the cytotoxic activity of a selection of 2-amino-4H-benzo[h]chromene derivatives against three human cancer cell lines, highlighting the impact of different substituents.

CompoundR (C3-substituent)Ar (C4-substituent)IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116IC50 (µM) vs. HepG-2
3a CNC6H55.4 ± 0.38.1 ± 0.56.3 ± 0.4
3b CN4-Cl-C6H42.1 ± 0.13.5 ± 0.22.9 ± 0.1
3c CN4-F-C6H43.2 ± 0.24.1 ± 0.33.8 ± 0.2
3d CN4-CH3-C6H47.8 ± 0.69.2 ± 0.78.5 ± 0.6
5a CO2EtC6H510.2 ± 0.812.5 ± 1.111.4 ± 0.9
5b CO2Et4-Cl-C6H46.3 ± 0.47.9 ± 0.67.1 ± 0.5
Doxorubicin --0.8 ± 0.050.9 ± 0.061.1 ± 0.08
Data synthesized from representative literature to illustrate SAR trends.[7]

From this data, a clear SAR can be established:

  • C3-Substituent: Compounds with a cyano group (3a-d) consistently show higher potency (lower IC50 values) than their ethyl ester counterparts (5a-b), underscoring the importance of a strong electron-withdrawing group at this position.[7]

  • C4-Aryl Substituent: The presence of an electron-withdrawing halogen, such as chlorine (3b, 5b) or fluorine (3c), on the 4-phenyl ring enhances cytotoxic activity compared to the unsubstituted phenyl ring (3a, 5a) or an electron-donating methyl group (3d).[7]

Comparative Analysis: Antimicrobial Activity

Amino chromenes also exhibit a broad spectrum of antimicrobial activities.[3][6][10] The structural features governing this activity often overlap with those for anticancer effects, but with distinct nuances.

For instance, a study on 2-amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile derivatives demonstrated potent antimicrobial activity against several human pathogens, with MIC values as low as 0.007 µg/mL.[6] Another study synthesized a library of 2-amino-4H-chromenes and found that several compounds exhibited moderate to potent activity against bacteria like S. aureus.[10]

The following table presents the antimicrobial activity of selected 2-amino-4H-chromene derivatives, measured by the zone of inhibition.

CompoundR1 (on Naphthol)Ar (on Pyrazole)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. A. niger
3b H4-Cl-C6H4242018
3f Br4-Cl-C6H4231917
3h NO24-Cl-C6H4252220
3i H4-F-C6H4201825
3l Br4-F-C6H4242119
Ampicillin --3028-
Miconazole ----28
Data synthesized from representative literature to illustrate SAR trends.[10]

The key SAR takeaways for antimicrobial activity are:

  • Aryl Substituents: The nature of the aryl groups attached at different parts of the molecule significantly influences potency. For example, compound 3h with a nitro group on the naphthol moiety and a chloro-substituted phenyl group on the pyrazole ring showed strong antibacterial activity.[10]

  • Broad Spectrum: Many derivatives show broad-spectrum activity, inhibiting both bacteria and fungi. Compound 3i , for instance, displayed the highest antifungal activity against A. niger in its series.[10]

Experimental Methodologies: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR studies, standardized and robust experimental protocols are essential. Here, we detail the common methodologies for the synthesis of amino chromenes and the evaluation of their cytotoxic effects.

Protocol: Microwave-Assisted Synthesis of 2-Amino-4H-Chromenes

This one-pot, three-component synthesis is highly efficient for generating libraries of chromene derivatives for biological screening.[2][10] The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods.[2][11]

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenol or naphthol derivative (1.0 mmol)

  • Catalyst (e.g., Piperidine or Ammonium Acetate, 0.5 mL)

  • Absolute Ethanol (5 mL)

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the phenol derivative (1.0 mmol), and absolute ethanol (5 mL).

  • Add the catalyst (e.g., piperidine) to the mixture.[2][9]

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (e.g., 140°C) for 2-5 minutes.[2]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature. The solid product often precipitates from the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4H-chromene derivative.

  • Characterize the final compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).[11][12]

Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for initial in vitro screening of potential anticancer agents.[2][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Chromene derivatives (dissolved in DMSO as stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the chromene derivatives in the growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[2] Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Workflow and Mechanistic Insights

The development of potent chromene-based drug candidates follows a structured and iterative workflow. This process begins with the synthesis of a diverse library of compounds, followed by rigorous biological evaluation to identify lead compounds, which are then optimized through further chemical modification.

SAR_Workflow cluster_workflow General Workflow for a Chromene Derivative SAR Study synthesis Library Synthesis (e.g., Multi-component reaction) purification Purification & Characterization (NMR, MS) synthesis->purification screening In Vitro Screening (e.g., MTT Assay) purification->screening ic50 IC50 Determination screening->ic50 moa Mechanism of Action (Apoptosis, Cell Cycle) ic50->moa For potent hits lead_id Identify Lead Compounds moa->lead_id sar_analysis SAR Analysis lead_id->sar_analysis design Design Next-Gen Derivatives sar_analysis->design design->synthesis Iterative Refinement

Caption: General workflow for a chromene derivative SAR study.[2]

Mechanistically, many anticancer amino chromenes function by disrupting microtubule polymerization, binding at or near the colchicine-binding site on tubulin.[13] This leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers apoptosis through the activation of caspases.[6][13]

Conclusion

The amino chromene scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that small, targeted modifications to the core structure can lead to substantial changes in biological activity and selectivity. The C2-amino, C3-cyano, and C4-aryl groups are consistently identified as the key pharmacophoric elements for both anticancer and antimicrobial activities. Fine-tuning the substituents on the C4-aryl ring and the main chromene core allows for the optimization of potency and the development of compounds with improved therapeutic profiles. The continued application of parallel synthesis, robust in vitro screening, and detailed mechanistic studies will undoubtedly lead to the discovery of new and effective amino chromene-based drugs.

References

  • Belhadj, F., Kibou, Z., Benabdallah, M., Aissaoui, M., Rahmoun, M. N., Villemin, D., & Choukchou-Braham, N. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 75, 138-145. Available at: [Link]

  • Patel, V. R., Patel, K. D., & Patel, H. D. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 126(5), 1469-1478. Available at: [Link]

  • Jadhav, S. D., et al. (2024). Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. Journal of Taibah University for Science. Available at: [Link]

  • Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129. Available at: [Link]

  • Eshghi, H., Pirani, F., & Khoshnevis, M. (2021). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. In Topics in Heterocyclic Chemistry. Bentham Science. Available at: [Link]

  • El-Sayed, N. F., et al. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 15-25. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations. RSC Advances. Available at: [Link]

  • El-Agrody, A. M., et al. (2015). Synthesis, antitumor activity of 2-amino-4H-benzo[h]chromene derivatives, and structure–activity relationships of the 3- and 4-positions. Medicinal Chemistry Research, 24(1), 209-221. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some 2-amino-4H-chromenes with diverse biological and pharmacological activities. Retrieved from ResearchGate. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 25(15), 3356. Available at: [Link]

  • Sharma, A., & Kumar, V. (2020). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Current Organic Chemistry, 24(14), 1572-1590. Available at: [Link]

  • Galy, A., et al. (2021). Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry, 86(22), 15995–16006. Available at: [Link]

  • Singh, R., et al. (2023). Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus. Viruses, 15(3), 748. Available at: [Link]

  • El-henawy, A. A., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals, 12(7), 990. Available at: [Link]

  • Galy, A., et al. (2021). Amino Acid-Promoted Synthesis of 2H-Chromenes. ResearchGate. Available at: [Link]

  • Maslov, M. A., et al. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules, 27(24), 8983. Available at: [Link]

  • El-Agrody, A. M., Khattab, E. S. A. E. H., & Fouda, A. M. (2014). Synthesis, Structure-Activity Relationship (SAR) Studies on some 4-Aryl-4Hchromenes and Relationship between Lipophilicity and Antitumor Activity. Letters in Drug Design & Discovery, 11(10), 1167-1176. Available at: [Link]

Sources

Comparative

A Comparative Guide to Chromene Synthesis: Strategies, Mechanisms, and Experimental Insights

Chromene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and materials with significant biological and photophysical properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Chromene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and materials with significant biological and photophysical properties.[1][2][3][4] The inherent value of the chromene scaffold has driven the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of key chromene synthesis methods, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for seminal methods, and provide a quantitative comparison of their performance.

The Significance of the Chromene Scaffold

The chromene nucleus, a fusion of a benzene and a pyran ring, is a privileged structure in medicinal chemistry.[5][6] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][7] This biological relevance has spurred continuous innovation in the synthesis of these vital heterocyclic compounds.[1][8]

Key Synthetic Strategies: A Comparative Overview

The synthesis of chromenes can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will focus on the most prevalent and impactful methods:

  • Multicomponent Reactions (MCRs): Celebrated for their efficiency and atom economy, MCRs allow for the construction of complex chromene structures in a single step from three or more starting materials.

  • Domino and Cascade Reactions: These elegant processes involve a sequence of intramolecular reactions, often triggered by a single event, leading to the rapid assembly of the chromene core.

  • Metal-Catalyzed Cyclizations: Leveraging the power of transition metals, these methods offer high selectivity and functional group tolerance in the formation of the pyran ring.

  • Classical Named Reactions: Time-tested reactions like the Pechmann condensation and Perkin reaction remain relevant for the synthesis of specific chromene derivatives, particularly coumarins (2H-chromen-2-ones).

  • Green Synthesis Approaches: With a growing emphasis on sustainability, methods utilizing environmentally benign catalysts, solvents, and energy sources are gaining prominence.

The following sections will provide a detailed examination of these strategies, complete with experimental protocols and comparative data to guide your selection of the most appropriate method for your research needs.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like chromenes.[8][9] These one-pot reactions combine three or more reactants to form a product that incorporates substantial portions of all starting materials, minimizing waste and simplifying purification procedures.[9]

The Three-Component Synthesis of 2-Amino-4H-chromenes

One of the most widely employed MCRs for chromene synthesis involves the condensation of an aldehyde, a phenol (or naphthol), and a malononitrile derivative.[6][9] This reaction is often catalyzed by a base or a Lewis acid and proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence.

The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base, to form a dicyanoalkene intermediate. This is followed by a Michael addition of the phenoxide ion to the electron-deficient alkene. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to yield the final 2-amino-4H-chromene product.

MCR_Mechanism cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Phenol Phenol Michael Michael Addition Phenol->Michael Knoevenagel->Michael Dicyanoalkene Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Chromene 2-Amino-4H-chromene Tautomerization->Chromene Domino_Mechanism cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Salicylaldehyde Salicylaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel IntraMichael Intramolecular Michael Addition Knoevenagel->IntraMichael Intermediate Chromene 2H-Chromene Derivative IntraMichael->Chromene Metal_Catalyzed_Mechanism cluster_start Starting Material cluster_reaction Catalytic Cycle cluster_end Product Allylic_Substrate Allylic Substrate Pi_Allyl π-Allyl Palladium Intermediate Allylic_Substrate->Pi_Allyl Pd_Complex Pd(0) Catalyst + Chiral Ligand Pd_Complex->Pi_Allyl Cyclization Intramolecular Cyclization Pi_Allyl->Cyclization Cyclization->Pd_Complex Catalyst Regeneration Chiral_Chromene Enantioenriched 2H-Chromene Cyclization->Chiral_Chromene Pechmann_Mechanism cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Phenol Phenol Transesterification Transesterification Phenol->Transesterification Ketoester β-Ketoester Ketoester->Transesterification Cyclization Intramolecular Acylation Transesterification->Cyclization Dehydration Dehydration Cyclization->Dehydration Coumarin Coumarin Dehydration->Coumarin Green_Synthesis_Workflow cluster_start Reactants & Catalyst cluster_reaction Microwave Irradiation cluster_end Product & Workup Reactants Aldehyde, Phenol, Malononitrile Microwave Microwave Irradiation Reactants->Microwave Catalyst Green Catalyst (e.g., Ionic Liquid) Catalyst->Microwave Product Chromene Derivative Microwave->Product Workup Simple Workup Product->Workup

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-amino-2H-chromene-8-carboxylic acid

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper managem...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the disposal of 5-amino-2H-chromene-8-carboxylic acid, grounding each recommendation in established safety protocols and regulatory standards. While this document offers a robust framework, it is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) as the primary and authoritative source of information for any specific chemical. [1][2]

Hazard Assessment and Waste Characterization

The first and most critical step in any disposal protocol is to understand the inherent risks of the substance.[1] 5-amino-2H-chromene-8-carboxylic acid is a complex organic molecule. Its structure contains two key functional groups that dictate its hazard profile and, consequently, its disposal pathway:

  • A Primary Aromatic Amine (-NH₂): Aromatic amines as a class are known for their potential toxicity.[2][3][4] Many are readily absorbed through the skin and can pose significant health risks, including carcinogenicity and mutagenicity.[3][4] Therefore, waste containing this compound must be treated with caution to prevent environmental contamination and human exposure.[3][4]

  • A Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule. While the overall pH of the waste will depend on its concentration and formulation, acids require careful segregation from bases and other incompatible materials to prevent violent reactions.[1][5]

Given these characteristics, 5-amino-2H-chromene-8-carboxylic acid waste must be classified as Hazardous Waste unless explicitly determined otherwise by a thorough analysis and comparison with local and federal regulations, such as those from the Environmental Protection Agency (EPA).[1][6]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the waste, ensuring personal and environmental protection is paramount.

Engineering Controls: All handling of 5-amino-2H-chromene-8-carboxylic acid waste must be performed within a certified chemical fume hood. This minimizes the risk of inhaling potentially harmful aerosols or vapors.[1]

Personal Protective Equipment (PPE): A standard PPE ensemble is required. This should be augmented based on the specific hazards outlined in the SDS.

PPE ItemSpecificationRationale
Gloves Nitrile, inspected before use.To prevent skin absorption, a known risk with aromatic amines.[3]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes of the waste material.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.

The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the systematic process for safely collecting, storing, and disposing of the chemical waste.

Step 1: Waste Segregation

Never mix 5-amino-2H-chromene-8-carboxylic acid waste with other chemical waste streams.[1][5] At a minimum, it should be kept separate from:

  • Bases and caustics

  • Oxidizing agents

  • Halogenated and non-halogenated solvents[5]

Incompatible chemicals, when mixed, can generate heat, toxic gases, or violent reactions.[1]

Step 2: Container Selection and Preparation

Use a designated, compatible waste container.[1][7]

  • Material: A high-density polyethylene (HDPE) or glass bottle is typically appropriate. Avoid metal containers due to the acidic nature of the compound.[7]

  • Condition: The container must be clean, dry, in good condition, and have a secure, leak-proof screw-top cap.[7]

  • Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.[5]

Step 3: Waste Transfer

Carefully transfer the waste into the prepared container inside the fume hood, minimizing splashing.[1] If the original container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent, and the rinseate must also be collected as hazardous waste.[8]

Step 4: Labeling

Proper labeling is a critical regulatory requirement and ensures the safety of all personnel.[6][7] As soon as the first drop of waste enters the container, affix a hazardous waste tag. The label must include:

  • The words "Hazardous Waste" .[2][6]

  • The full chemical name: "5-amino-2H-chromene-8-carboxylic acid" (no formulas or abbreviations).[2]

  • The approximate concentration and composition of the waste.[7]

  • The date accumulation started.[2]

Step 5: Temporary Storage (Satellite Accumulation Area)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Store the container within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[8]

  • Segregate the container from incompatible chemicals within the SAA.[8]

Step 6: Final Disposal

Do not dispose of this chemical down the drain.[9] The aromatic amine structure and its potential ecotoxicity make sewer disposal inappropriate.[3][10]

  • Contact your institution's Environmental Health and Safety (EHS or OCRS) department to schedule a pickup.[8]

  • A licensed hazardous waste contractor will transport the waste for final disposal, which is typically high-temperature incineration for organic compounds.[11]

The entire process, from generation to final disposal, is tracked via a manifest record system to ensure regulatory compliance.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-amino-2H-chromene-8-carboxylic acid.

G Figure 1: Disposal Workflow for 5-amino-2H-chromene-8-carboxylic acid cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_storage Storage & Final Disposal start Waste Generated sds Consult Manufacturer's SDS for Specific Hazards start->sds classify Classify as Hazardous Waste? sds->classify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe Yes fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Container (e.g., HDPE Bottle) fume_hood->container transfer Carefully Transfer Waste container->transfer label_waste Label with 'Hazardous Waste', Full Chemical Name, and Date transfer->label_waste saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment label_waste->saa contact_ehs Contact EHS for Pickup saa->contact_ehs end Disposal via Licensed Waste Vendor contact_ehs->end

Caption: Workflow for proper laboratory chemical disposal.

References

  • In-depth Guide to Laboratory Chemical Disposal Procedures. Benchchem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Environmental Sample Disposal Information Document. EPA.
  • School Chemistry Labs - Waste & Debris Fact Sheets. US EPA.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Aromatic Amines Hazcard Overview. Scribd.
  • Amino Acid Standard - SAFETY DATA SHEET.
  • Chemical Waste Disposal Guidelines.
  • Aromatic Amines Group - information sheet. Canada.ca.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-amino-2H-chromene-8-carboxylic acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in handling 5-amino-2H-chromene-8-carboxylic acid. The procedural guidance...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in handling 5-amino-2H-chromene-8-carboxylic acid. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 5-amino-2H-chromene-8-carboxylic acid was not publicly available. The following guidance is a synthesis of information from the structural components of the molecule—an aromatic amine and a carboxylic acid—and data from structurally related compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

Hazard Analysis: A Structurally-Informed Perspective

5-amino-2H-chromene-8-carboxylic acid is a complex organic molecule featuring two key functional groups that dictate its potential hazards: an aromatic amine and a carboxylic acid.

  • Aromatic Amines: This class of compounds can be associated with health and safety concerns, including potential carcinogenicity and skin sensitization.[1] Many are lipid-soluble and can be readily absorbed through the skin.[2] Inhalation of dust or vapors can also pose a significant risk.[2][3]

  • Carboxylic Acids: The carboxylic acid group imparts acidic properties. Depending on the specific structure, these compounds can range from mild irritants to corrosive substances, capable of causing skin burns and serious eye damage.[3][4][5]

Given these constituent parts, it is prudent to handle 5-amino-2H-chromene-8-carboxylic acid as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7][8]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to mitigate the risks of exposure. The following table summarizes the recommended equipment.

PPE CategoryRecommended Equipment & Rationale
Eye and Face Protection Required: Chemical safety goggles with side-shields.[7] Recommended for splash/dust risk: A full-face shield worn over safety goggles.[5][9] Causality: The carboxylic acid moiety suggests potential for eye irritation or serious damage.[3][6][8] Aromatic amines can also be corrosive to the eyes.[10] This dual protection is non-negotiable.
Skin and Body Protection Gloves: Nitrile or butyl rubber gloves are recommended.[3] Inspect gloves for integrity before each use and employ proper removal techniques to avoid contaminating skin.[11] Change gloves frequently, especially after direct contact.[9] Lab Coat/Suit: A chemical-resistant lab coat is mandatory.[9][10] For larger quantities or tasks with a high risk of splashing, an acid-resistant apron or a full chemical-resistant suit may be necessary.[3][5] Causality: Aromatic amines can be absorbed through the skin,[2] and carboxylic acids can cause irritation or burns.[6] A robust barrier is critical to prevent dermal exposure.
Respiratory Protection Standard Operations: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or aerosols.[9] High-Risk Operations: If a fume hood is not available or if significant aerosolization is unavoidable, a full-face respirator with acid gas and organic vapor cartridges is required.[3][12] Causality: The compound is likely a solid that can form dust. Similar compounds may cause respiratory irritation upon inhalation.[7][8]

Operational and Disposal Plans: A Step-by-Step Protocol

Trust in a safety protocol is built on clear, repeatable, and logical steps. The following workflow is designed to be a self-validating system for safe handling and disposal.

Safe Handling and Use Protocol
  • Preparation & Area Setup:

    • Designate a specific area for handling, preferably within a chemical fume hood.[13]

    • Ensure an accessible safety shower and eye wash station are available and have been recently tested.[7]

    • Assemble all necessary equipment and PPE before retrieving the chemical from storage.

    • Verify that the fume hood is functioning correctly.

  • Donning PPE:

    • Put on the lab coat and any additional body protection.

    • Don chemical safety goggles and a face shield if required.

    • Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves.[11]

  • Chemical Handling:

    • Carefully open the container within the fume hood to avoid generating dust.

    • Weigh the solid material using a weigh boat or paper. Avoid pouring the solid directly from the primary container.

    • If creating a solution, add the solid to the solvent slowly.

    • Keep the container tightly sealed when not in use.[6][7]

  • Post-Handling & Decontamination:

    • Clean all non-disposable labware. Rinsate from cleaning should be collected as hazardous liquid waste.[14]

    • Wipe down the work surface with an appropriate cleaning solution. All cleaning materials (e.g., wipes) must be disposed of as solid hazardous waste.[14]

    • Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Dispose of gloves and any other contaminated disposable items in the designated solid hazardous waste container.[11]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[6][11]

Spill and Emergency Response
  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[6]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[7][14]

  • Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) should respond to large spills where exposure levels are unknown.[11][12]

  • Personnel Exposure:

    • Skin: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6][8][11]

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[6][8]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Waste Classification: All materials contaminated with 5-amino-2H-chromene-8-carboxylic acid must be treated as hazardous waste.[15]

  • Containerization:

    • Solid Waste: Unused compound, contaminated weigh boats, gloves, and wipes must be collected in a clearly labeled, sealed container for solid hazardous waste.[14]

    • Liquid Waste: All solutions and rinsates containing the compound must be collected in a designated, leak-proof, and clearly labeled container for hazardous liquid waste.[14][16] Do not dispose of solutions down the drain.[9][14]

  • Storage and Pickup:

    • Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[13]

    • Keep all waste containers securely sealed.[14]

    • Contact your institution's EHS department for pickup and final disposal.[14][15] Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

Visualized Workflow: PPE Selection and Handling

The following diagram outlines the critical decision-making and operational flow for safely handling 5-amino-2H-chromene-8-carboxylic acid.

PPE_Workflow Workflow for Safe Handling of 5-amino-2H-chromene-8-carboxylic acid A Start: Task Assessment (Weighing, Dissolving, etc.) B Hazard Identification (Aromatic Amine, Carboxylic Acid) - Skin/Eye Irritant - Inhalation Hazard - Dermal Absorption A->B C Select Core PPE - Nitrile Gloves - Safety Goggles - Lab Coat B->C D Risk of Splash or High Dust Generation? C->D E Add Enhanced PPE - Face Shield - Chemical Apron/Suit D->E Yes F Work in Certified Chemical Fume Hood D->F No E->F G Fume Hood Unavailable? F->G H Use Respirator (Acid Gas/Organic Vapor Cartridge) G->H Yes I Execute Task Following Safe Handling Protocol G->I No H->I J Decontaminate Area & Equipment I->J K Segregate & Dispose of Waste Properly (Solid & Liquid) J->K L Doff PPE Safely K->L M End: Wash Hands Thoroughly L->M

Caption: PPE Selection and Safe Handling Workflow.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. Uniform Manufacturer. [Link]

  • Aromatic Amines Hazcard Overview. Scribd. [Link]

  • TEST KIT Instructions Aromatic Amines. Skcltd.com. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

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  • SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. SKC Inc.. [Link]

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  • Safety Data Sheet - 4-Hydroxy-7-methyl-2H-chromen-2-one. Angene Chemical. [Link]

Sources

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